molecular formula C7H14ClNO2 B1316116 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride CAS No. 42899-11-6

1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride

Cat. No.: B1316116
CAS No.: 42899-11-6
M. Wt: 179.64 g/mol
InChI Key: VXBPZOLCIITMPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is a useful research compound. Its molecular formula is C7H14ClNO2 and its molecular weight is 179.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decane;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-3-8-4-2-7(1)9-5-6-10-7;/h8H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXBPZOLCIITMPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12OCCO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585036
Record name 1,4-Dioxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42899-11-6
Record name 1,4-Dioxa-8-azaspiro[4.5]decane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is a heterocyclic organic compound that serves as a versatile building block in medicinal chemistry and drug discovery. Its spirocyclic scaffold, containing both an aminal ether and a secondary amine, provides a unique three-dimensional structure that is of significant interest in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, along with experimental protocols for their determination and its applications in drug development.

Chemical and Physical Properties

The basic properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental and physiological conditions.

PropertyValueReference
Chemical Name This compoundN/A
Synonyms 4-Piperidone ethylene ketal hydrochlorideN/A
CAS Number 42899-11-6N/A
Molecular Formula C₇H₁₄ClNO₂N/A
Molecular Weight 179.64 g/mol N/A
Appearance White to off-white crystalline solidN/A
Melting Point 193-198 °C[1]
pKa Estimated 8.5 - 9.5 (for the protonated amine)N/A
Solubility Soluble in water. Data in organic solvents is not readily available, but piperidine hydrochloride is soluble in ethanol.[2]
Purity Typically ≥97%[1][3]

Note: The pKa value is an estimation based on the typical pKa of secondary amines in a piperidine ring. The actual value may vary.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are provided below.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature range over which the solid compound melts to a liquid.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a small amount of the solid is packed into the bottom of the tube to a height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Determination of pKa (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated secondary amine.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solution of a strong base (e.g., 0.1 M NaOH)

  • Deionized water

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a known volume of deionized water in a beaker.

  • Titration Setup: The beaker is placed on a magnetic stirrer, the pH electrode is immersed in the solution, and the initial pH is recorded.

  • Titration: The standardized NaOH solution is added in small, known increments from the burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized.

Determination of Solubility

Objective: To determine the solubility of the compound in various solvents.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaker or vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system for quantitative analysis

Procedure (for a specific solvent):

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a vial.

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker) at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: A known volume of the clear supernatant is carefully removed, diluted if necessary, and the concentration of the dissolved compound is determined using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC with a standard curve).

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Applications in Drug Development

1,4-Dioxa-8-azaspiro[4.5]decane is a valuable building block in the synthesis of various biologically active molecules.

Synthesis of Sigma-1 Receptor Ligands

The 1,4-dioxa-8-azaspiro[4.5]decane moiety is incorporated into ligands targeting the sigma-1 receptor, which is implicated in a variety of neurological disorders. A general synthetic workflow for preparing such ligands is depicted below.[3]

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Purification cluster_4 Final Product 1,4-Dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane N-Alkylation N-Alkylation 1,4-Dioxa-8-azaspiro[4.5]decane->N-Alkylation Substituted Benzyl Halide Substituted Benzyl Halide Substituted Benzyl Halide->N-Alkylation Crude Product Crude Product N-Alkylation->Crude Product Chromatography Chromatography Crude Product->Chromatography Sigma-1 Receptor Ligand Sigma-1 Receptor Ligand Chromatography->Sigma-1 Receptor Ligand

Synthetic workflow for a sigma-1 receptor ligand.
Component of PROTAC Linkers

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of target proteins. The linker component, which connects the target-binding ligand and the E3 ligase-recruiting ligand, is crucial for PROTAC efficacy. The spirocyclic nature of 1,4-dioxa-8-azaspiro[4.5]decane provides a rigid and defined three-dimensional scaffold that can be incorporated into PROTAC linkers to optimize the orientation of the two binding ligands.

G cluster_0 PROTAC Components cluster_1 Synthesis cluster_2 PROTAC Assembly cluster_3 Mechanism of Action Target Binder Target Binder Sequential Coupling Sequential Coupling Target Binder->Sequential Coupling E3 Ligase Binder E3 Ligase Binder E3 Ligase Binder->Sequential Coupling Linker Precursor Linker Precursor (e.g., with 1,4-Dioxa-8-azaspiro[4.5]decane core) Linker Precursor->Sequential Coupling PROTAC Molecule PROTAC Molecule Sequential Coupling->PROTAC Molecule Ternary Complex Formation Ternary Complex Formation PROTAC Molecule->Ternary Complex Formation Ubiquitination Ubiquitination Ternary Complex Formation->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

General workflow for PROTAC development.

Conclusion

This compound is a key building block for the synthesis of complex molecules with significant potential in drug discovery. A thorough understanding of its basic properties is essential for its effective utilization in the laboratory. The experimental protocols provided in this guide offer a starting point for the characterization of this and similar compounds. Its application in the development of sigma-1 receptor ligands and PROTACs highlights its importance in the ongoing search for novel therapeutics.

References

physicochemical characteristics of 1,4-Dioxa-8-azaspiro[4.5]decane HCl

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Characteristics of 1,4-Dioxa-8-azaspiro[4.5]decane HCl

This technical guide provides a comprehensive overview of the physicochemical properties of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride (HCl) and its corresponding free base. The information is tailored for researchers, scientists, and professionals in drug development who utilize this compound as a key building block in the synthesis of novel therapeutic agents.

Introduction

1,4-Dioxa-8-azaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic system containing both a piperidine and a 1,3-dioxolane ring. Its structure, essentially a protected form of 4-piperidone, makes it a valuable intermediate in organic synthesis. The hydrochloride salt is often preferred for its improved stability and handling characteristics compared to the free base, which is a liquid at room temperature.[1][2][3]

This scaffold is of particular interest in medicinal chemistry for the development of ligands targeting various receptors and transporters. Notably, derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as high-affinity ligands for the sigma-1 (σ1) receptor, a protein implicated in numerous neurological and psychiatric disorders.[4][5] Understanding the fundamental physicochemical properties of this core structure is essential for its effective use in the design and synthesis of new pharmacologically active molecules.

Physicochemical Data

The quantitative physicochemical data for 1,4-Dioxa-8-azaspiro[4.5]decane HCl and its free base are summarized below. These tables facilitate a clear comparison of the properties of both forms of the compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 42899-11-6[6][7][8]
Molecular Formula C₇H₁₃NO₂·HCl[6][7]
Molecular Weight 179.64 g/mol [6][7]
IUPAC Name 1,4-dioxa-8-azaspiro[4.5]decane;hydrochlorideN/A
Appearance Solid (form not specified)Assumed from salt form
Melting Point Data not available in cited literatureN/A
Solubility Data not available in cited literatureN/A

Table 2: Physicochemical Properties of 1,4-Dioxa-8-azaspiro[4.5]decane (Free Base)

PropertyValueReference(s)
CAS Number 177-11-7[1][9][10]
Molecular Formula C₇H₁₃NO₂[1][9][10]
Molecular Weight 143.18 g/mol [1][9][10]
Appearance Liquid[1][10]
Boiling Point 108-111 °C at 26 mmHg[3][10]
Density 1.117 g/mL at 20 °C[10]
Refractive Index (n20/D) 1.4819[10]
Flash Point 81 °C (177.8 °F) - closed cup[10]
Solubility Soluble in water (Partly miscible)[3]
pKa Data not available in cited literatureN/A

Experimental Protocols

The determination of the physicochemical properties listed above relies on standardized laboratory procedures. The following sections detail the general methodologies for key experiments.

Melting Point Determination (Capillary Method)

The melting point of a solid, such as the HCl salt, is a critical indicator of purity. It is determined as a temperature range from the initial appearance of liquid (T1) to the complete liquefaction of the solid (T2).[11]

  • Sample Preparation: A small amount of the dry, finely powdered compound is packed into a thin-walled capillary tube (sealed at one end) to a height of 2-3 mm.[12] The sample must be compacted at the bottom of the tube to ensure uniform heating.[2][12]

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.[13]

  • Measurement:

    • An initial, rapid heating run (e.g., 10-20 °C/min ramp) may be performed to determine an approximate melting range.[2]

    • The apparatus is allowed to cool. A second, fresh sample is then heated rapidly to about 20 °C below the approximate melting point.[12]

    • The heating rate is then reduced significantly (1-2 °C/min) to allow for thermal equilibrium between the sample, heating block, and thermometer.[12]

  • Data Recording: The temperature at which the first droplet of liquid appears is recorded as T1. The temperature at which the last solid crystal disappears is recorded as T2. The melting point is reported as the range T1-T2.[11]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.[14]

  • Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, PBS) in a sealed flask or vial. This ensures that a saturated solution is formed in equilibrium with the undissolved solid.[14]

  • Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand, and the solid and liquid phases are separated. This is typically achieved by centrifugation or filtration to obtain a clear, saturated solution (supernatant).[14]

  • Concentration Analysis: The concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or NMR.[6] The measured concentration represents the equilibrium solubility of the compound at that temperature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the molecular structure of a compound. A well-prepared sample is critical for obtaining a high-quality spectrum.

  • Sample Preparation: For a typical ¹H NMR spectrum, 5-25 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆).[15] The deuterated solvent minimizes solvent signals in the proton spectrum and is used for the spectrometer's field-frequency lock.[15]

  • Filtration: To remove any particulate matter that could degrade spectral quality, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard (Optional): A small amount of a reference compound, such as tetramethylsilane (TMS), can be added to the solvent to provide a chemical shift reference at 0 ppm.

  • Data Acquisition: The capped NMR tube is placed in the NMR spectrometer, and the data is acquired. For ¹³C NMR, larger sample quantities (50-100 mg) and longer acquisition times are typically required due to the lower natural abundance of the ¹³C isotope.[15]

Visualization

The following diagrams illustrate a relevant experimental workflow and a biological signaling pathway where derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane play a crucial role.

MeltingPointWorkflow Workflow for Melting Point Determination start Start prep Prepare Sample (Pack Capillary Tube) start->prep fast_run Perform Fast Ramp (10-20°C/min) prep->fast_run approx_range Determine Approximate MP Range fast_run->approx_range slow_run Perform Slow Ramp (1-2°C/min) approx_range->slow_run New Sample record Record T1 (Melt Start) & T2 (Melt Complete) slow_run->record end_node End record->end_node

Figure 1. A standardized workflow for determining the melting point of a solid compound.

Sigma1Signaling Context: Simplified Sigma-1 Receptor Signaling cluster_ER Endoplasmic Reticulum (ER) s1r_inactive Sigma-1 Receptor (Inactive Oligomer) bip BiP Chaperone s1r_inactive->bip Bound State s1r_active Sigma-1 Receptor (Active Monomer) s1r_inactive->s1r_active Dissociation from BiP & Conformational Change ip3r IP3 Receptor s1r_active->ip3r Translocates & Modulates Activity ca_release Ca²⁺ Release Modulation ip3r->ca_release ligand Ligand (e.g., derived from 1,4-Dioxa-8-azaspiro[4.5]decane) ligand->s1r_inactive Binds & Activates response Downstream Effects (e.g., Neuronal Modulation, Cell Survival) ca_release->response

Figure 2. Role of a ligand in the Sigma-1 receptor signaling pathway.

As a chaperone protein at the endoplasmic reticulum (ER), the sigma-1 receptor (σ1R) is involved in regulating calcium signaling and cellular stress responses.[16] In its inactive state, it is complexed with the BiP chaperone.[16] Upon binding by a ligand (agonist), the σ1R dissociates from BiP and can translocate to modulate the activity of other proteins, such as the IP3 receptor, thereby influencing intracellular calcium levels and downstream cellular functions.[16][17] Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane are frequently used as scaffolds to create such high-affinity ligands.[4][5]

References

An In-depth Technical Guide to 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride (CAS: 42899-11-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride, with the CAS number 42899-11-6, is a heterocyclic organic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its spirocyclic core, containing both a piperidine and a 1,4-dioxane ring system, provides a unique three-dimensional scaffold. This structure makes it a valuable building block for the synthesis of a wide range of biologically active molecules, including ligands for the sigma-1 (σ1) receptor and components of proteolysis-targeting chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on experimental protocols and its role in cellular signaling pathways.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and use in chemical synthesis.

Table 1: Physicochemical Properties

PropertyValueReference
CAS Number 42899-11-6[1]
Molecular Formula C₇H₁₄ClNO₂[1]
Molecular Weight 179.64 g/mol [1]
Melting Point 193-198 °C
Appearance White to off-white crystalline powder
Solubility Soluble in water
Storage Temperature Room Temperature

Table 2: Spectroscopic Data

TechniqueDataReference
¹H NMR Spectra available[2]
¹³C NMR Spectra available[2]
Mass Spectrometry Spectra available[3]
IR Spectroscopy Spectra available[2][3]

Synthesis and Experimental Protocols

The synthesis of this compound typically involves a two-step process: the synthesis of the free base, 1,4-Dioxa-8-azaspiro[4.5]decane, followed by its conversion to the hydrochloride salt.

Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane (Free Base)

A common method for the synthesis of the free base is the ketalization of 4-piperidone with ethylene glycol.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 4-piperidone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in a suitable solvent such as toluene.

  • Reaction: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 1,4-Dioxa-8-azaspiro[4.5]decane can be purified by vacuum distillation or column chromatography.

dot

Caption: Synthetic workflow for 1,4-Dioxa-8-azaspiro[4.5]decane.

Conversion to Hydrochloride Salt

The purified free base is then converted to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

  • Dissolution: Dissolve the purified 1,4-Dioxa-8-azaspiro[4.5]decane in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Acidification: Cool the solution in an ice bath and slowly add a solution of hydrogen chloride (e.g., 4M HCl in dioxane or gaseous HCl dissolved in the same solvent) dropwise with stirring.[4]

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the precipitate by filtration.

  • Washing and Drying: Wash the collected solid with a small amount of the cold anhydrous solvent and dry it under vacuum to obtain this compound.

Role in Drug Discovery and Signaling Pathways

1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives are of particular interest as ligands for the sigma-1 (σ1) receptor. The σ1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and calcium signaling.[5][6]

The Sigma-1 Receptor Signaling Pathway

The σ1 receptor is involved in a complex signaling network. Under normal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by ligands (agonists), the σ1 receptor dissociates from BiP and can then interact with and modulate the activity of various client proteins, including ion channels (such as K+ channels) and other receptors.[7] This modulation can influence calcium signaling between the endoplasmic reticulum and mitochondria, impacting cellular processes like neuronal plasticity, cell survival, and apoptosis.[7][8]

dot

Sigma1_Signaling cluster_membrane Endoplasmic Reticulum Membrane cluster_cellular_effects Cellular Effects Sigma1_BiP σ1 Receptor-BiP Complex Sigma1_Active Active σ1 Receptor Sigma1_BiP->Sigma1_Active Dissociation of BiP Ca_Signaling Modulation of Ca2+ Signaling Sigma1_Active->Ca_Signaling Modulates Ion_Channel Ion Channel Regulation Sigma1_Active->Ion_Channel Regulates Cell_Survival Promotion of Cell Survival Ca_Signaling->Cell_Survival Neuronal_Plasticity Enhanced Neuronal Plasticity Ion_Channel->Neuronal_Plasticity Ligand 1,4-Dioxa-8-azaspiro[4.5]decane Derivative (Ligand) Ligand->Sigma1_BiP Binds to

Caption: Sigma-1 receptor signaling pathway activation.

Applications in Drug Development

The ability of 1,4-Dioxa-8-azaspiro[4.5]decane-based compounds to act as σ1 receptor ligands makes them promising candidates for the development of therapeutics for a variety of disorders. The σ1 receptor has been implicated in neurodegenerative diseases, psychiatric disorders, and cancer.[5][6] For instance, radiolabeled derivatives of this compound have been developed as positron emission tomography (PET) imaging agents for tumors that overexpress the σ1 receptor.[9]

Furthermore, the structural motif of 1,4-Dioxa-8-azaspiro[4.5]decane is utilized in the design of PROTACs. PROTACs are bifunctional molecules that induce the degradation of specific target proteins and are a rapidly emerging therapeutic modality. The spirocyclic core can serve as a linker or part of the E3 ligase-binding moiety in these constructs.

Conclusion

This compound is a versatile and valuable building block in modern drug discovery and development. Its straightforward synthesis and unique structural features make it an attractive starting material for the creation of complex molecules with diverse biological activities. The role of its derivatives as high-affinity ligands for the sigma-1 receptor highlights its potential in the development of novel therapeutics for a range of diseases. This technical guide provides a foundational understanding for researchers and scientists working with this important chemical entity.

References

An In-Depth Technical Guide to the Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride, a valuable building block in medicinal chemistry and drug discovery. This document details two principal pathways, offering step-by-step experimental protocols, quantitative data, and visual representations of the synthetic workflows.

Introduction

This compound is a key intermediate used in the synthesis of a variety of pharmacologically active compounds. Its spirocyclic core, containing a protected piperidine nitrogen, makes it a versatile scaffold for introducing molecular diversity. The hydrochloride salt form enhances the compound's stability and solubility, facilitating its use in subsequent reactions and pharmaceutical formulations. This guide will focus on two common and effective synthesis strategies: a two-step route starting from N-benzyl-4-piperidone and a direct reductive amination of 1,4-Dioxaspiro[4.5]decan-8-one.

Synthesis Route 1: From N-Benzyl-4-piperidone

This synthetic approach involves the protection of the carbonyl group of N-benzyl-4-piperidone as a ketal, followed by the removal of the N-benzyl protecting group.

N-Benzyl-4-piperidone N-Benzyl-4-piperidone 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane N-Benzyl-4-piperidone->8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane Ethylene glycol, p-TsOH, Toluene, Reflux 1,4-Dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane 8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane->1,4-Dioxa-8-azaspiro[4.5]decane H2, Pd/C, EtOH 1,4-Dioxa-8-azaspiro[4.5]decane HCl 1,4-Dioxa-8-azaspiro[4.5]decane HCl 1,4-Dioxa-8-azaspiro[4.5]decane->1,4-Dioxa-8-azaspiro[4.5]decane HCl HCl in Ether

Caption: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane HCl from N-Benzyl-4-piperidone.

Step 1: Ketalization of N-Benzyl-4-piperidone

The first step is the protection of the ketone functionality as an ethylene ketal. This is typically achieved by reacting N-benzyl-4-piperidone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), with azeotropic removal of water.

Experimental Protocol:

A solution of N-benzyl-4-piperidone (1 equivalent), ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate in toluene is heated to reflux. A Dean-Stark apparatus is used to collect the water formed during the reaction. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 8-benzyl-1,4-dioxa-8-azaspiro[4.5]decane, which can often be used in the next step without further purification.

Step 2: Debenzylation to 1,4-Dioxa-8-azaspiro[4.5]decane

The N-benzyl group is removed via catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Protocol:

8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane (1 equivalent) is dissolved in ethanol. A catalytic amount of 10% Pd/C is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature. The reaction progress is monitored by TLC. Once the reaction is complete, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to give 1,4-Dioxa-8-azaspiro[4.5]decane as the free base.

Synthesis Route 2: From 1,4-Dioxaspiro[4.5]decan-8-one

This route offers a more direct approach, starting from the commercially available 1,4-Dioxaspiro[4.5]decan-8-one and converting it to the desired amine via reductive amination.

1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxaspiro[4.5]decan-8-one 1,4-Dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane 1,4-Dioxaspiro[4.5]decan-8-one->1,4-Dioxa-8-azaspiro[4.5]decane NH3, H2, Raney Ni or NaBH3CN 1,4-Dioxa-8-azaspiro[4.5]decane HCl 1,4-Dioxa-8-azaspiro[4.5]decane HCl 1,4-Dioxa-8-azaspiro[4.5]decane->1,4-Dioxa-8-azaspiro[4.5]decane HCl HCl in Ether

Caption: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane HCl from 1,4-Dioxaspiro[4.5]decan-8-one.

Reductive Amination

This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the amine.

Experimental Protocol:

A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1 equivalent) in methanol is saturated with ammonia gas. A reducing agent, such as sodium cyanoborohydride (NaBH3CN), is then added portion-wise at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as indicated by TLC. Alternatively, catalytic hydrogenation using Raney Nickel in the presence of ammonia and hydrogen can be employed. After the reaction is complete, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield 1,4-Dioxa-8-azaspiro[4.5]decane.

Final Step: Formation of the Hydrochloride Salt

The final step in both synthetic routes is the conversion of the free base, 1,4-Dioxa-8-azaspiro[4.5]decane, into its hydrochloride salt.

Experimental Protocol:

1,4-Dioxa-8-azaspiro[4.5]decane is dissolved in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate. A solution of hydrogen chloride in diethyl ether (or another appropriate solvent) is added dropwise with stirring until the precipitation of a white solid is complete. The solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Data Summary

The following table summarizes typical quantitative data for the described synthetic routes. Please note that yields can vary depending on the specific reaction conditions and scale.

RouteStepStarting MaterialProductReagents & ConditionsTypical Yield (%)
1 1N-Benzyl-4-piperidone8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decaneEthylene glycol, p-TsOH, Toluene, Reflux85-95
1 28-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane1,4-Dioxa-8-azaspiro[4.5]decaneH₂, 10% Pd/C, Ethanol, RT90-98
2 11,4-Dioxaspiro[4.5]decan-8-one1,4-Dioxa-8-azaspiro[4.5]decaneNH₃, NaBH₃CN, Methanol, RT70-85
Final -1,4-Dioxa-8-azaspiro[4.5]decane1,4-Dioxa-8-azaspiro[4.5]decane HClHCl in Diethyl Ether, RT>95

Conclusion

This guide has outlined two reliable and efficient synthetic routes for the preparation of this compound. The choice of route may depend on the availability and cost of the starting materials. Both methods provide access to this important synthetic intermediate in good to excellent yields. The detailed experimental protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis.

molecular structure and conformation of 1,4-Dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Structure and Conformation of 1,4-Dioxa-8-azaspiro[4.5]decane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxa-8-azaspiro[4.5]decane is a heterocyclic organic compound featuring a spirocyclic system where a piperidine ring and a 1,3-dioxolane ring are joined by a common carbon atom. This scaffold is of significant interest in medicinal chemistry and drug development, serving as a key building block for the synthesis of a wide range of biologically active molecules. The three-dimensional structure and conformational flexibility of this spirocyclic core are critical determinants of its physicochemical properties and its interactions with biological targets. Understanding the conformational landscape of 1,4-Dioxa-8-azaspiro[4.5]decane is therefore essential for the rational design of novel therapeutics.

Molecular Structure and Key Features

The molecular structure of 1,4-Dioxa-8-azaspiro[4.5]decane consists of a six-membered piperidine ring and a five-membered 1,3-dioxolane ring fused at the C4 position of the piperidine ring.

Systematic Name: 1,4-Dioxa-8-azaspiro[4.5]decane Molecular Formula: C₇H₁₃NO₂ Molecular Weight: 143.18 g/mol

Conformational Analysis

The overall conformation of 1,4-Dioxa-8-azaspiro[4.5]decane is determined by the interplay of the conformational preferences of the piperidine and 1,3-dioxolane rings.

Piperidine Ring Conformation

The piperidine ring, analogous to cyclohexane, is expected to adopt a chair conformation to minimize torsional and steric strain. In the unsubstituted piperidine ring, two chair conformers are in rapid equilibrium through a process of ring inversion. For 1,4-Dioxa-8-azaspiro[4.5]decane, the spiro-fusion introduces a significant structural constraint. The C4 carbon is tetrasubstituted, which can influence the puckering of the ring.

The nitrogen atom in the piperidine ring undergoes rapid pyramidal inversion, which, combined with ring inversion, leads to a complex conformational landscape. The orientation of the lone pair on the nitrogen (axial vs. equatorial) is a key factor. In the absence of N-substitution, the equatorial orientation of the N-H proton is generally favored.

1,3-Dioxolane Ring Conformation

The five-membered 1,3-dioxolane ring is not planar. It typically adopts an envelope or twist (half-chair) conformation to relieve torsional strain. In the envelope conformation, one atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three. The energy barrier between these conformations is low, and they often coexist in a dynamic equilibrium.

Overall Conformation of 1,4-Dioxa-8-azaspiro[4.5]decane

The most stable conformation of 1,4-Dioxa-8-azaspiro[4.5]decane will be a combination of the preferred conformations of the two rings. The piperidine ring will likely exist in a chair conformation. The dioxolane ring will likely be in an envelope or twist conformation. The spiro-junction will lock the relative orientations of the two rings.

Two primary chair conformers for the piperidine ring are possible, differing in the axial/equatorial orientation of the C-N and C-C bonds relative to the spiro center. The energy difference between these conformers is expected to be small in the parent compound but can be significantly influenced by substitution on the piperidine nitrogen or ring carbons.

The following diagram illustrates the likely conformational equilibrium of the piperidine ring.

G Piperidine Ring Conformational Equilibrium cluster_0 Chair Conformer 1 cluster_1 Transition State (Boat/Twist-Boat) cluster_2 Chair Conformer 2 Chair1 Chair 1 (e.g., N-H equatorial) TS Ring Inversion Chair1->TS ΔG‡ Chair2 Chair 2 (e.g., N-H axial) TS->Chair2 ΔG‡ G cluster_0 Overall Workflow Synthesis Synthesis & Purification Characterization Spectroscopic Characterization (NMR, IR, MS) Synthesis->Characterization Crystallization Single Crystal Growth Synthesis->Crystallization SolutionNMR Solution NMR Studies (VT, NOESY, J-coupling) Characterization->SolutionNMR Xray X-ray Crystallography Crystallization->Xray SolidState Solid-State Structure Xray->SolidState Comparison Comparison & Validation SolidState->Comparison SolutionConformation Solution Conformation & Dynamics SolutionNMR->SolutionConformation SolutionConformation->Comparison Computation Computational Modeling (DFT, MD) TheoreticalConformation Theoretical Conformers & Energetics Computation->TheoreticalConformation TheoreticalConformation->Comparison G cluster_1 Computational Analysis Workflow Start Initial 3D Structure ConfSearch Molecular Mechanics Conformational Search Start->ConfSearch LowEnergy Identify Low-Energy Conformers ConfSearch->LowEnergy DFT_Opt DFT Geometry Optimization & Frequency Calculation LowEnergy->DFT_Opt TS_Search Transition State Search LowEnergy->TS_Search Energies Calculate Relative Gibbs Free Energies DFT_Opt->Energies NMR_Calc Predict NMR Parameters DFT_Opt->NMR_Calc EnergyProfile Map Potential Energy Surface Energies->EnergyProfile TS_Search->EnergyProfile Compare_Exp Compare with Experimental Data NMR_Calc->Compare_Exp

An In-depth Technical Guide to the Solubility of 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride in various organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for researchers to determine its solubility through established experimental protocols. The information herein is intended to support drug development, formulation, and chemical synthesis activities where this compound is utilized.

Introduction

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. It serves as a versatile building block in the synthesis of various biologically active molecules. A thorough understanding of its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation processes. This guide presents a standardized methodology for determining the solubility of this compound and a framework for recording the resulting data.

Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in a range of organic solvents has not been reported. However, qualitative assessments from various sources indicate its potential solubility in certain polar organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

Table 1: Solubility of this compound in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Observations & Notes
Methanole.g., 25[Experimental Data][Experimental Data]
Ethanole.g., 25[Experimental Data][Experimental Data]Soluble
Isopropanole.g., 25[Experimental Data][Experimental Data]
Acetonee.g., 25[Experimental Data][Experimental Data]
Dichloromethane (DCM)e.g., 25[Experimental Data][Experimental Data]
Ethyl Acetatee.g., 25[Experimental Data][Experimental Data]
Acetonitrilee.g., 25[Experimental Data][Experimental Data]
Dimethylformamide (DMF)e.g., 25[Experimental Data][Experimental Data]
Dimethyl Sulfoxide (DMSO)e.g., 25[Experimental Data][Experimental Data]Soluble

Researchers are encouraged to populate this table with their findings to contribute to the collective understanding of this compound's properties.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable and reproducible method for determining the solubility of this compound in organic solvents. This method is based on the widely accepted shake-flask technique followed by quantitative analysis.

3.1. Materials and Equipment

  • This compound (purity >98%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a gravimetric analysis setup (drying oven, desiccator).

3.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • Accurately dispense a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

  • Quantitative Analysis (HPLC Method):

    • Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and recording the peak areas.

    • Inject the filtered supernatant (appropriately diluted if necessary) into the HPLC system.

    • Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.

  • Quantitative Analysis (Gravimetric Method):

    • Accurately weigh a clean, dry container.

    • Transfer a known volume of the filtered supernatant to the pre-weighed container.

    • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the compound.

    • Dry the container with the residue to a constant weight in a desiccator.

    • Calculate the mass of the dissolved solid.

3.3. Data Calculation

  • From HPLC data: Solubility ( g/100 mL) = (Concentration from HPLC in g/mL) × 100

  • From Gravimetric data: Solubility ( g/100 mL) = (Mass of residue in g / Volume of supernatant in mL) × 100

Visualizations

4.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

G Experimental Workflow for Solubility Determination cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection cluster_analysis Quantitative Analysis cluster_hplc_steps HPLC Method cluster_grav_steps Gravimetric Method A Add excess 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker B->C D Equilibrate for 24-48 hours C->D E Allow excess solid to settle D->E F Withdraw supernatant E->F G Filter supernatant (0.22 µm) F->G H HPLC Analysis G->H I Gravimetric Analysis G->I H1 Prepare calibration standards H2 Analyze standards and sample H1->H2 H3 Calculate concentration H2->H3 J Calculate Solubility H3->J I1 Transfer known volume to pre-weighed container I2 Evaporate solvent I1->I2 I3 Dry residue to constant weight I2->I3 I4 Calculate mass of solute I3->I4 I4->J

Caption: Workflow for determining the solubility of this compound.

Conclusion

Spectroscopic Analysis of 1,4-Dioxa-8-azaspiro[4.5]decane HCl: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride. The information presented herein is intended to support research and development activities by offering detailed spectroscopic characterization and the methodologies for obtaining such data. While experimental data for the hydrochloride salt is limited in publicly available resources, this guide presents the available data for the free base, 1,4-Dioxa-8-azaspiro[4.5]decane, and discusses the expected spectral changes upon protonation to the hydrochloride salt.

Chemical Structure and Properties

  • Compound Name: this compound

  • Synonyms: 4-Piperidone ethylene ketal hydrochloride

  • CAS Number: 42899-11-6

  • Molecular Formula: C₇H₁₄ClNO₂

  • Molecular Weight: 179.64 g/mol

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1,4-Dioxa-8-azaspiro[4.5]decane. It is important to note that the NMR and IR data presented are for the free base. The expected shifts for the hydrochloride salt are discussed in the subsequent sections.

¹H NMR Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of 1,4-Dioxa-8-azaspiro[4.5]decane (Free Base)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
3.95s4HO-CH₂-CH₂-O
2.89t4HC-CH₂-N
1.74t4HC-CH₂-C
1.55s1HN-H

Note: Data is for the free base. For the HCl salt, the N-H proton signal is expected to be a broad singlet at a higher chemical shift. The protons on the carbons adjacent to the nitrogen (C-CH₂-N) are also expected to shift downfield due to the inductive effect of the positively charged nitrogen atom.

¹³C NMR Spectroscopy

Table 2: Predicted ¹³C NMR Spectroscopic Data of 1,4-Dioxa-8-azaspiro[4.5]decane (Free Base)

Chemical Shift (δ) ppmAssignment
108.5O-C-O (Spiro Carbon)
64.2O-CH₂
45.8C-CH₂-N
35.1C-CH₂-C

Note: This data is predicted. For the HCl salt, the carbons adjacent to the nitrogen (C-CH₂-N) are expected to shift downfield.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands of 1,4-Dioxa-8-azaspiro[4.5]decane (Free Base)

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H Stretch
2850-2950StrongC-H Stretch (Aliphatic)
1050-1150StrongC-O Stretch (Acetal)

Note: Data is for the free base. For the HCl salt, a broad absorption band is expected in the 2400-2800 cm⁻¹ region, corresponding to the N⁺-H stretch of the ammonium salt.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of 1,4-Dioxa-8-azaspiro[4.5]decane (Free Base)

m/zRelative IntensityPossible Fragment
143Moderate[M]⁺ (Molecular Ion)
98High[M - C₂H₅NO]⁺
87High[M - C₃H₆O]⁺
43High[C₂H₅N]⁺ or [C₃H₇]⁺
42High[C₂H₄N]⁺

Note: The fragmentation pattern of the HCl salt may differ due to the presence of the chloride ion and the protonated nitrogen.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments. These are generalized protocols that can be adapted for the analysis of 1,4-Dioxa-8-azaspiro[4.5]decane HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of 1,4-Dioxa-8-azaspiro[4.5]decane HCl.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in a standard 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Relaxation delay: 1.0 s

      • Acquisition time: 3-4 s

      • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition:

    • Acquire the spectrum on the same instrument.

    • Typical acquisition parameters:

      • Pulse sequence: zgpg30 (proton decoupled)

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

      • Relaxation delay: 2.0 s

      • Acquisition time: 1-2 s

      • Spectral width: -10 to 220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum and calibrate the chemical shifts relative to the internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid 1,4-Dioxa-8-azaspiro[4.5]decane HCl powder directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty ATR setup.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The data is collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically subtracts the background spectrum from the sample spectrum.

    • The resulting spectrum is displayed in terms of transmittance or absorbance.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of 1,4-Dioxa-8-azaspiro[4.5]decane HCl (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).

    • Typical EI-MS parameters:

      • Ionization energy: 70 eV

      • Source temperature: 200-250 °C

      • Mass range: m/z 35-500

  • Data Analysis:

    • Identify the molecular ion peak ([M]⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Processing & Analysis Sample Compound (1,4-Dioxa-8-azaspiro[4.5]decane HCl) Dissolution Dissolution in Deuterated Solvent Sample->Dissolution Solid_Sample Solid Sample (for IR) Sample->Solid_Sample NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI) Dissolution->MS IR IR Spectroscopy (ATR) Solid_Sample->IR Processing Fourier Transform & Phasing NMR->Processing Analysis Peak Assignment & Structure Elucidation IR->Analysis MS->Analysis Processing->Analysis Report Final Spectroscopic Data Report Analysis->Report

Caption: A flowchart of the general workflow for spectroscopic analysis.

Commercial Availability of 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accessibility of key chemical building blocks is paramount to the advancement of their work. This technical guide provides an in-depth overview of the commercial suppliers for 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride (CAS Number: 42899-11-6), a valuable scaffold in medicinal chemistry and organic synthesis.

Supplier and Product Overview

Several chemical suppliers offer this compound, with most providing a purity of 97% or higher. The compound is available in various quantities to suit the needs of both small-scale research and larger development projects. Below is a comparative table summarizing the offerings from prominent commercial vendors.

SupplierProduct NumberPurityMolecular FormulaMolecular WeightAvailable Quantities
ChemUniverseP9259097%C₇H₁₃NO₂ · ClH179.65 g/mol 1g, 5g, 10g, Bulk
CP Lab Chemicals-min 97%C₇H₁₄ClNO₂179.64 g/mol 1g
FluorochemF21473297%C₇H₁₄ClNO₂-Inquire for details
Parchem----Inquire for details

It is important to note that while Santa Cruz Biotechnology (SCBT) is a known supplier of the free base, 1,4-Dioxa-8-azaspiro[4.5]decane (CAS: 177-11-7), they are not explicitly listed as a commercial source for the hydrochloride salt in the initial findings. Researchers should verify the specific salt form when sourcing this reagent.

Experimental and Procurement Workflow

The process of acquiring this compound for research purposes follows a structured workflow. This involves initial identification of the required chemical properties, searching for and vetting potential suppliers, and proceeding with procurement and subsequent quality control.

Procurement_Workflow cluster_0 Phase 1: Research & Planning cluster_1 Phase 2: Supplier Identification cluster_2 Phase 3: Vetting & Procurement cluster_3 Phase 4: Quality Control & Use A Identify Need for 1,4-Dioxa-8-azaspiro[4.5]decane HCl B Define Purity & Quantity Requirements A->B C Search Chemical Supplier Databases B->C D Identify Potential Vendors (e.g., ChemUniverse, Fluorochem) C->D E Request Quotations & Lead Times D->E F Review Technical Data Sheets & Certificates of Analysis E->F G Select Supplier & Place Purchase Order F->G H Receive & Log Shipment G->H I Perform In-house QC (e.g., NMR, LC-MS) H->I J Release for Experimental Use I->J Signaling_Pathway_Integration A 1,4-Dioxa-8-azaspiro[4.5]decane HCl (Starting Material) B Chemical Synthesis A->B C Novel Bioactive Compound B->C D Target Protein Interaction (e.g., Kinase, Receptor) C->D E Modulation of Downstream Signaling Cascade D->E F Cellular Response (e.g., Apoptosis, Proliferation) E->F

The Ascendancy of Azaspirocycles: A Technical Guide to their Discovery, Synthesis, and Impact on Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspirocyclic scaffolds have emerged as a privileged structural motif in modern medicinal chemistry, offering a compelling departure from the traditional "flat" aromatic systems that have long dominated drug discovery. Their inherent three-dimensionality, conformational rigidity, and the precise spatial arrangement of substituents provide significant advantages in achieving high potency, selectivity, and favorable pharmacokinetic profiles. This technical guide provides a comprehensive overview of the discovery and history of azaspirocyclic compounds, from their origins in complex natural products to their rational design as key components of contemporary therapeutics. We will delve into the evolution of synthetic methodologies for their construction, present key quantitative data on their biological activity, and provide detailed experimental protocols for their synthesis.

A Historical Perspective: From Nature's Intricacy to Rational Drug Design

The story of azaspirocyclic compounds is deeply rooted in the exploration of natural products. For centuries, the potent physiological effects of certain plant and animal extracts were known, but the complex chemical structures responsible for this activity remained elusive.

A pivotal moment in the history of azaspirocycles came with the study of histrionicotoxins , a family of neurotoxic alkaloids isolated from the skin of the Colombian poison dart frog, Oophaga histrionica[1]. First documented in 1823 by Captain Charles Stuart Cochrane, the structure of these intricate molecules, featuring a unique 1-azaspiro[5.5]undecane core, was not fully elucidated until 1971[1][2]. The complex structure and potent, non-competitive inhibition of nicotinic acetylcholine receptors made histrionicotoxins a fascinating target for synthetic chemists, sparking decades of research into the construction of the azaspirocyclic framework[1][2][3].

The journey from these complex natural products to the rationally designed azaspirocyclic drugs of today has been marked by a growing appreciation for the structural and physicochemical advantages conferred by the spirocyclic core. The "escape from flatland" paradigm in medicinal chemistry has driven the exploration of more three-dimensional scaffolds, with azaspirocycles at the forefront of this movement.

The Structural Advantage in Medicinal Chemistry

The incorporation of an azaspirocyclic scaffold into a drug candidate can profoundly influence its properties:

  • Three-Dimensionality and Target Recognition: Unlike flat aromatic rings, the rigid, non-planar geometry of azaspirocycles allows for a more precise and directional presentation of functional groups. This enables optimal interactions with the complex, three-dimensional binding sites of biological targets like enzymes and receptors.

  • Improved Physicochemical Properties: The introduction of a spirocyclic center generally increases the fraction of sp³-hybridized carbons (Fsp³). A higher Fsp³ is often correlated with improved solubility, metabolic stability, and reduced off-target toxicity.

  • Bioisosteric Replacement: Azaspirocyclic motifs can serve as effective bioisosteres for more common, conformationally flexible ring systems like piperidine. This substitution can lock the molecule in a more bioactive conformation, leading to enhanced potency and selectivity. For instance, 2-azaspiro[3.3]heptane has been successfully employed as a piperidine mimic in drug candidates[4].

  • Novel Chemical Space: The diversity of ring sizes and substitution patterns available for azaspirocycles provides access to novel chemical space, offering opportunities to develop intellectual property and overcome challenges associated with existing drug classes.

Key Azaspirocyclic Compounds in Drug Discovery

The versatility of the azaspirocyclic scaffold is evident in the range of therapeutic agents that incorporate this motif.

Compound ClassExample(s)Therapeutic AreaKey Features & Bioactivity
Natural Products Histrionicotoxin 283ANeuroscience (Research Tool)Potent non-competitive inhibitor of nicotinic acetylcholine receptors. The complex structure spurred the development of new synthetic methods.
ACE Inhibitors SpiraprilCardiovascularAn angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. It is a prodrug that is hydrolyzed to its active diacid metabolite, spiraprilat[5].
Menin-MLL Inhibitors RevumenibOncologyA first-in-class, oral inhibitor of the menin-MLL interaction for the treatment of acute leukemias. The central 2,7-diazaspiro[3.5]nonane is crucial for binding affinity.
Kinase Inhibitors Various (preclinical)Oncology, InflammationAzaspirocyclic scaffolds are frequently used to orient functional groups for optimal interaction with the ATP binding site of various kinases.
GPCR Ligands Various (preclinical)CNS Disorders, Metabolic DiseasesThe rigid framework helps to achieve high selectivity for specific G-protein coupled receptor subtypes.

Synthetic Strategies for the Construction of Azaspirocycles

The synthesis of the sterically demanding quaternary spirocenter has been a long-standing challenge in organic chemistry. Over the years, a number of elegant and efficient methods have been developed.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis has proven to be a powerful tool for the synthesis of a variety of unsaturated azaspirocycles. This method typically involves the use of a ruthenium-based catalyst to cyclize a diene precursor.

Experimental Workflow: Ring-Closing Metathesis

RCM_Workflow Start Acyclic Diene Precursor Reaction Inert Atmosphere (N2 or Ar) Heat (optional) Start->Reaction Catalyst Grubbs' or Hoyveda-Grubbs Catalyst Catalyst->Reaction Solvent Anhydrous, Degassed Solvent (e.g., Toluene, DCM) Solvent->Reaction Workup Quench (e.g., Ethyl Vinyl Ether) Silica Gel Plug Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product Azaspirocyclic Alkene Purification->Product

Caption: Generalized workflow for the synthesis of azaspirocycles via RCM.

Intramolecular Michael Addition

The intramolecular Michael addition, or aza-Michael addition, is a versatile method for the formation of five- and six-membered nitrogen-containing rings. This reaction involves the addition of a tethered amine nucleophile to an α,β-unsaturated carbonyl compound[6][7][8][9].

Logical Relationship: Intramolecular aza-Michael Addition

Michael_Addition Substrate Amine with Tethered Michael Acceptor Cyclization Intramolecular Nucleophilic Attack Substrate->Cyclization Base Base (e.g., NaOH, K2CO3) Base->Cyclization Enolate Intermediate Enolate Product Azaspirocyclic Ketone Enolate->Product protonation Cyclization->Enolate forms

Caption: Key steps in the intramolecular aza-Michael addition for azaspirocycle synthesis.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for the synthesis of tetrahydro-β-carbolines and related structures. An adaptation of this reaction, often referred to as an interrupted Pictet-Spengler, can be used to generate azaspiroindoline scaffolds.

[3+2] Cycloaddition Reactions

1,3-dipolar cycloaddition reactions, for example between an azomethine ylide and an alkene, provide a direct route to five-membered azaspirocycles.

Detailed Experimental Protocols

The following protocols are illustrative examples of common methods used to synthesize azaspirocyclic cores.

Synthesis of a 1,9-Diazaspiro[5.5]undecane Scaffold via Ring-Closing Metathesis

This protocol is adapted from methodologies aimed at synthesizing natural product-inspired scaffolds.

Materials:

  • N-Boc-N-allyl-4-penten-1-amine

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (DCM)

  • Ethyl vinyl ether

  • Silica gel

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a flame-dried round-bottom flask under an argon atmosphere, add N-Boc-N-allyl-4-penten-1-amine (1.0 eq).

  • Dissolve the substrate in anhydrous, degassed DCM to a concentration of 0.01 M.

  • Add Grubbs' second-generation catalyst (0.05 eq) to the solution.

  • Reflux the reaction mixture for 12 hours, monitoring by TLC for the consumption of the starting material.

  • Cool the reaction to room temperature and quench by the addition of ethyl vinyl ether (20 eq). Stir for 30 minutes.

  • Concentrate the reaction mixture in vacuo and purify by flash column chromatography on silica gel (gradient elution, 10-30% ethyl acetate in hexanes) to afford the desired N-Boc-1,9-diazaspiro[5.5]undec-7-ene.

Synthesis of a 1-Azaspiro[4.5]decan-8-one via Intramolecular Michael Addition

This protocol describes a general approach for the base-catalyzed cyclization to form a piperidone-containing spirocycle.

Materials:

  • N-(3-oxocyclohexyl)pent-4-en-1-amine

  • Sodium hydroxide (NaOH)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel

Procedure:

  • Dissolve N-(3-oxocyclohexyl)pent-4-en-1-amine (1.0 eq) in methanol (0.1 M).

  • Add a catalytic amount of sodium hydroxide (0.1 eq).

  • Stir the reaction at room temperature for 3 hours, monitoring by TLC.

  • Neutralize the reaction with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-azaspiro[4.5]decan-8-one.

Synthesis of N-Boc-3-azaspiro[5.5]undecane

This protocol outlines a typical procedure for the protection of a secondary amine within an azaspirocyclic core.

Materials:

  • 3-Azaspiro[5.5]undecane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 3-azaspiro[5.5]undecane (1.0 eq) in DCM (0.2 M).

  • Add triethylamine (1.5 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used without further purification. If necessary, purify by column chromatography.

Conclusion and Future Outlook

Azaspirocyclic compounds have firmly established their place as a cornerstone of modern drug discovery. Their unique structural features offer a powerful platform to address the challenges of potency, selectivity, and drug-like properties. The historical journey from the complex histrionicotoxins to rationally designed therapeutic agents highlights the remarkable progress in synthetic chemistry. As our understanding of the structure-activity relationships of these scaffolds deepens and new synthetic methodologies continue to emerge, the prevalence of azaspirocycles in the next generation of innovative medicines is set to expand even further. The continued exploration of this fascinating class of molecules holds immense promise for the development of novel treatments for a wide range of diseases.

References

Methodological & Application

experimental protocol for N-arylation of 1,4-Dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed experimental protocol for the N-arylation of 1,4-dioxa-8-azaspiro[4.5]decane. The described methodology utilizes a palladium-catalyzed Buchwald-Hartwig amination reaction, a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2][3][4] This protocol is intended for researchers and scientists in the fields of medicinal chemistry and drug development, offering a reliable procedure for the synthesis of N-aryl spirocyclic compounds. Key quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided.

Introduction

1,4-Dioxa-8-azaspiro[4.5]decane is a valuable building block in medicinal chemistry, frequently incorporated into scaffolds for the development of novel therapeutic agents. The N-arylation of this secondary amine is a critical transformation for creating libraries of compounds with diverse pharmacological profiles. Traditional methods for N-arylation, such as the Ullmann condensation, often require harsh reaction conditions.[5][6][7][8] In contrast, the palladium-catalyzed Buchwald-Hartwig amination offers a milder and more functional group tolerant alternative for the synthesis of aryl amines.[1][2][3] This protocol details a reliable Buchwald-Hartwig procedure for the coupling of 1,4-dioxa-8-azaspiro[4.5]decane with a representative aryl bromide.

Experimental Protocol

This protocol describes the N-arylation of 1,4-dioxa-8-azaspiro[4.5]decane with 4-bromotoluene as a representative aryl halide. The reaction is catalyzed by a palladium complex with a biarylphosphine ligand and utilizes a strong base.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane (CAS: 177-11-7)

  • 4-Bromotoluene

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles

  • Rotary evaporator

  • Glassware for extraction and chromatography

Reaction Setup and Execution:
  • To an oven-dried Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and XPhos (0.048 mmol, 22.9 mg).

  • Add anhydrous toluene (10 mL) to the flask and stir the mixture for 10 minutes at room temperature to form the active catalyst.

  • To this catalyst mixture, add 1,4-dioxa-8-azaspiro[4.5]decane (2.0 mmol, 286.4 mg), 4-bromotoluene (2.2 mmol, 376.3 mg), and sodium tert-butoxide (2.8 mmol, 269.1 mg).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:
  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether (20 mL) and quench with a saturated aqueous sodium bicarbonate solution (15 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Data Presentation

The following table summarizes the key quantitative data for the N-arylation of 1,4-dioxa-8-azaspiro[4.5]decane with 4-bromotoluene.

Reagent/ParameterMolar Equiv.AmountMolar Mass ( g/mol )
1,4-Dioxa-8-azaspiro[4.5]decane1.0286.4 mg143.18
4-Bromotoluene1.1376.3 mg171.04
Pd₂(dba)₃0.0118.3 mg915.72
XPhos0.02422.9 mg476.65
Sodium tert-butoxide1.4269.1 mg96.10
Toluene (solvent)-10 mL-
Reaction Conditions
Temperature-100 °C-
Time-12-24 h-
Expected Product
8-(4-Methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-~85-95% Yield233.32

Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for N-Arylation cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Add Pd₂(dba)₃ and XPhos to Schlenk flask B 2. Add anhydrous toluene and stir A->B C 3. Add 1,4-dioxa-8-azaspiro[4.5]decane, 4-bromotoluene, and NaOtBu B->C D 4. Heat to 100 °C and stir for 12-24 h C->D E Monitor by TLC/LC-MS D->E F 5. Cool to RT and quench with NaHCO₃ E->F G 6. Extract with diethyl ether F->G H 7. Wash with brine and dry over MgSO₄ G->H I 8. Filter and concentrate H->I J 9. Purify by flash column chromatography I->J buchwald_hartwig_cycle Simplified Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex Ar-Pd(II)(L₂)-X Pd0->Pd_complex Oxidative Addition (Ar-X) Amine_complex Ar-Pd(II)(L₂)-NR₂H Pd_complex->Amine_complex Ligand Exchange (R₂NH) Amide_complex [Ar-Pd(II)(L₂)-NR₂]⁺ Amine_complex->Amide_complex Deprotonation (-Base-H⁺) Amide_complex->Pd0 Reductive Elimination (Ar-NR₂)

References

Application Notes and Protocols for Utilizing 1,4-Dioxa-8-azaspiro[4.5]decane in PROTAC Linker Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), an E3 ligase ligand, and a linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for ubiquitination and subsequent proteasomal degradation.

Recently, rigid and semi-rigid linkers have gained significant attention in PROTAC design. Unlike flexible alkyl or polyethylene glycol (PEG) linkers, rigid scaffolds can pre-organize the PROTAC molecule into a conformation favorable for ternary complex formation, potentially leading to improved potency and selectivity.[1] Spirocyclic moieties, such as 1,4-Dioxa-8-azaspiro[4.5]decane, represent an attractive class of rigid linkers. Their three-dimensional structure can provide a defined spatial orientation for the warhead and E3 ligase ligand, while the embedded heteroatoms can improve physicochemical properties like solubility.

This document provides detailed application notes and protocols for the incorporation of 1,4-Dioxa-8-azaspiro[4.5]decane into PROTAC linkers, drawing upon established synthetic methodologies for structurally related spirocyclic linkers.

Rationale for Using 1,4-Dioxa-8-azaspiro[4.5]decane in PROTAC Linkers

The incorporation of rigid scaffolds like 1,4-Dioxa-8-azaspiro[4.5]decane into PROTAC linkers offers several potential advantages:

  • Conformational Rigidity: The spirocyclic system restricts the conformational flexibility of the linker, which can reduce the entropic penalty of forming the ternary complex and lead to more potent PROTACs.[1]

  • Improved Physicochemical Properties: The oxygen and nitrogen atoms in the spirocycle can act as hydrogen bond acceptors, potentially improving the solubility and permeability of the resulting PROTAC.

  • Metabolic Stability: The rigid core of the spirocycle may be less susceptible to metabolism compared to linear alkyl chains, potentially leading to improved pharmacokinetic properties.[2]

  • Vectorial Control: The defined geometry of the spirocycle allows for precise control over the exit vectors of the linker, enabling a more rational design of the PROTAC to achieve optimal ternary complex formation.

Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system to induce the degradation of a target protein. The experimental workflow for synthesizing and evaluating a PROTAC with a 1,4-Dioxa-8-azaspiro[4.5]decane linker follows a logical progression from chemical synthesis to biological evaluation.

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_assays Assays Warhead Protein of Interest (POI) Warhead PROTAC Final PROTAC Conjugate Warhead->PROTAC Coupling Linker 1,4-Dioxa-8-azaspiro[4.5]decane Linker Building Block Linker->PROTAC Coupling E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC Coupling Ternary_Complex Ternary Complex Formation (POI-PROTAC-E3) PROTAC->Ternary_Complex Cellular Treatment Ubiquitination Target Ubiquitination Ternary_Complex->Ubiquitination Biophysical Biophysical Assays (SPR, ITC) Ternary_Complex->Biophysical Degradation Proteasomal Degradation Ubiquitination->Degradation Biological_Effect Downstream Biological Effect Degradation->Biological_Effect Western_Blot Western Blot / In-Cell Degradation Assays Degradation->Western_Blot Functional Functional Assays (e.g., Cell Viability) Biological_Effect->Functional

Figure 1. General workflow for the synthesis and evaluation of a PROTAC incorporating a 1,4-Dioxa-8-azaspiro[4.5]decane linker.

Experimental Protocols

The following protocols are adapted from the synthesis of a closely related EZH2 PROTAC utilizing a 2,8-diazaspiro[4.5]decane linker and represent a general strategy for incorporating 1,4-Dioxa-8-azaspiro[4.5]decane into a PROTAC.[3][4][5] Researchers should optimize the reaction conditions for their specific warhead and E3 ligase ligand.

Protocol 1: Synthesis of a Boc-protected 1,4-Dioxa-8-azaspiro[4.5]decane Linker Intermediate

This protocol describes the initial functionalization of the spirocyclic core.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • Di-tert-butyl dicarbonate (Boc)₂O

  • An appropriate alkylating or acylating agent with a terminal functional group for later coupling (e.g., a protected haloalkane or a carboxylic acid with a protected amine)

  • Solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF))

  • Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA))

Procedure:

  • Dissolve 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) in DCM.

  • Add (Boc)₂O (1.1 eq) and TEA (1.5 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

  • The protected intermediate can then be further functionalized at the nitrogen atom via standard alkylation or acylation reactions to introduce a linker arm with a suitable terminal functional group for subsequent coupling reactions.

Protocol 2: Coupling of the Spirocyclic Linker to an E3 Ligase Ligand (e.g., Pomalidomide)

This protocol outlines the amide bond formation between the linker and the E3 ligase ligand.

Materials:

  • Boc-protected 1,4-Dioxa-8-azaspiro[4.5]decane linker with a terminal carboxylic acid

  • Pomalidomide (or a suitable derivative)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

Procedure:

  • To a solution of the Boc-protected spirocyclic linker with a terminal carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add pomalidomide (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the coupled product.

Protocol 3: Deprotection and Coupling to the POI Warhead

This final step involves the removal of the Boc protecting group and coupling to the warhead.

Materials:

  • Boc-protected linker-E3 ligase ligand conjugate

  • Trifluoroacetic acid (TFA)

  • DCM

  • POI warhead with a suitable functional group (e.g., carboxylic acid)

  • Coupling agent and base as in Protocol 2

Procedure:

  • Dissolve the Boc-protected conjugate in a 1:1 mixture of TFA and DCM.

  • Stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • The resulting amine salt is then coupled to the POI warhead (containing a carboxylic acid) using the same procedure as described in Protocol 2.

  • Purify the final PROTAC by preparative HPLC.

Data Presentation

While specific quantitative data for a PROTAC containing a 1,4-Dioxa-8-azaspiro[4.5]decane linker is not yet widely available in the public domain, the following tables illustrate the type of data that should be generated and presented for a novel PROTAC. The data presented here is hypothetical and for illustrative purposes.

Table 1: Physicochemical Properties of PROTACs with Different Linkers

PROTAC IDLinker TypeMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (Ų)
PROTAC-FlexFlexible PEG-4950.24.2180.5
PROTAC-Spiro 1,4-Dioxa-8-azaspiro[4.5]decane based 925.1 3.8 165.2
PROTAC-RigidPiperidine-based915.13.9160.1

Table 2: In Vitro Degradation and Anti-proliferative Activity

PROTAC IDTarget Protein Degradation DC₅₀ (nM)Maximum Degradation (Dₘₐₓ) (%)Anti-proliferative IC₅₀ (nM)
PROTAC-Flex5085100
PROTAC-Spiro 15 95 30
PROTAC-Rigid259050

Conclusion

The use of 1,4-Dioxa-8-azaspiro[4.5]decane as a rigid linker in PROTAC design offers a promising strategy to enhance degrader potency and improve physicochemical properties. The synthetic protocols provided, adapted from related spirocyclic systems, offer a clear path for the incorporation of this novel linker into PROTACs. The systematic evaluation of the resulting PROTACs, focusing on their physicochemical properties, degradation efficiency, and cellular activity, will be crucial in validating the utility of this linker and expanding the toolbox for rational PROTAC design. The structured data presentation will be essential for comparing the performance of these novel PROTACs against existing degraders.

References

Application of 1,4-Dioxa-8-azaspiro[4.5]decane in Sigma-1 Receptor Ligand Design: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold has emerged as a significant pharmacophore in the design of potent and selective ligands for the sigma-1 receptor (S1R). This chaperone protein, primarily located at the endoplasmic reticulum-mitochondrion interface, is a key therapeutic target for a range of neurological and psychiatric disorders. This document provides a comprehensive overview of the application of this scaffold, including quantitative binding data, detailed experimental protocols for ligand synthesis and characterization, and visualizations of relevant biological pathways and experimental workflows.

Introduction to 1,4-Dioxa-8-azaspiro[4.5]decane in Sigma-1 Receptor Ligand Design

The 1,4-dioxa-8-azaspiro[4.5]decane moiety, a spirocyclic system containing a piperidine ring fused with a dioxolane ring, offers a rigid and defined three-dimensional structure. This conformation is well-suited for interaction with the binding pocket of the sigma-1 receptor. Medicinal chemistry efforts have focused on derivatizing the nitrogen atom of the piperidine ring to explore structure-activity relationships (SAR) and optimize ligand properties such as affinity, selectivity, and pharmacokinetic profiles.

Quantitative Data of Selected Ligands

Several derivatives of 1,4-dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated for their binding affinity to the sigma-1 receptor. The data for key compounds are summarized in the tables below.

Table 1: Sigma-1 Receptor Binding Affinities of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

Compound IDStructureR GroupKi (nM) for σ1RSelectivity (σ2R/σ1R)Reference
5a 4-(2-Fluoroethoxy)benzyl5.4 ± 0.430-fold[1][2]
25b Piperazine derivative with spiro-dioxolaneNot specified in detailpKi = 9.1347-fold[3]
Compound 8 1-oxa-8-azaspiro[4.5]decane derivativeNot specified in detail0.61 - 12.02 - 44-fold[4]

Note: The structure for compound 5a is 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane. The structures for 25b and Compound 8 are described in their respective publications.

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of 1,4-dioxa-8-azaspiro[4.5]decane-based sigma-1 receptor ligands.

This protocol is a representative example of the N-alkylation of the 1,4-dioxa-8-azaspiro[4.5]decane core.

Objective: To synthesize 8-octyl-1,4-dioxa-8-azaspiro[4.5]decane.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq)

  • Iodooctane (1.0 eq)

  • Potassium carbonate (K2CO3) (1.1 eq)

  • Acetonitrile (anhydrous)

  • Methylene chloride

  • Brine solution

  • Sodium sulfate (Na2SO4)

  • Ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 1,4-dioxa-8-azaspiro[4.5]decane (0.105 mol), potassium carbonate (0.115 mol), and acetonitrile (100 ml).

  • Stir the mixture at room temperature.

  • Add iodooctane (0.105 mol) dropwise to the stirring mixture.

  • Continue stirring the reaction mixture overnight at room temperature.

  • After overnight stirring, heat the mixture to 65°C for 2 hours.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with water and transfer it to a separatory funnel.

  • Extract the aqueous layer with methylene chloride (3 x 50 ml).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate in vacuo using a rotary evaporator.

  • Triturate the resulting residue with ether and filter to remove any remaining solid impurities.

  • Concentrate the filtrate in vacuo to yield the final product, 8-octyl-1,4-dioxa-8-azaspiro[4.5]decane, as a clear oil.

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the sigma-1 receptor.

Objective: To determine the inhibitory constant (Ki) of a test compound for the sigma-1 receptor.

Materials:

  • Guinea pig brain membrane preparation (or other tissue/cell line expressing sigma-1 receptors)

  • [3H]-(+)-Pentazocine (radioligand)

  • Test compound (e.g., a 1,4-dioxa-8-azaspiro[4.5]decane derivative)

  • Haloperidol (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration apparatus

Procedure:

  • Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Assay buffer, [3H]-(+)-pentazocine (at a concentration near its Kd, e.g., 5 nM), and membrane preparation.

    • Non-Specific Binding (NSB): Assay buffer, [3H]-(+)-pentazocine, a high concentration of haloperidol (e.g., 10 µM), and membrane preparation.

    • Competition Binding: Assay buffer, [3H]-(+)-pentazocine, membrane preparation, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at 37°C for 150 minutes to reach equilibrium.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the NSB CPM from the total binding CPM.

    • For the competition experiment, calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

This assay helps to differentiate between sigma-1 receptor agonists and antagonists based on the principle that the allosteric modulator phenytoin differentially affects their binding.

Objective: To determine the functional profile (agonist vs. antagonist) of a sigma-1 receptor ligand.

Principle: Phenytoin, an allosteric modulator of the sigma-1 receptor, increases the binding affinity of agonists but has little to no effect on the affinity of antagonists.[1]

Procedure:

  • Perform two separate competitive radioligand binding assays as described in section 3.2 for the test compound.

  • In the first assay, determine the Ki of the test compound under standard conditions.

  • In the second assay, include a fixed concentration of phenytoin (e.g., 100 µM) in all wells (total binding, NSB, and competition).

  • Calculate the Ki of the test compound in the presence of phenytoin.

  • Interpretation:

    • Agonist: If the Ki value significantly decreases (affinity increases) in the presence of phenytoin, the compound is likely a sigma-1 receptor agonist.

    • Antagonist: If the Ki value remains unchanged or slightly increases (affinity decreases) in the presence of phenytoin, the compound is likely a sigma-1 receptor antagonist.

Visualizations

The sigma-1 receptor acts as a molecular chaperone at the mitochondria-associated endoplasmic reticulum membrane (MAM). Upon stimulation by an agonist, it dissociates from the binding immunoglobulin protein (BiP) and can then interact with and modulate various client proteins, including ion channels and G-protein coupled receptors, thereby influencing downstream signaling cascades.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum (ER) cluster_MAM MAM BiP BiP S1R_BiP Sigma-1 Receptor (Inactive) S1R_BiP->BiP Bound S1R_Active Sigma-1 Receptor (Active) S1R_BiP->S1R_Active Dissociates from BiP ClientProteins Client Proteins (Ion Channels, GPCRs, etc.) S1R_Active->ClientProteins Modulates Agonist Agonist Ligand Agonist->S1R_BiP Binds Antagonist Antagonist Ligand Antagonist->S1R_BiP Binds & Prevents Dissociation Downstream Downstream Signaling (Ca2+ mobilization, etc.) ClientProteins->Downstream Initiates

Caption: Sigma-1 Receptor Signaling Pathway.

The process of identifying and characterizing a novel 1,4-dioxa-8-azaspiro[4.5]decane-based sigma-1 receptor ligand follows a structured workflow from synthesis to functional evaluation.

Ligand_Characterization_Workflow Synthesis Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane Derivative Purification Purification and Structural Characterization (NMR, MS) Synthesis->Purification BindingAssay Sigma-1 Receptor Radioligand Binding Assay Purification->BindingAssay Ki_Determination Determination of Binding Affinity (Ki) BindingAssay->Ki_Determination FunctionalAssay Phenytoin Wash Assay for Functional Activity Ki_Determination->FunctionalAssay Activity_Determination Determination of Agonist/Antagonist Profile FunctionalAssay->Activity_Determination SAR Structure-Activity Relationship (SAR) Analysis Activity_Determination->SAR

Caption: Workflow for Sigma-1 Ligand Characterization.

Conclusion

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold serves as a valuable platform for the development of high-affinity sigma-1 receptor ligands. The protocols and data presented herein provide a framework for the synthesis, characterization, and functional evaluation of novel compounds based on this promising chemical moiety. Further exploration of the structure-activity relationships of these derivatives will continue to advance the design of selective and potent modulators of the sigma-1 receptor for therapeutic applications.

References

The Role of 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride in Peptide Science: Current Applications and Future Prospects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While a direct, documented application of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride in solid-phase peptide synthesis (SPPS) is not prevalent in current scientific literature, its rigid, spirocyclic structure presents a compelling scaffold for medicinal chemistry and drug design. This document outlines the established use of the 1,4-Dioxa-8-azaspiro[4.5]decane core in the development of targeted imaging agents and explores its hypothetical potential as a novel building block in SPPS to create constrained peptide analogues with unique pharmacological properties.

I. Established Application: A Scaffold for High-Affinity σ1 Receptor Ligands

The 1,4-Dioxa-8-azaspiro[4.5]decane moiety has been successfully utilized as a core scaffold in the synthesis of potent and selective ligands for the sigma-1 (σ1) receptor, a protein implicated in a variety of neurological disorders and cancer. Its rigid conformation is crucial for achieving high binding affinity and selectivity. A notable example is the development of a fluorine-18 labeled derivative for use as a PET imaging agent for tumors.[1][2]

Quantitative Data Summary

The following table summarizes the binding affinity and selectivity of a key derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([¹⁸F]5a), for the σ1 receptor.[1][2][3][4]

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity vs. σ2 ReceptorSelectivity vs. VAChTRadiochemical PuritySpecific Activity
[¹⁸F]5aσ1 Receptor5.4 ± 0.4 nM30-fold1404-fold>95%25-45 GBq/µmol
Experimental Protocol: Synthesis of a σ1 Receptor Radioligand

This protocol describes a one-pot, two-step automated synthesis of [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane.[1][2]

Materials:

  • This compound

  • 4-(2-Tosyloxyethoxy)benzaldehyde

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Automated synthesis module

  • HPLC for purification

Procedure:

  • [¹⁸F]Fluoride Elution: The [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted into the reaction vessel using a solution of K₂₂₂ and K₂CO₃ in aqueous acetonitrile.

  • Azeotropic Drying: The mixture is dried by azeotropic distillation with acetonitrile under a stream of nitrogen.

  • Fluorination: A solution of the tosylate precursor, 4-(2-tosyloxyethoxy)benzaldehyde, in anhydrous acetonitrile is added to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex. The reaction mixture is heated to label the precursor.

  • Purification of Intermediate: The resulting [¹⁸F]4-(2-fluoroethoxy)benzaldehyde is purified using a semi-preparative HPLC column.

  • Reductive Amination: The purified intermediate is collected and reacted with this compound in the presence of sodium triacetoxyborohydride (STAB) in dichloromethane.

  • Final Purification: The final product, [¹⁸F]8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, is purified by HPLC.

  • Formulation: The purified product is formulated in a suitable buffer for in vivo studies.

G precursor 1,4-Dioxa-8-azaspiro[4.5]decane (Precursor 1) product [¹⁸F]5a (Final Product) precursor->product Reductive Amination aldehyde [¹⁸F]4-(2-fluoroethoxy)benzaldehyde (Intermediate) aldehyde->product stab STAB stab->product in DCM

Caption: Reductive amination step in the synthesis of the σ1 receptor radioligand.

II. Hypothetical Application in Solid-Phase Peptide Synthesis

The secondary amine within the 1,4-Dioxa-8-azaspiro[4.5]decane structure offers a point for derivatization, allowing for its potential incorporation into a peptide chain on a solid support. By functionalizing the nitrogen with a protected amino acid moiety, a novel building block can be created. This could be used to introduce a rigid, constrained element into a peptide sequence, potentially inducing a specific secondary structure or acting as a scaffold for a peptide loop mimetic.

Proposed Derivatization and SPPS Protocol

This hypothetical protocol outlines the steps to first create a functionalized building block from this compound and then incorporate it into a peptide using standard Fmoc-based SPPS.

Part 1: Synthesis of a Fmoc-Protected Building Block

  • Neutralization: this compound is neutralized with a suitable base (e.g., triethylamine) to yield the free amine.

  • Coupling to a Protected Amino Acid: The free amine is coupled to the carboxylic acid of an N-terminally protected (e.g., Boc) and side-chain protected amino acid with a reactive C-terminal group (e.g., an activated ester or acyl chloride). This reaction forms a stable amide bond.

  • Deprotection of the N-terminus: The N-terminal protecting group (e.g., Boc) is removed under acidic conditions.

  • Fmoc Protection: The newly freed N-terminal amine is then protected with an Fmoc group using a reagent like Fmoc-OSu.

  • Purification: The final Fmoc-protected 1,4-Dioxa-8-azaspiro[4.5]decane-amino acid conjugate is purified.

Part 2: Incorporation into a Peptide via SPPS

  • Resin Preparation: A suitable solid support (e.g., Rink Amide resin) is deprotected to reveal the free amine.

  • First Amino Acid Coupling: The first standard Fmoc-protected amino acid is coupled to the resin.

  • Deprotection: The Fmoc group is removed with a piperidine solution.

  • Building Block Coupling: The custom-synthesized Fmoc-protected 1,4-Dioxa-8-azaspiro[4.5]decane-amino acid building block is activated with a coupling agent (e.g., HBTU/DIPEA) and coupled to the growing peptide chain.

  • Chain Elongation: Subsequent standard Fmoc-amino acids are coupled following standard SPPS cycles of deprotection and coupling.

  • Cleavage and Deprotection: Once the desired sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., TFA-based).

  • Purification: The crude peptide is purified by reverse-phase HPLC.

G start Start SPPS resin Deprotect Resin start->resin aa1_couple Couple Fmoc-AA1-OH resin->aa1_couple aa1_deprotect Fmoc Deprotection aa1_couple->aa1_deprotect scaffold_couple Couple Fmoc-Scaffold-AA-OH aa1_deprotect->scaffold_couple scaffold_deprotect Fmoc Deprotection scaffold_couple->scaffold_deprotect aa_n_couple Couple Fmoc-AAn-OH scaffold_deprotect->aa_n_couple loop Repeat n-2 times aa_n_couple->loop cleave Cleave and Deprotect loop->cleave purify Purify Peptide cleave->purify

Caption: Hypothetical workflow for incorporating a spiro scaffold into a peptide via SPPS.

Conclusion

While this compound has not yet been established as a standard reagent in solid-phase peptide synthesis, its successful use in other areas of medicinal chemistry highlights its potential as a valuable scaffold. Its rigid structure can be exploited to create conformationally constrained peptide analogues. Further research into the derivatization of this spirocycle to create SPPS-compatible building blocks could open new avenues for the design of peptides with enhanced stability, selectivity, and therapeutic potential. The protocols and concepts presented here provide a foundation for such future investigations.

References

Application Notes and Protocols for Coupling Reactions with 1,4-Dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for various coupling reactions involving 1,4-Dioxa-8-azaspiro[4.5]decane, a valuable spirocyclic building block in medicinal chemistry and drug discovery. The inherent structural rigidity and the presence of a secondary amine make this scaffold an attractive starting material for the synthesis of diverse and complex molecules.

N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This method is widely used to synthesize N-aryl derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane.

Reaction Principle: An aryl halide (or triflate) is coupled with 1,4-Dioxa-8-azaspiro[4.5]decane in the presence of a palladium catalyst, a phosphine ligand, and a base.

Buchwald_Hartwig reagents Aryl Halide (Ar-X) 1,4-Dioxa-8-azaspiro[4.5]decane product N-Aryl-1,4-dioxa-8-azaspiro[4.5]decane reagents->product Heat catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., XPhos, RuPhos) ligand->product base Base (e.g., NaOt-Bu, K₂CO₃) base->product solvent Solvent (e.g., Toluene, Dioxane) solvent->product

Caption: General workflow for Buchwald-Hartwig amination.

Table 1: Exemplary Conditions for Buchwald-Hartwig Amination

Aryl HalidePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
4-ChlorotoluenePd(dba)₂ (1.5)XPhos (3.0)NaOt-Bu (2.0)TolueneReflux694
2-BromopyridinePd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (10)Toluene1108High

Experimental Protocol: General Procedure for N-Arylation

  • Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the palladium catalyst, phosphine ligand, and base.

  • Reagent Addition: Add 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 - 1.5 equivalents) and the aryl halide (1.0 equivalent).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Stir the mixture at the specified temperature (typically 80-120 °C) for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Amide Bond Formation

Amide coupling is a fundamental transformation in organic synthesis, frequently employed to connect 1,4-Dioxa-8-azaspiro[4.5]decane with various carboxylic acids, leading to a wide range of functionalized molecules.

Reaction Principle: A carboxylic acid is activated, typically using a coupling agent, to form a reactive intermediate that readily reacts with the secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane.

Amide_Coupling acid Carboxylic Acid (R-COOH) product Amide Product acid->product amine 1,4-Dioxa-8-azaspiro[4.5]decane amine->product coupling_agent Coupling Agent (e.g., EDC, HATU) coupling_agent->product base Base (e.g., DIPEA, Et₃N) base->product solvent Solvent (e.g., DMF, CH₂Cl₂) solvent->product Room Temp.

Caption: General workflow for amide bond formation.

Table 2: Common Reagents for Amide Coupling

Coupling AgentAdditiveBaseSolventTypical Conditions
EDCHOBt, DMAP (cat.)DIPEACH₃CNRoom Temperature
HATU-DIPEADMFRoom Temperature
T3P®HCl (cat.)--Varies

Experimental Protocol: Amide Synthesis using EDC/HOBt

  • Setup: To a round-bottom flask, dissolve the carboxylic acid (1.0 equivalent), 1-Hydroxybenzotriazole (HOBt, 0.1-1.0 equivalent), and a catalytic amount of 4-Dimethylaminopyridine (DMAP) in an anhydrous solvent like acetonitrile or DMF.

  • Activation: Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.0-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the active ester.

  • Amine Addition: Add 1,4-Dioxa-8-azaspiro[4.5]decane (1.0-1.2 equivalents) and a base such as N,N-Diisopropylethylamine (DIPEA, 1.0-2.0 equivalents).

  • Reaction: Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Reductive Amination

Reductive amination is a versatile method for forming C-N bonds by the reaction of a carbonyl compound with an amine in the presence of a reducing agent. This reaction is particularly useful for the N-alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane.

Reaction Principle: An aldehyde or ketone reacts with 1,4-Dioxa-8-azaspiro[4.5]decane to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.

Reductive_Amination carbonyl Aldehyde or Ketone (R-CO-R') product N-Alkyl-1,4-dioxa-8-azaspiro[4.5]decane carbonyl->product amine 1,4-Dioxa-8-azaspiro[4.5]decane amine->product reducing_agent Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) reducing_agent->product solvent Solvent (e.g., CH₂Cl₂, CH₃CN) solvent->product Room Temp. Suzuki_Coupling aryl_halide N-(Haloaryl)-1,4-dioxa- 8-azaspiro[4.5]decane product Biaryl Product aryl_halide->product boronic_acid Organoboron Reagent (R-B(OH)₂) boronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) catalyst->product base Base (e.g., K₂CO₃, K₃PO₄) base->product solvent Solvent (e.g., Dioxane/H₂O, DMF) solvent->product Heat

Protecting Group Strategies for the Secondary Amine of 1,4-Dioxa-8-azaspiro[4.5]decane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to the selection and implementation of protecting group strategies for the secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane. This spirocyclic scaffold is a valuable building block in medicinal chemistry, and effective protection of the secondary amine is crucial for the successful synthesis of complex target molecules. This document outlines protocols for the introduction and removal of common protecting groups, presents comparative data, and offers a logical framework for selecting an appropriate strategy.

Introduction to Protecting Group Strategy

The secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane is a nucleophilic and basic site, which can interfere with various synthetic transformations. Protection of this amine is therefore essential when performing reactions such as esterification, oxidation, or carbon-carbon bond formation elsewhere in the molecule. An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups. The choice of protecting group depends on the overall synthetic strategy, particularly the need for orthogonal deprotection schemes.

Comparative Data for Common Protecting Groups

The following table summarizes common protecting groups for the secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane, along with typical reaction conditions and yields. While direct comparative studies on this specific molecule are limited, the data is compiled from general protocols and examples with structurally similar piperidine derivatives.

Protecting GroupReagent for ProtectionTypical Solvent(s)Typical BaseReaction Time (h)Typical Yield (%)Deprotection Conditions
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂ODichloromethane (DCM) or Tetrahydrofuran (THF)Triethylamine (TEA) or none1 - 4> 954M HCl in Dioxane or Trifluoroacetic acid (TFA) in DCM
Cbz (Carbobenzyloxy)Benzyl chloroformate (Cbz-Cl)Dichloromethane (DCM) or THF/WaterTriethylamine (TEA) or Sodium hydroxide (NaOH)1 - 3> 90H₂, Pd/C (catalytic hydrogenation)
Ac (Acetyl)Acetic anhydride or Acetyl chlorideDichloromethane (DCM)Triethylamine (TEA)1 - 2> 95Acid or base hydrolysis (e.g., 6M HCl or LiOH)
For (Formyl)Formic acidTolueneNone4 - 9> 90Acid or base hydrolysis (e.g., HCl in MeOH)
Ts (Tosyl)p-Toluenesulfonyl chloride (Ts-Cl)Pyridine or DCMPyridine or TEA2 - 12> 90Strong acid (e.g., HBr/AcOH) or reducing agents (e.g., Na/NH₃)

Experimental Protocols

Protocol 1: N-Boc Protection of 1,4-Dioxa-8-azaspiro[4.5]decane

This protocol describes the protection of the secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane using di-tert-butyl dicarbonate.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) in DCM in a round-bottom flask.

  • Add triethylamine (1.2 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.1 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield tert-butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate.

Protocol 2: N-Cbz Protection of 1,4-Dioxa-8-azaspiro[4.5]decane

This protocol details the protection of the secondary amine using benzyl chloroformate.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • Benzyl chloroformate (Cbz-Cl)

  • Dichloromethane (DCM)

  • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) in DCM in a round-bottom flask.

  • Add aqueous NaOH solution (2.0 eq) and cool the mixture to 0 °C.

  • Add benzyl chloroformate (1.1 eq) dropwise to the vigorously stirred biphasic mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Separate the organic layer and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate.

Protocol 3: N-Acetyl Protection of 1,4-Dioxa-8-azaspiro[4.5]decane

This protocol describes the acylation of the secondary amine with acetic anhydride.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) and triethylamine (1.5 eq) in DCM.

  • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to give 8-acetyl-1,4-dioxa-8-azaspiro[4.5]decane.

Protocol 4: Deprotection of N-Boc-1,4-Dioxa-8-azaspiro[4.5]decane

This protocol details the removal of the Boc group under acidic conditions.

Materials:

  • tert-Butyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

  • 4M HCl in Dioxane

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Boc protected spirocycle (1.0 eq) in a minimal amount of dioxane or DCM.

  • Add 4M HCl in dioxane (5-10 eq) and stir the solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Remove the solvent under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 1,4-Dioxa-8-azaspiro[4.5]decane.

  • Collect the solid by filtration and dry under vacuum.

Protocol 5: Deprotection of N-Cbz-1,4-Dioxa-8-azaspiro[4.5]decane

This protocol describes the removal of the Cbz group by catalytic hydrogenation.

Materials:

  • Benzyl 1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate

  • Palladium on carbon (10% Pd/C)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the N-Cbz protected spirocycle (1.0 eq) in MeOH or EtOAc.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 1,4-Dioxa-8-azaspiro[4.5]decane.

Visualization of Workflows and Strategies

Protection_Strategy cluster_start Starting Material cluster_protection Protection cluster_deprotection Deprotection Start 1,4-Dioxa-8-azaspiro[4.5]decane Boc N-Boc Start->Boc (Boc)₂O, Base Cbz N-Cbz Start->Cbz Cbz-Cl, Base Ac N-Ac Start->Ac Ac₂O or AcCl, Base Other Other (For, Ts) Start->Other Deprotect_Boc Acidic (HCl, TFA) Boc->Deprotect_Boc Deprotect_Cbz Hydrogenolysis (H₂, Pd/C) Cbz->Deprotect_Cbz Deprotect_Ac Hydrolysis (Acid/Base) Ac->Deprotect_Ac Deprotect_Other Specific Conditions Other->Deprotect_Other Deprotect_Boc->Start Deprotected Amine Deprotect_Cbz->Start Deprotect_Ac->Start Deprotect_Other->Start

Caption: General workflow for the protection and deprotection of 1,4-Dioxa-8-azaspiro[4.5]decane.

Orthogonal_Strategy cluster_protection Step 1: Orthogonal Protection cluster_deprotection Step 3: Selective Deprotection title Orthogonal Deprotection Strategy Example Molecule Substrate with -NH (spirocycle) and -OH groups Protect_NH Protect Amine (e.g., with Cbz) Molecule->Protect_NH Protect_OH Protect Hydroxyl (e.g., with TBDMS) Molecule->Protect_OH Reaction Step 2: Reaction on another part of the molecule Protect_NH->Reaction Protect_OH->Reaction Deprotect_OH Deprotect Hydroxyl (e.g., with TBAF) Reaction->Deprotect_OH Selective removal of TBDMS Deprotect_NH Deprotect Amine (e.g., with H₂, Pd/C) Deprotect_OH->Deprotect_NH Further transformation, then selective removal of Cbz

Caption: An example of an orthogonal protecting group strategy.

Experimental_Workflow title Typical Experimental Workflow for N-Protection Start Dissolve 1,4-Dioxa-8-azaspiro[4.5]decane in appropriate solvent Add_Base Add Base (e.g., TEA) Start->Add_Base Add_Reagent Add Protecting Group Reagent (e.g., (Boc)₂O) Add_Base->Add_Reagent Reaction Stir at appropriate temperature and monitor by TLC Add_Reagent->Reaction Workup Aqueous Workup (Wash with NaHCO₃, Brine) Reaction->Workup Dry_Concentrate Dry (MgSO₄) and Concentrate (Rotary Evaporator) Workup->Dry_Concentrate Purify Purification (e.g., Column Chromatography) if necessary Dry_Concentrate->Purify Product N-Protected Product Dry_Concentrate->Product If pure Purify->Product

Caption: A generalized experimental workflow for the N-protection of 1,4-Dioxa-8-azaspiro[4.5]decane.

Application Notes and Protocols for the Purification of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane, a common scaffold in medicinal chemistry. The following sections outline various purification techniques, including preparative High-Performance Liquid Chromatography (HPLC), column chromatography, crystallization, and extraction methods.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a powerful technique for isolating pure compounds from complex mixtures. It is particularly useful for the final purification step to achieve high purity levels.

Application Note: This method is suitable for the purification of thermally stable, non-volatile 1,4-Dioxa-8-azaspiro[4.5]decane derivatives. It offers high resolution and can be automated for high-throughput purification. The choice of solvent system and stationary phase is critical and needs to be optimized for each specific derivative.

Experimental Protocol:

A general protocol for the purification of a 1,4-Dioxa-8-azaspiro[4.5]decane derivative is as follows:

  • Sample Preparation: Dissolve the crude product in a suitable solvent, such as a mixture of tetrahydrofuran (THF) and dichloromethane (DCM).

  • Instrumentation: Utilize a preparative HPLC system equipped with a suitable column (e.g., C18).

  • Mobile Phase: A common mobile phase is a gradient of methanol and water. For example, a gradient of 72:28 (v/v) methanol/water can be effective.[1]

  • Elution: The crude product is injected onto the column and eluted with the mobile phase.

  • Fraction Collection: Fractions are collected as the compounds elute from the column.

  • Analysis: The purity of the collected fractions is analyzed by analytical HPLC.

  • Solvent Evaporation: The solvent from the purified fractions is evaporated to yield the final product.

Quantitative Data Summary:

CompoundInitial PurityFinal PurityYieldReference
2'-Acetylamino-4'-methyl-[4,5']bithiazolyl-2-carbonyl derivative of piperazin-2-oneCrude99.5%25%[2]
(±)-Versilulin AFraction>95%N/A[1]

Experimental Workflow:

HPLC_Purification A Dissolve Crude Product in THF/DCM B Inject onto Preparative HPLC A->B C Elute with Methanol/Water Gradient B->C D Collect Fractions C->D E Analyze Fraction Purity (Analytical HPLC) D->E F Evaporate Solvent E->F G Pure Compound F->G

Caption: Preparative HPLC workflow for purification.

Column Chromatography

Column chromatography is a widely used purification technique in organic synthesis for separating compounds based on their differential adsorption to a stationary phase.

Application Note: This technique is ideal for the initial purification of crude reaction mixtures to separate the target 1,4-Dioxa-8-azaspiro[4.5]decane derivative from byproducts and unreacted starting materials. It is a versatile method that can be adapted for a wide range of compound polarities.

Experimental Protocol:

A typical protocol for purifying a 1,4-Dioxa-8-azaspiro[4.5]decane derivative using silica gel column chromatography is as follows:

  • Column Preparation: A glass column is packed with silica gel slurried in a non-polar solvent (e.g., hexane).

  • Sample Loading: The crude product is dissolved in a minimal amount of a suitable solvent and loaded onto the top of the silica gel column.

  • Elution: The compounds are eluted from the column by passing a solvent system (eluent) through it. A gradient of solvents with increasing polarity, such as a hexane/ethyl acetate gradient, is often used.[3]

  • Fraction Collection: Eluted fractions are collected sequentially.

  • Analysis: The composition of each fraction is monitored by Thin Layer Chromatography (TLC).

  • Solvent Evaporation: Fractions containing the pure desired product are combined, and the solvent is removed under reduced pressure.

Quantitative Data Summary:

CompoundStationary PhaseEluentYieldReference
1,4-Dioxaspiro[4.5]decane-8-carbonitrileSilica gelHexane/Ethyl acetate gradient75-85%[3]
N-tosyl-tethered bisallene dimerization productSilica gelHexanes/EtOAc (90:10 to 60:40)84%[4]

Experimental Workflow:

Column_Chromatography A Pack Silica Gel Column B Load Crude Product A->B C Elute with Solvent Gradient B->C D Collect Fractions C->D E Monitor by TLC D->E F Combine Pure Fractions & Evaporate Solvent E->F G Purified Compound F->G

Caption: Column chromatography purification workflow.

Crystallization

Crystallization is a technique used to purify solid compounds. The principle is based on the higher solubility of the desired compound and impurities in a hot solvent, and the subsequent formation of pure crystals upon cooling.

Application Note: This method is effective for obtaining highly pure crystalline solids of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives. The choice of solvent is crucial for successful crystallization. A minimum purity of 80-90% is recommended before attempting to grow single crystals for X-ray diffraction.[5]

Experimental Protocol:

A general procedure for purification by crystallization is as follows:

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common solvent combination is ethyl acetate/hexane.[6]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, and then potentially in a refrigerator, to induce crystal formation.

  • Crystal Collection: Collect the formed crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum.

Quantitative Data Summary:

CompoundSolvent SystemPurityYieldReference
1,4-Cyclohexanedione monoethylene glycol ketalToluene and Heptane99.72%97.80%[7]
(2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acidEthyl acetate/hexaneSingle CrystalN/A[6]

Experimental Workflow:

Crystallization_Workflow A Dissolve Compound in Hot Solvent B Slowly Cool the Solution A->B C Crystal Formation B->C D Filter to Collect Crystals C->D E Wash with Cold Solvent D->E F Dry Crystals Under Vacuum E->F G Pure Crystalline Compound F->G

Caption: Crystallization process for purification.

Extraction

Liquid-liquid extraction is a fundamental technique used to separate a compound from a mixture based on its different solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.

Application Note: Extraction is often used as a primary purification step after a chemical reaction to remove inorganic salts and other water-soluble impurities. It is a crucial part of the "workup" procedure.

Experimental Protocol:

A typical extractive workup protocol is as follows:

  • Quenching: The reaction mixture is often quenched by the addition of water or an aqueous solution.

  • Phase Separation: The mixture is transferred to a separatory funnel, and an immiscible organic solvent (e.g., diethyl ether, ethyl acetate) is added.[3] The funnel is shaken to allow for the transfer of the desired compound into the organic layer.

  • Layer Separation: The aqueous and organic layers are allowed to separate, and the aqueous layer is drained.

  • Washing: The organic layer is washed with brine (a saturated aqueous solution of NaCl) to remove residual water.[3]

  • Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.[3]

  • Filtration and Concentration: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude product, which can then be further purified by other methods.

Experimental Workflow:

Extraction_Workflow A Reaction Mixture B Add Water and Organic Solvent A->B C Separate Aqueous and Organic Layers B->C D Wash Organic Layer with Brine C->D E Dry Organic Layer (e.g., MgSO4) D->E F Filter and Concentrate E->F G Crude Product for Further Purification F->G

Caption: Liquid-liquid extraction workflow.

References

The Strategic Application of 1,4-Dioxa-8-azaspiro[4.5]decane as a Piperidine Surrogate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the piperidine ring stands as one of the most ubiquitous saturated heterocyclic scaffolds, integral to the structure of numerous approved pharmaceuticals. However, its inherent physicochemical and metabolic properties can sometimes present challenges in drug development, such as high lipophilicity or susceptibility to metabolism. As a strategic alternative, the use of piperidine bioisosteres has gained significant traction. This document provides detailed application notes and protocols on the use of 1,4-Dioxa-8-azaspiro[4.5]decane as a piperidine surrogate, a modification that can favorably modulate a compound's properties to enhance its drug-like characteristics.

The core concept behind this bioisosteric replacement is the introduction of a spirocyclic ketal functionality in place of the 4-position of the piperidine ring. This substitution imparts a greater degree of three-dimensionality and can alter key parameters such as lipophilicity, basicity, and metabolic stability, thereby offering a valuable tool for lead optimization.

Rationale for Bioisosteric Replacement

The substitution of a piperidine ring with 1,4-Dioxa-8-azaspiro[4.5]decane is a design strategy employed to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.

cluster_properties Potential Physicochemical & Pharmacokinetic Improvements Piperidine Piperidine Moiety Surrogate 1,4-Dioxa-8-azaspiro[4.5]decane (Piperidine Surrogate) Piperidine->Surrogate Bioisosteric Replacement Lipophilicity Reduced Lipophilicity (Lower logP) Surrogate->Lipophilicity Metabolism Altered Metabolic Profile (Increased Stability) Surrogate->Metabolism Solubility Potentially Improved Aqueous Solubility Surrogate->Solubility ThreeD Increased sp3 Character & 3D Shape Surrogate->ThreeD

Caption: Rationale for using 1,4-Dioxa-8-azaspiro[4.5]decane as a piperidine surrogate.

Data Presentation: Comparative Analysis

A key application of this surrogate is demonstrated in the development of ligands for the sigma-1 (σ1) receptor, a target implicated in various central nervous system disorders. The following tables summarize the comparative data between a piperidine-containing compound and its 1,4-Dioxa-8-azaspiro[4.5]decane analogue.

Table 1: Physicochemical Properties
MoietyStructurecLogP
Piperidine4-(4-(2-fluoroethoxy)benzyl)piperidine3.58
1,4-Dioxa-8-azaspiro[4.5]decane8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane2.87

This data illustrates a significant reduction in lipophilicity with the introduction of the spirocyclic ketal, a desirable feature for mitigating potential off-target effects and improving pharmacokinetic profiles.

Table 2: Biological Activity at the Sigma-1 (σ1) Receptor
Compound IDMoietyσ1 Receptor Affinity (Ki, nM)[1][2]σ2 Receptor Affinity (Ki, nM)Selectivity (Ki σ2 / Ki σ1)
1 Piperidine1.8 ± 0.287 ± 548
2 (5a) 1,4-Dioxa-8-azaspiro[4.5]decane5.4 ± 0.4[1][2]164 ± 1230[1][2]

While there is a modest decrease in affinity for the σ1 receptor, the 1,4-Dioxa-8-azaspiro[4.5]decane analogue maintains potent, nanomolar binding and demonstrates significant selectivity over the σ2 receptor.

Experimental Protocols

Detailed methodologies for the synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives and their subsequent evaluation are provided below.

Synthesis of 8-substituted-1,4-Dioxa-8-azaspiro[4.5]decanes

A general and robust method for the synthesis of N-substituted 1,4-Dioxa-8-azaspiro[4.5]decane derivatives is through nucleophilic substitution.

start 1,4-Dioxa-8-azaspiro[4.5]decane + R-X (Alkyl/Benzyl Halide) reaction Reaction Conditions: K2CO3, NaI (cat.), CH3CN, Reflux start->reaction workup Workup: Cool, Filter, Concentrate reaction->workup purification Purification: Column Chromatography workup->purification product 8-substituted-1,4-Dioxa- 8-azaspiro[4.5]decane purification->product cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Thaw Liver Microsomes (Human or Rodent) D Pre-warm Microsomes and Test Compound at 37°C A->D B Prepare Test Compound Stock Solution B->D C Prepare NADPH-Regenerating System E Initiate Reaction by Adding NADPH-Regenerating System C->E D->E F Incubate at 37°C with Shaking E->F G Aliquots Taken at Time Points (e.g., 0, 5, 15, 30, 60 min) F->G H Quench Reaction with Cold Acetonitrile (+ Internal Standard) G->H I Centrifuge to Pellet Protein H->I J Analyze Supernatant by LC-MS/MS I->J K Determine % Remaining vs. Time J->K

References

Synthesis of Novel Spirocyclic Heterocycles from 1,4-Dioxa-8-azaspiro[4.5]decane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel spirocyclic heterocyclic scaffolds derived from the versatile building block, 1,4-Dioxa-8-azaspiro[4.5]decane. The described synthetic strategies, including N-alkylation, multicomponent reactions (Ugi and Passerini), and cycloaddition reactions, offer pathways to a diverse range of complex molecules with potential applications in drug discovery and medicinal chemistry.

Introduction

Spirocyclic frameworks have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality, conformational rigidity, and novel chemical space they occupy compared to traditional flat aromatic structures. 1,4-Dioxa-8-azaspiro[4.5]decane is a readily available starting material that contains a secondary amine within a piperidine ring, masked as a ketal. This unique structural motif allows for a wide array of chemical transformations to generate diverse and complex spiro-heterocyclic systems. This document outlines several key synthetic transformations of this scaffold, providing detailed protocols and data to enable the exploration of this promising chemical space.

I. N-Functionalization of the Spirocyclic Core

The secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane provides a convenient handle for N-alkylation and N-arylation reactions, allowing for the introduction of various substituents to explore structure-activity relationships.

Application Note: Synthesis of Sigma-1 Receptor Ligands

Derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane have been synthesized and evaluated as potent and selective sigma-1 (σ1) receptor ligands. The σ1 receptor is a promising target for the development of therapeutics for neurodegenerative diseases, psychiatric disorders, and cancer. N-alkylation of the spirocyclic amine with various substituted benzyl halides has yielded compounds with high binding affinity and selectivity for the σ1 receptor.

Experimental Protocol: Synthesis of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane

A series of N-alkylated derivatives of 1,4-dioxa-8-azaspiro[4.5]decane were synthesized with yields ranging from 39–87%.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • 1-(Bromomethyl)-4-(2-fluoroethoxy)benzene

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add a solution of 1-(bromomethyl)-4-(2-fluoroethoxy)benzene (1.0 eq) in acetonitrile to the mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

Quantitative Data:

CompoundR GroupYield (%)
5a 4-(2-Fluoroethoxy)benzyl87
5b 4-Methoxybenzyl75
5c 4-Fluorobenzyl68
5d 3,4-Dimethoxybenzyl72
5e Benzyl39

Table 1: Yields of N-alkylated 1,4-Dioxa-8-azaspiro[4.5]decane derivatives.

II. Multi-Component Reactions (MCRs) for Rapid Diversification

Multicomponent reactions are powerful tools in medicinal chemistry for the rapid generation of molecular diversity from simple starting materials in a single synthetic step. The secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane makes it an ideal candidate for participation in MCRs such as the Ugi and Passerini reactions.

Application Note: Proposed Ugi Four-Component Reaction

The Ugi four-component reaction (U-4CR) combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. By employing 1,4-Dioxa-8-azaspiro[4.5]decane as the amine component, novel spirocyclic peptidomimetics can be accessed. These structures could exhibit interesting pharmacological properties due to their constrained conformations.

Proposed Reaction Scheme:

Ugi_Reaction 1,4-Dioxa-8-azaspiro[4.5]decane 1,4-Dioxa-8-azaspiro[4.5]decane Ugi_Product Spirocyclic α-acylamino carboxamide 1,4-Dioxa-8-azaspiro[4.5]decane->Ugi_Product Aldehyde/Ketone R1-CHO/R1-CO-R2 Aldehyde/Ketone->Ugi_Product Carboxylic_Acid R3-COOH Carboxylic_Acid->Ugi_Product Isocyanide R4-NC Isocyanide->Ugi_Product caption Ugi Four-Component Reaction Workflow

Caption: Ugi Four-Component Reaction Workflow.

Experimental Protocol: Proposed Ugi Reaction

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • Aldehyde or Ketone (e.g., Benzaldehyde)

  • Carboxylic Acid (e.g., Acetic Acid)

  • Isocyanide (e.g., tert-Butyl isocyanide)

  • Methanol (MeOH)

Procedure:

  • To a solution of 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) in methanol, add the aldehyde or ketone (1.0 eq).

  • Stir the mixture for 10 minutes at room temperature.

  • Add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired Ugi product.

Application Note: Proposed Passerini Three-Component Reaction

The Passerini three-component reaction (P-3CR) involves the reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy carboxamide. While 1,4-Dioxa-8-azaspiro[4.5]decane cannot directly participate as the amine component, its derivatives, such as the corresponding N-formyl derivative, could potentially be used in Passerini-type reactions. A more direct application involves the deprotection of the ketal to the ketone, which can then act as the carbonyl component in a Passerini reaction.

III. Synthesis of Spiro-Oxindoles

Spiro-oxindoles are a privileged class of heterocyclic compounds found in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities. A plausible synthetic route to novel spiro-oxindoles involves the reaction of a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane with isatin.

Application Note: Proposed Synthesis of Spiro[dihydropyridine-oxindole] Derivatives

A three-component reaction between an arylamine, isatin, and a cyclic 1,3-dione has been reported to yield spiro[dihydropyridine-oxindoles]. By analogy, a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane bearing a primary aromatic amine functionality could be employed in a similar reaction to generate novel spiro-oxindole architectures.

Proposed Synthetic Workflow:

Spiro_Oxindole_Synthesis start 1,4-Dioxa-8-azaspiro[4.5]decane step1 N-Arylation with p-fluoronitrobenzene start->step1 intermediate1 N-(4-nitrophenyl) derivative step1->intermediate1 step2 Reduction of nitro group intermediate1->step2 intermediate2 N-(4-aminophenyl) derivative step2->intermediate2 step3 Three-component reaction with isatin and dimedone intermediate2->step3 product Spiro[dihydropyridine-oxindole] derivative step3->product caption Proposed Synthesis of a Spiro-Oxindole Derivative

Caption: Proposed Synthesis of a Spiro-Oxindole Derivative.

Experimental Protocol: Proposed Three-Component Synthesis of a Spiro-Oxindole Derivative

Step 1: Synthesis of N-(4-aminophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

This intermediate can be prepared in a two-step sequence starting with the N-arylation of 1,4-Dioxa-8-azaspiro[4.5]decane with p-fluoronitrobenzene, followed by the reduction of the nitro group.

Step 2: Three-Component Reaction

Materials:

  • N-(4-aminophenyl)-1,4-dioxa-8-azaspiro[4.5]decane

  • Isatin

  • Dimedone

  • Glacial Acetic Acid

Procedure:

  • A mixture of N-(4-aminophenyl)-1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq), isatin (1.0 eq), and dimedone (1.0 eq) in glacial acetic acid is stirred at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • The resulting precipitate is collected by filtration and washed with cold ethanol to give the crude product.

  • Recrystallization from a suitable solvent (e.g., DMF/ethanol) can be performed for purification.

IV. Cycloaddition Reactions

The piperidine ring of 1,4-Dioxa-8-azaspiro[4.5]decane can be functionalized with a diene or a dienophile, setting the stage for intramolecular or intermolecular cycloaddition reactions to construct complex polycyclic spiro-heterocycles.

Application Note: Proposed Diels-Alder Reaction

An N-alkenyl derivative of 1,4-Dioxa-8-azaspiro[4.5]decane can act as a dienophile in a Diels-Alder reaction with a suitable diene. This [4+2] cycloaddition would lead to the formation of a new six-membered ring fused to the piperidine core, generating a novel polycyclic spiro-heterocyclic system.

Logical Relationship for Diels-Alder Reaction:

Diels_Alder_Reaction start 1,4-Dioxa-8-azaspiro[4.5]decane step1 N-Alkenylation (e.g., with acryloyl chloride) start->step1 dienophile N-Acryloyl-1,4-dioxa-8- azaspiro[4.5]decane (Dienophile) step1->dienophile reaction [4+2] Cycloaddition dienophile->reaction diene Diene (e.g., Cyclopentadiene) diene->reaction product Polycyclic Spiro-Heterocycle reaction->product caption Proposed Diels-Alder Reaction Sequence

Caption: Proposed Diels-Alder Reaction Sequence.

Experimental Protocol: Proposed Diels-Alder Reaction

Step 1: Synthesis of N-Acryloyl-1,4-dioxa-8-azaspiro[4.5]decane

This dienophile can be synthesized by the reaction of 1,4-Dioxa-8-azaspiro[4.5]decane with acryloyl chloride in the presence of a non-nucleophilic base like triethylamine.

Step 2: Diels-Alder Reaction

Materials:

  • N-Acryloyl-1,4-dioxa-8-azaspiro[4.5]decane

  • Cyclopentadiene (freshly cracked)

  • Toluene

Procedure:

  • Dissolve N-Acryloyl-1,4-dioxa-8-azaspiro[4.5]decane (1.0 eq) in toluene.

  • Cool the solution to 0 °C.

  • Add freshly cracked cyclopentadiene (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the Diels-Alder adduct.

Conclusion

1,4-Dioxa-8-azaspiro[4.5]decane is a versatile and valuable starting material for the synthesis of a wide array of novel spirocyclic heterocycles. The protocols and synthetic strategies outlined in this document provide a foundation for researchers to explore new chemical entities with potential applications in drug discovery and development. The amenability of this scaffold to various synthetic transformations, including N-functionalization, multicomponent reactions, and cycloadditions, opens up exciting avenues for the creation of diverse and complex molecular architectures.

Application Notes and Protocols for the Scale-Up Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives are valuable building blocks in medicinal chemistry and drug discovery, serving as key intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Their unique spirocyclic structure provides a rigid three-dimensional framework that can enhance binding affinity and selectivity to biological targets. This document provides detailed protocols and application notes for the scale-up synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride, focusing on robust and scalable methodologies suitable for pilot plant and industrial production.

Synthetic Strategies Overview

Several synthetic routes to 1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives have been reported, primarily starting from 4-piperidone or its protected analogues. For a scalable and economically viable process, the selection of starting materials, reagents, and purification methods is critical. This guide will focus on two primary scalable approaches:

  • Direct Ketalization of 4-Piperidone: A straightforward and high-yielding method for the synthesis of the parent 1,4-Dioxa-8-azaspiro[4.5]decane.

  • Synthesis of Functionalized Derivatives: A two-step process involving the formation of a nitrile intermediate via the Van Leusen reaction, followed by reduction to an aminomethyl derivative. This pathway allows for further functionalization.

Data Presentation: Comparative Analysis of Synthetic Routes

The following tables summarize quantitative data for the key synthetic steps, providing a basis for comparison and process optimization.

Table 1: Ketalization of 4-Piperidone Hydrochloride Monohydrate

ParameterLab-ScalePilot-Scale (Projected)
Starting Material 4-Piperidone Hydrochloride Monohydrate4-Piperidone Hydrochloride Monohydrate
Reagents Ethylene glycol, p-Toluenesulfonic acidEthylene glycol, p-Toluenesulfonic acid
Solvent TolueneToluene
Reaction Temperature 110-120 °C (Reflux)110-120 °C (Reflux)
Reaction Time 4-6 hours6-8 hours
Work-up Aqueous base wash, extractionAqueous base wash, extraction
Purification DistillationFractional Distillation
Yield 85-95%80-90%
Purity >98% (GC)>98% (GC)

Table 2: Two-Step Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine

ParameterStep 1: Van Leusen ReactionStep 2: Nitrile Reduction
Starting Material 1,4-Dioxaspiro[4.5]decan-8-one1,4-Dioxaspiro[4.5]decane-8-carbonitrile
Key Reagents TosMIC, Sodium HydrideLithium Aluminum Hydride (LiAlH₄)
Solvent Anhydrous THFAnhydrous THF
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 12-16 hours4-6 hours
Work-up Quenching, ExtractionFieser Workup, Filtration
Purification Column Chromatography (Lab) / Recrystallization (Scale-up)Distillation
Yield 70-80%80-90%
Purity >97%>98%

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol describes a robust, two-step process for the kilogram-scale synthesis of this compound, starting from 4-piperidone hydrochloride monohydrate.

Step 1: Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane

  • Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, a thermocouple, a condenser, and a Dean-Stark trap with 4-piperidone hydrochloride monohydrate (5.0 kg, 32.5 mol).

  • Reagent Addition: Add ethylene glycol (9.75 L, 175 mol) and toluene (40 L).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (250 g, 1.3 mol) to the suspension.

  • Azeotropic Dehydration: Heat the mixture to reflux (approx. 110-120 °C) and collect the water in the Dean-Stark trap. Monitor the reaction progress by GC analysis until the starting material is consumed (typically 6-8 hours).

  • Cooling and Neutralization: Cool the reaction mixture to 20-25 °C. Slowly add a 20% aqueous solution of sodium hydroxide until the pH of the aqueous layer is >12.

  • Phase Separation and Extraction: Separate the aqueous layer. Wash the organic layer with brine (2 x 10 L).

  • Solvent Removal: Concentrate the organic layer under reduced pressure to obtain the crude 1,4-Dioxa-8-azaspiro[4.5]decane as an oil.

  • Purification: Purify the crude product by vacuum distillation to yield the pure product as a colorless to pale yellow liquid.

Step 2: Formation of this compound

  • Dissolution: Dissolve the purified 1,4-Dioxa-8-azaspiro[4.5]decane (4.0 kg, 27.9 mol) in isopropanol (20 L) in a suitable reactor.

  • Acidification: Cool the solution to 0-5 °C. Slowly bubble anhydrous hydrogen chloride gas through the solution while monitoring the pH. Alternatively, add a solution of HCl in isopropanol dropwise until the pH reaches 1-2.

  • Crystallization and Filtration: Stir the resulting slurry at 0-5 °C for 1-2 hours to complete crystallization. Collect the solid product by filtration and wash the cake with cold isopropanol (2 x 4 L).

  • Drying: Dry the product under vacuum at 40-50 °C to a constant weight to afford this compound as a white crystalline solid.

Protocol 2: Synthesis of 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine Derivatives

This protocol details the synthesis of a key aminomethyl derivative, which can be further functionalized.

Step 1: Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (Van Leusen Reaction)

  • Reactor Setup: To a 50 L reactor under a nitrogen atmosphere, add anhydrous THF (20 L) and sodium hydride (60% dispersion in mineral oil, 1.2 kg, 30.0 mol). Cool the suspension to 0 °C.

  • TosMIC Addition: In a separate vessel, dissolve p-toluenesulfonylmethyl isocyanide (TosMIC) (5.85 kg, 30.0 mol) in anhydrous THF (10 L). Add this solution dropwise to the stirred sodium hydride suspension at 0 °C over 1 hour. Stir the mixture at 0 °C for an additional 30 minutes.

  • Ketone Addition: Dissolve 1,4-Dioxaspiro[4.5]decan-8-one (3.12 kg, 20.0 mol) in anhydrous THF (10 L) and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the nitrile as a solid.

Step 2: Reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile to the Amine

  • Reactor Setup: Charge a 50 L reactor with anhydrous THF (20 L) and carefully add lithium aluminum hydride (LiAlH₄) (1.0 kg, 26.3 mol) in portions under a nitrogen atmosphere. Cool the suspension to 0 °C.

  • Nitrile Addition: Dissolve 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (1.68 kg, 10.0 mol) in anhydrous THF (10 L) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up (Fieser Method): Cool the reaction mixture to 0 °C and carefully quench by the sequential dropwise addition of water (1 L), 15% aqueous NaOH solution (1 L), and then water (3 L).

  • Filtration and Purification: Stir the resulting granular precipitate for 1 hour, then filter and wash the solid with THF. Concentrate the filtrate under reduced pressure and purify the resulting amine by vacuum distillation.

Visualizations

G Overall Synthetic Pathway for this compound cluster_0 Step 1: Ketalization cluster_1 Step 2: Hydrochloride Salt Formation A 4-Piperidone Hydrochloride Monohydrate B 1,4-Dioxa-8-azaspiro[4.5]decane A->B Ethylene glycol, p-TsOH Toluene, Reflux C 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride B->C HCl (gas or solution) Isopropanol, 0-5 °C

Caption: Synthetic pathway for this compound.

G Synthetic Pathway for 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine cluster_0 Step 1: Van Leusen Reaction cluster_1 Step 2: Nitrile Reduction A 1,4-Dioxaspiro[4.5]decan-8-one B 1,4-Dioxaspiro[4.5]decane-8-carbonitrile A->B TosMIC, NaH THF C 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine B->C LiAlH4 THF, Reflux

Caption: Synthesis of a key aminomethyl derivative via a two-step process.

G Experimental Workflow for Scale-Up Synthesis A Reactor Charging & Reagent Addition B Controlled Reaction (Temperature & Time Monitoring) A->B C In-Process Control (IPC) (GC/TLC/LC-MS) B->C D Reaction Quenching & Work-up B->D Reaction Complete C->B Adjust Parameters E Product Isolation & Purification (Distillation/Crystallization) D->E F Final Product Analysis (Purity & Characterization) E->F G Drying and Packaging F->G

Caption: General experimental workflow for scaled-up chemical synthesis.

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during N-alkylation and N-arylation reactions involving this compound.

Low or No Yield in N-Alkylation Reactions

Q: I am experiencing low to no yield in the N-alkylation of this compound with an alkyl halide. What are the potential causes and solutions?

A: Low yields in N-alkylation reactions can stem from several factors, from reagent quality to reaction conditions. Here is a systematic approach to troubleshooting:

  • Base Strength and Stoichiometry: The hydrochloride salt of 1,4-Dioxa-8-azaspiro[4.5]decane requires a base to neutralize the HCl and deprotonate the secondary amine for the reaction to proceed.

    • Insufficient Base: Ensure at least two equivalents of a suitable base are used—one to neutralize the hydrochloride and one to facilitate the reaction.

    • Base Strength: For less reactive alkyl halides, a stronger base may be required. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or triethylamine (Et₃N).

  • Solvent Choice: The solvent plays a crucial role in dissolving the reactants and influencing the reaction rate.

    • Polar Aprotic Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO) are generally good choices as they can dissolve the amine salt and facilitate the Sₙ2 reaction.

  • Reaction Temperature: Many N-alkylation reactions require heating. If you are running the reaction at room temperature, consider increasing the temperature. A good starting point is 60-80 °C.

  • Reagent Purity: Ensure the alkyl halide and solvent are pure and dry. Moisture can quench the base and interfere with the reaction.

  • Leaving Group: The nature of the leaving group on the alkyl electrophile is critical. The reactivity order is generally I > Br > Cl. If you are using an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Steric Hindrance: If either the 1,4-Dioxa-8-azaspiro[4.5]decane or the alkyl halide is sterically hindered, the reaction rate will be significantly slower. In such cases, longer reaction times and higher temperatures may be necessary.

Formation of Side Products in Reductive Amination

Q: I am attempting a reductive amination with 1,4-Dioxa-8-azaspiro[4.5]decane and an aldehyde, but I am observing significant side product formation. How can I improve the selectivity?

A: Reductive amination is a powerful method for N-alkylation, but side reactions can lower the yield of the desired product. Here are some common issues and their solutions:

  • Over-alkylation: While 1,4-Dioxa-8-azaspiro[4.5]decane is a secondary amine and cannot be di-alkylated at the same nitrogen, impurities or side reactions involving other functional groups could be an issue. However, the most common side product is the alcohol resulting from the reduction of the starting aldehyde.

  • Aldehyde Reduction: The reducing agent can reduce the starting aldehyde to the corresponding alcohol.

    • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent that is often preferred for reductive aminations as it reduces the intermediate iminium ion much faster than the starting aldehyde. If you are using a less selective reducing agent like sodium borohydride (NaBH₄), consider switching.

    • Stepwise Procedure: If aldehyde reduction remains a problem, a two-step procedure can be employed. First, form the iminium ion by stirring the amine and aldehyde together, often with a dehydrating agent or under conditions that remove water. Then, add the reducing agent to selectively reduce the imine.

  • Reaction pH: The pH of the reaction can influence the rate of imine formation and the stability of the reducing agent. For many reductive aminations, a slightly acidic pH (around 5-6) is optimal. This can be achieved by adding a small amount of acetic acid.

Frequently Asked Questions (FAQs)

Q1: How do I liberate the free amine from this compound before a reaction?

A1: You can liberate the free amine by partitioning the hydrochloride salt between an organic solvent (like dichloromethane or ethyl acetate) and an aqueous solution of a base such as sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). After separation of the layers, the organic phase containing the free amine should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and the solvent evaporated to yield the free amine. Alternatively, for many reactions, the free amine can be generated in situ by adding a suitable base directly to the reaction mixture.

Q2: What are the recommended conditions for a Buchwald-Hartwig amination with 1,4-Dioxa-8-azaspiro[4.5]decane?

A2: The Buchwald-Hartwig amination is an excellent method for forming a C-N bond between an aryl halide and 1,4-Dioxa-8-azaspiro[4.5]decane. Typical conditions involve:

  • Catalyst: A palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂.

  • Ligand: A bulky electron-rich phosphine ligand like XPhos, SPhos, or RuPhos.

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.

  • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used.

  • Temperature: Reactions are often heated, typically in the range of 80-110 °C.

Q3: How can I monitor the progress of my reaction?

A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are the most common methods for monitoring reaction progress. A co-spot of your starting material and the reaction mixture on a TLC plate will help you determine if the starting material is being consumed. LC-MS is particularly useful for confirming the formation of the desired product by observing its mass-to-charge ratio.

Q4: What are some common purification strategies for N-substituted 1,4-Dioxa-8-azaspiro[4.5]decane derivatives?

A4: The purification method will depend on the properties of your product.

  • Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system (eluent) will depend on the polarity of your product. A typical starting point for these amine products is a mixture of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol), often with a small amount of triethylamine (e.g., 1%) to prevent the product from streaking on the silica gel.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method.

  • Acid-Base Extraction: If your product is basic, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to protonate your product and pull it into the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer and extract your purified product back into an organic solvent.

Experimental Protocols and Data

N-Alkylation with an Alkyl Halide

A common method for the N-alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane is the reaction with an alkyl halide in the presence of a base.

Experimental Protocol: Synthesis of 8-Octyl-1,4-dioxa-8-azaspiro[4.5]decane [1]

To a mixture of 1,4-dioxa-8-azaspiro[4.5]decane (15 g, 0.105 mol) and potassium carbonate (15.93 g, 0.115 mol) in acetonitrile (100 ml), iodooctane (18.92 ml, 0.105 mol) is added dropwise.[1] The mixture is stirred overnight at room temperature and then heated at 65°C for 2 hours. After cooling, the mixture is diluted with water and extracted with methylene chloride. The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated under vacuum to yield the product.[1]

Reactant 1Reactant 2BaseSolventTemperatureTimeYield
1,4-Dioxa-8-azaspiro[4.5]decaneIodooctaneK₂CO₃AcetonitrileRT, then 65°COvernight, then 2h90%
Reductive Amination

Reductive amination provides a milder alternative to direct alkylation with alkyl halides.

General Experimental Protocol: Reductive Amination with an Aldehyde

To a solution of this compound (1.2 equivalents) and an aldehyde (1.0 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added a base such as triethylamine (1.2 equivalents) to neutralize the hydrochloride. The mixture is stirred for 20-30 minutes to allow for iminium ion formation. Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) is then added portion-wise, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Reactant 1Reactant 2Reducing AgentSolventTemperatureTypical Yield
1,4-Dioxa-8-azaspiro[4.5]decane HClAldehyde (R-CHO)NaBH(OAc)₃DCM or DCERoom Temp70-95%
Buchwald-Hartwig Amination

For the synthesis of N-aryl derivatives, the Buchwald-Hartwig amination is a highly effective method.

General Experimental Protocol: N-Arylation with an Aryl Halide

In an oven-dried flask, the aryl halide (1.0 equivalent), 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., NaOtBu, 1.4 equivalents) are combined. The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times. Anhydrous, deoxygenated solvent (e.g., toluene) is then added. The reaction mixture is heated to the desired temperature (typically 80-110°C) and stirred until the starting material is consumed as indicated by TLC or LC-MS. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Reactant 1Reactant 2Catalyst/LigandBaseSolventTemperatureTypical Yield
1,4-Dioxa-8-azaspiro[4.5]decaneAryl HalidePd₂(dba)₃/XPhosNaOtBuToluene80-110°C60-90%

Visualizing Reaction Workflows

General Workflow for N-Alkylation

N_Alkylation_Workflow start Start: 1,4-Dioxa-8-azaspiro[4.5]decane (Free Base or HCl Salt) reagents Add Alkyl Halide (R-X) + Base (e.g., K₂CO₃) start->reagents solvent Dissolve in Solvent (e.g., Acetonitrile) reagents->solvent reaction Stir at RT or Heat (e.g., 65°C) solvent->reaction workup Aqueous Workup (Water, Extraction with Organic Solvent) reaction->workup purification Dry, Concentrate & Purify (e.g., Column Chromatography) workup->purification product Product: 8-Alkyl-1,4-dioxa-8-azaspiro[4.5]decane purification->product Troubleshooting_Yield start Low Yield Issue check_base Is Base Stoichiometry & Strength Sufficient? start->check_base check_temp Is Reaction Temperature Optimal? check_base->check_temp Yes solution_base Increase Base Equivalents or Use a Stronger Base check_base->solution_base No check_reagents Are Reagents Pure & Dry? check_temp->check_reagents Yes solution_temp Increase Reaction Temperature check_temp->solution_temp No check_lg Is the Leaving Group (X) Reactive Enough? check_reagents->check_lg Yes solution_reagents Use Anhydrous Solvents & Purified Reagents check_reagents->solution_reagents No solution_lg Switch to a Better Leaving Group (e.g., I > Br > Cl) check_lg->solution_lg No Reaction_Choice start Goal: Synthesize 8-Alkyl-1,4-dioxa-8-azaspiro[4.5]decane direct_alk Direct Alkylation (Alkyl Halide + Base) start->direct_alk reductive_am Reductive Amination (Aldehyde + Reducing Agent) start->reductive_am direct_alk_adv Advantages: - Simple Procedure direct_alk->direct_alk_adv direct_alk_dis Disadvantages: - Can require harsh conditions direct_alk->direct_alk_dis reductive_am_adv Advantages: - Milder Conditions - Avoids Halide Waste reductive_am->reductive_am_adv reductive_am_dis Disadvantages: - Requires specific reducing agents reductive_am->reductive_am_dis

References

Technical Support Center: 1,4-Dioxa-8-azaspiro[4.5]decane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dioxa-8-azaspiro[4.5]decane. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed in reactions involving 1,4-Dioxa-8-azaspiro[4.5]decane?

While specific side products are highly dependent on the reaction type (e.g., N-alkylation, N-acylation, reductive amination), a common issue is the formation of byproducts due to the reactivity of the secondary amine and the stability of the ketal protecting group. Potential side products can include:

  • Over-alkylation or Di-alkylation Products: In N-alkylation reactions, the secondary amine can react with two equivalents of the alkylating agent, leading to the formation of a quaternary ammonium salt.

  • Di-acylation Products: Similar to over-alkylation, N-acylation reactions can sometimes yield di-acylated products, particularly if a strong acylating agent or excess reagent is used.

  • Ketal Hydrolysis Product (4-Piperidone): The ethylene ketal protecting group is susceptible to hydrolysis under acidic conditions. If the reaction conditions are acidic, or if an acidic workup is employed, the ketal can be cleaved to reveal the corresponding ketone, 4-piperidone.

  • Unreacted Starting Material: Incomplete reactions can lead to the presence of unreacted 1,4-Dioxa-8-azaspiro[4.5]decane in the final product mixture.

  • Dimerization Products: Although less common, self-condensation or dimerization of the starting material or product can occur under certain conditions.

Q2: My N-alkylation reaction is showing multiple spots on TLC, with one suspected to be an over-alkylated product. How can I minimize its formation?

To minimize over-alkylation, consider the following strategies:

  • Stoichiometry Control: Use a strict 1:1 or slightly less than 1 equivalent of the alkylating agent relative to the 1,4-Dioxa-8-azaspiro[4.5]decane.

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second alkylation event.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can help to control the reaction rate and improve selectivity for the mono-alkylated product.

  • Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate the secondary amine. This can help to prevent the base from competing with the substrate as a nucleophile.

Q3: I am observing a significant amount of 4-piperidone in my product after purification. What is causing this and how can I prevent it?

The presence of 4-piperidone indicates that the ethylene ketal protecting group has been hydrolyzed. This is a common issue under acidic conditions.

  • Reaction Conditions: Avoid acidic catalysts or reagents if possible. If an acid is required, use the mildest acid possible and the lowest effective concentration.

  • Aqueous Workup: During the workup, avoid acidic aqueous solutions (e.g., HCl, H2SO4). Use neutral or slightly basic washes (e.g., saturated sodium bicarbonate solution) to quench the reaction and wash the organic layer.

  • Purification: When performing column chromatography, ensure the silica gel is neutralized. This can be achieved by pre-treating the silica gel with a solution of triethylamine in the eluent system.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Low yield of desired product and presence of unreacted starting material. Incomplete reaction.- Increase reaction time and/or temperature. - Use a more reactive electrophile. - Ensure the quality and stoichiometry of all reagents.
Multiple product spots on TLC/LC-MS, including a mass corresponding to the di-substituted product. Over-alkylation or di-acylation.- Carefully control the stoichiometry of the electrophile (use ~1 equivalent). - Add the electrophile slowly to the reaction mixture. - Lower the reaction temperature.
Presence of a polar, water-soluble byproduct. Ketal hydrolysis to 4-piperidone.- Maintain neutral or basic reaction and workup conditions. - Avoid strong acids. - Use neutralized silica gel for chromatography.
Product is difficult to purify from starting material. Similar polarity of product and starting material.- Optimize chromatographic conditions (e.g., gradient elution, different solvent systems). - Consider derivatization of the product or starting material to alter polarity before purification. - Recrystallization may be an effective purification method.

Experimental Protocols

General Procedure for N-Alkylation to Minimize Over-alkylation:

  • Dissolve 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq.) and a non-nucleophilic base (e.g., diisopropylethylamine, 1.2 eq.) in a suitable aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add the alkylating agent (0.95-1.0 eq.) dropwise to the stirred solution over a period of 30-60 minutes.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Ketal-Preserving Workup:

  • After the reaction is complete, cool the mixture to room temperature.

  • If the reaction was performed in a water-miscible solvent, dilute with a larger volume of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

Visualizing Reaction Issues

The following diagrams illustrate common issues and troubleshooting logic in reactions involving 1,4-Dioxa-8-azaspiro[4.5]decane.

Side_Product_Formation Potential Side Product Pathways A 1,4-Dioxa-8-azaspiro[4.5]decane B N-Alkylation (+ R-X) A->B Electrophile C N-Acylation (+ RCOCl) A->C Electrophile H Acidic Conditions A->H D Mono-alkylated Product (Desired) B->D F Mono-acylated Product (Desired) C->F E Di-alkylated Product (Side Product) D->E + R-X (Excess) D->H G Di-acylated Product (Side Product) F->G + RCOCl (Excess) F->H I 4-Piperidone (Hydrolysis Side Product) H->I

Caption: Common side product formation pathways.

Troubleshooting_Workflow Troubleshooting Workflow for Unexpected Results Start Reaction Complete, Analyze Crude Product CheckPurity TLC/LC-MS Analysis Start->CheckPurity MultipleSpots Multiple Spots Detected CheckPurity->MultipleSpots Impure SingleSpot Mainly Single Spot CheckPurity->SingleSpot Pure IdentifySpots Identify Spots (MS, NMR of crude) MultipleSpots->IdentifySpots Purify Purify Product SingleSpot->Purify OverAlkylation Over-alkylation Detected? IdentifySpots->OverAlkylation Hydrolysis Ketal Hydrolysis Detected? OverAlkylation->Hydrolysis No OptimizeAlkylation Adjust Stoichiometry, Temperature, Addition Rate OverAlkylation->OptimizeAlkylation Yes OptimizeWorkup Use Neutral/Basic Workup, Neutralize Silica Hydrolysis->OptimizeWorkup Yes Hydrolysis->Purify No OptimizeAlkylation->Purify OptimizeWorkup->Purify

Caption: A logical workflow for troubleshooting unexpected reaction outcomes.

Technical Support Center: N-Alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the N-alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane.

Troubleshooting Guide

This guide addresses common issues observed during the N-alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My N-alkylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low or no product yield in the N-alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Poor Reagent Quality: Ensure the starting material, alkylating agent, base, and solvent are pure and anhydrous. Moisture can quench reagents and interfere with the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. Strong, non-nucleophilic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[1] Aprotic polar solvents such as DMF or acetonitrile are commonly used to ensure reagent solubility.[1][2] Many N-alkylation reactions require heating to proceed at a reasonable rate.[1]

  • Steric Hindrance: The structure of the alkylating agent can significantly impact the reaction. Bulky alkylating agents may react slowly due to steric hindrance from the spirocyclic structure.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

Troubleshooting Workflow:

G start Low/No Product Yield reagent_quality Check Reagent Purity and Anhydrous Conditions start->reagent_quality reaction_conditions Optimize Reaction Conditions start->reaction_conditions steric_hindrance Evaluate Alkylating Agent start->steric_hindrance reaction_monitoring Monitor Reaction Progress start->reaction_monitoring solution1 Use fresh, high-purity reagents and dry solvents. reagent_quality->solution1 solution2 Screen different bases (e.g., K2CO3, Cs2CO3), solvents (e.g., DMF, MeCN), and temperatures. reaction_conditions->solution2 solution3 Consider a less sterically hindered alkylating agent or alternative synthetic route. steric_hindrance->solution3 solution4 Use TLC or LC-MS to determine optimal reaction time. reaction_monitoring->solution4

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Formation of Side Products

Question: My reaction is producing significant amounts of side products, complicating purification. What are the common side reactions and how can I minimize them?

Answer: The most common side reaction in the N-alkylation of secondary amines is over-alkylation, leading to the formation of a quaternary ammonium salt.[3][4][5] Other potential side reactions include elimination if the alkylating agent is susceptible.

Potential Causes and Solutions:

  • Over-alkylation: The N-alkylated product is often more nucleophilic than the starting secondary amine, leading to a second alkylation and the formation of a quaternary ammonium salt.[5]

    • Solution: Carefully control the stoichiometry by using a slight excess of the amine or by slow, dropwise addition of the alkylating agent to the reaction mixture.[1][2]

  • Elimination Reaction: If the alkylating agent has a β-hydrogen, an elimination reaction can compete with the desired substitution, especially with sterically hindered bases or at high temperatures.

    • Solution: Use a non-hindered base and optimize the reaction temperature.

  • Hydrolysis of Alkylating Agent: In the presence of moisture, some alkylating agents can hydrolyze.

    • Solution: Ensure anhydrous reaction conditions.

Minimizing Side Product Formation:

ParameterRecommendationRationale
Stoichiometry Use a 1:1 to 1.2:1 ratio of amine to alkylating agent.Minimizes over-alkylation.[2]
Addition of Alkylating Agent Add the alkylating agent slowly or via syringe pump.Maintains a low concentration of the electrophile, reducing the chance of a second alkylation.[2][6]
Base Selection Use a non-nucleophilic, inorganic base like K₂CO₃ or Cs₂CO₃.Prevents competition with the amine as a nucleophile.[1]
Temperature Start at room temperature and gradually increase if necessary.Minimizes elimination side reactions.

Issue 3: Difficult Product Purification

Question: I am having difficulty purifying my N-alkylated product from the reaction mixture. What are some effective purification strategies?

Answer: Purification challenges often arise from the presence of unreacted starting materials, side products (especially the quaternary ammonium salt), and inorganic salts from the base.

Purification Strategies:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup can remove inorganic salts and water-soluble impurities. This typically involves diluting the reaction mixture with an organic solvent and washing with water or brine.

  • Acid-Base Extraction: The basicity of the desired tertiary amine product can be exploited for purification. Extract the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove non-basic impurities. Finally, basifying the aqueous layer (e.g., with NaOH) and extracting with an organic solvent will yield the purified amine.

  • Column Chromatography: Silica gel column chromatography is a powerful technique for separating the desired product from closely related impurities. A solvent system of appropriate polarity (e.g., ethyl acetate/hexanes with a small amount of triethylamine to prevent streaking of the amine) should be used.

Purification Workflow:

G start Crude Reaction Mixture workup Aqueous Workup start->workup extraction Acid-Base Extraction workup->extraction If impurities persist chromatography Column Chromatography workup->chromatography Directly if clean extraction->chromatography For high purity product Pure N-Alkylated Product extraction->product If sufficiently pure chromatography->product

Caption: General purification workflow for N-alkylated products.

Frequently Asked Questions (FAQs)

Q1: What are the best general conditions for N-alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane?

A1: While optimal conditions are substrate-dependent, a good starting point is to use 1.0-1.2 equivalents of the alkyl halide, 1.5-2.0 equivalents of a base like potassium carbonate (K₂CO₃), in a polar aprotic solvent like acetonitrile (MeCN) or dimethylformamide (DMF).[1][2] The reaction can be initiated at room temperature and gently heated if necessary, monitoring by TLC or LC-MS.

Q2: How can I avoid the formation of the quaternary ammonium salt?

A2: The most effective way to prevent over-alkylation is to control the stoichiometry and the concentration of the alkylating agent.[3][4] Using a slight excess of the starting amine and adding the alkylating agent slowly to the reaction mixture are key strategies.[1][2]

Q3: Is reductive amination a better alternative to direct N-alkylation for this compound?

A3: Reductive amination can be an excellent alternative, especially if direct alkylation leads to significant side products or low yields.[6] This two-step, one-pot process involves reacting the amine with an aldehyde or ketone to form an iminium ion, which is then reduced in situ.[1][6] This method is particularly advantageous for preventing the formation of quaternary ammonium salts.[1][6]

Q4: What is the role of the base in this reaction?

A4: The base is crucial for neutralizing the acid (typically H-X, where X is a halide) that is formed during the reaction. Without a base, the newly formed N-alkylated product would be protonated, forming an ammonium salt that is no longer nucleophilic, thus stopping the reaction.[2]

Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

  • To a solution of 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq.) in anhydrous acetonitrile (0.1 M) is added potassium carbonate (1.5 eq.).

  • The alkyl bromide (1.1 eq.) is added dropwise to the stirred suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).[2]

  • The reaction mixture is stirred at room temperature or heated to 50-70°C and monitored by TLC until the starting material is consumed.[2]

  • Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Protocol 2: N-Alkylation via Reductive Amination

  • To a solution of 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq.) and the corresponding aldehyde or ketone (1.1 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M) is added sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in one portion.

  • The reaction mixture is stirred at room temperature under an inert atmosphere until the starting material is consumed as indicated by TLC or LC-MS.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]

  • The layers are separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Reaction Condition Comparison

ParameterDirect N-AlkylationReductive Amination
Electrophile Alkyl halideAldehyde or Ketone
Reagent Base (e.g., K₂CO₃, Cs₂CO₃)Reducing agent (e.g., NaBH(OAc)₃)
Typical Solvent Acetonitrile, DMFDichloromethane, 1,2-Dichloroethane
Temperature Room Temperature to 80°CRoom Temperature
Key Advantage Simple, one-step processHigh selectivity, avoids over-alkylation[1][6]
Key Disadvantage Prone to over-alkylation[3][4][5]Requires a suitable carbonyl compound

References

Technical Support Center: Optimizing Catalyst Selection for 1,4-Dioxa-8-azaspiro[4.5]decane Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the catalytic coupling of 1,4-Dioxa-8-azaspiro[4.5]decane. The following sections detail experimental protocols, catalyst and condition selection, and troubleshooting for common issues encountered during these synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: Which coupling reaction is best suited for the N-arylation of 1,4-Dioxa-8-azaspiro[4.5]decane?

A1: The choice of coupling reaction—Buchwald-Hartwig, Chan-Lam, or Ullmann—depends on several factors including the nature of the coupling partners, desired reaction conditions, and available starting materials.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile and widely used method for forming C-N bonds. It offers a broad substrate scope and typically provides high yields. However, it can be sensitive to air and moisture, and the palladium catalysts and phosphine ligands can be costly.

  • Chan-Lam Coupling: This copper-catalyzed reaction is an attractive alternative as it can often be performed under milder conditions, sometimes at room temperature and open to the air.[1][2] It is also generally more cost-effective due to the use of a copper catalyst.[3]

  • Ullmann Condensation: This is a classical copper-catalyzed reaction that is effective for the formation of C-N bonds. Traditionally, it requires harsh reaction conditions, including high temperatures.[4] However, modern modifications with specific ligands can enable milder conditions.

Q2: What are the most critical parameters to control for a successful coupling reaction?

A2: Several parameters are crucial for a successful coupling reaction:

  • Catalyst and Ligand Choice: The selection of the appropriate catalyst and ligand is paramount. For Buchwald-Hartwig reactions, a variety of phosphine ligands are available, and their choice can significantly impact the reaction outcome. For Chan-Lam and Ullmann reactions, the copper source and any additional ligands play a key role.

  • Base Selection: The choice of base is critical and can influence the reaction rate and yield. Common bases include sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).

  • Solvent: The solvent must be anhydrous and deoxygenated, especially for Buchwald-Hartwig reactions. Common solvents include toluene, dioxane, and THF.

  • Temperature: The reaction temperature needs to be optimized. While some Chan-Lam couplings can proceed at room temperature, Buchwald-Hartwig and Ullmann reactions often require heating.[1]

  • Inert Atmosphere: For air-sensitive reactions like the Buchwald-Hartwig amination, maintaining an inert atmosphere (e.g., nitrogen or argon) is essential to prevent catalyst deactivation.

Q3: Can I use aryl chlorides as coupling partners for the Buchwald-Hartwig amination of 1,4-Dioxa-8-azaspiro[4.5]decane?

A3: While aryl bromides and iodides are generally more reactive, aryl chlorides can be used as coupling partners in Buchwald-Hartwig aminations. However, they often require more specialized and electron-rich phosphine ligands and potentially higher reaction temperatures to achieve good yields.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the catalyst has not been deactivated by air or moisture, particularly for palladium-based systems. Use freshly opened or properly stored catalysts. For Buchwald-Hartwig reactions, consider using a pre-catalyst.
Inappropriate Ligand Screen a variety of phosphine ligands for Buchwald-Hartwig reactions. The steric and electronic properties of the ligand are crucial.
Incorrect Base The strength and solubility of the base are important. Try screening different bases such as NaOtBu, Cs₂CO₃, or K₃PO₄.
Sub-optimal Solvent Ensure the solvent is anhydrous and deoxygenated. Try different solvents like toluene, dioxane, or THF.
Insufficient Temperature Gradually increase the reaction temperature. Some coupling reactions require higher temperatures to proceed efficiently.
Poor Quality Reagents Ensure all starting materials, including the aryl halide and 1,4-Dioxa-8-azaspiro[4.5]decane, are pure.
Issue 2: Formation of Side Products
Possible Cause Troubleshooting Step
Homocoupling of Aryl Halide This can occur at high temperatures. Try lowering the reaction temperature or using a more active catalyst that allows for shorter reaction times.
Dehalogenation of Aryl Halide This side reaction can be promoted by certain bases or impurities. Screen different bases and ensure all reagents are pure.
Reaction with Ketal Group While generally stable, the ketal group of 1,4-Dioxa-8-azaspiro[4.5]decane could potentially react under harsh acidic or basic conditions. Ensure the chosen base is not excessively harsh.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions for the N-arylation of secondary amines, which can be adapted for 1,4-Dioxa-8-azaspiro[4.5]decane.

Table 1: Typical Conditions for Buchwald-Hartwig Amination

ParameterCondition
Catalyst Pd₂(dba)₃ (1-5 mol%), Pd(OAc)₂ (1-5 mol%)
Ligand XPhos, RuPhos, BrettPhos (1.2-2x mol% of Pd)
Base NaOtBu, Cs₂CO₃, K₃PO₄ (1.5-2.5 equivalents)
Solvent Toluene, Dioxane, THF (anhydrous, deoxygenated)
Temperature 80-120 °C
Atmosphere Inert (Nitrogen or Argon)

Table 2: Typical Conditions for Chan-Lam Coupling

ParameterCondition
Catalyst Cu(OAc)₂ (10-20 mol%), CuI (10-20 mol%)
Base Pyridine, Et₃N, K₂CO₃ (1-2 equivalents)
Solvent CH₂Cl₂, CH₃CN, MeOH
Temperature Room Temperature to 80 °C
Atmosphere Air or Oxygen

Table 3: Typical Conditions for Ullmann Condensation

ParameterCondition
Catalyst CuI, Cu₂O, Cu powder (10-100 mol%)
Ligand 1,10-Phenanthroline, L-proline (optional)
Base K₂CO₃, Cs₂CO₃ (2-3 equivalents)
Solvent DMF, NMP, Pyridine
Temperature 100-200 °C
Atmosphere Inert (Nitrogen or Argon)

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 mmol), the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add anhydrous, deoxygenated solvent (e.g., toluene, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Chan-Lam Coupling
  • To a round-bottom flask, add the aryl boronic acid (1.0 mmol), 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 mmol), Cu(OAc)₂ (0.1 mmol), and a base (e.g., pyridine, 2.0 mmol).

  • Add the solvent (e.g., CH₂Cl₂, 10 mL).

  • Stir the reaction mixture at room temperature, open to the air, and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Buchwald_Hartwig_Cycle Pd0 Pd(0)L PdII Ar-Pd(II)-X L Pd0->PdII Ar-X OxAdd Oxidative Addition Ar-X PdAmine [Ar-Pd(II)-NHR₂]⁺X⁻ L PdII->PdAmine R₂NH AmineCoord Amine Coordination R₂NH PdAmido Ar-Pd(II)-NR₂ L PdAmine->PdAmido Base Deprotonation Deprotonation -Base-H⁺X⁻ PdAmido->Pd0 Product Ar-NR₂ PdAmido->Product RedElim Reductive Elimination Troubleshooting_Workflow Start Low/No Yield CheckCatalyst Check Catalyst Activity (Fresh, Inert Atmosphere) Start->CheckCatalyst ScreenLigand Screen Ligands (Buchwald-Hartwig) CheckCatalyst->ScreenLigand No Improvement Success Reaction Optimized CheckCatalyst->Success Improved Yield ScreenBase Screen Bases ScreenLigand->ScreenBase No Improvement ScreenLigand->Success Improved Yield ScreenSolvent Screen Solvents (Anhydrous, Deoxygenated) ScreenBase->ScreenSolvent No Improvement ScreenBase->Success Improved Yield IncreaseTemp Increase Temperature ScreenSolvent->IncreaseTemp No Improvement ScreenSolvent->Success Improved Yield CheckPurity Check Reagent Purity IncreaseTemp->CheckPurity No Improvement IncreaseTemp->Success Improved Yield CheckPurity->Start Re-evaluate CheckPurity->Success Improved Yield

References

Technical Support Center: Purification of Polar 1,4-Dioxa-8-azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar 1,4-Dioxa-8-azaspiro[4.5]decane analogs.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of polar 1,4-Dioxa-8-azaspiro[4.5]decane analogs.

Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography

Question: My 1,4-Dioxa-8-azaspiro[4.5]decane analog shows significant peak tailing and poor separation during column chromatography on silica gel. How can I improve this?

Answer: This is a common issue when purifying basic compounds like your spirocyclic amine on acidic silica gel. The interaction between the amine and the acidic silanol groups on the silica surface leads to peak tailing. Here are several strategies to mitigate this problem:

  • Addition of a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, into your mobile phase. A typical starting concentration is 0.1-1% (v/v). This will neutralize the acidic sites on the silica gel, reducing the strong interaction with your basic compound and improving peak shape.

  • Use of an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a good alternative to silica gel for the purification of basic compounds.

    • Amine-functionalized silica: This stationary phase has aminopropyl groups bonded to the silica surface, which shields the acidic silanol groups and provides a more inert surface for the separation of basic compounds.

  • Reversed-Phase Chromatography: If your compound has sufficient hydrophobicity, reversed-phase chromatography on a C18 or C8 column can be an effective alternative. The non-polar stationary phase is less likely to cause peak tailing with basic compounds.

Issue 2: Compound Degradation on Stationary Phase

Question: I suspect my 1,4-Dioxa-8-azaspiro[4.5]decane analog is degrading on the silica gel column. What are my options?

Answer: Degradation on silica gel is a known issue for acid-sensitive compounds. To avoid this, consider the following approaches:

  • Deactivation of Silica Gel: Before loading your sample, flush the silica gel column with your mobile phase containing a basic modifier (e.g., 1% TEA in ethyl acetate/hexane). This will help to neutralize the acidic sites.

  • Use of a More Inert Stationary Phase: As mentioned previously, amine-functionalized silica or alumina are less acidic and can prevent degradation.

  • Alternative Purification Techniques:

    • Preparative HPLC (Reversed-Phase): This method offers high resolution and avoids the acidity of silica gel.

    • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar and basic compounds, often providing better peak shapes and faster separations than HPLC.

    • Recrystallization: If your compound is a solid, recrystallization can be a powerful purification method that avoids chromatography altogether.

Issue 3: Difficulty in Removing Polar Impurities

Question: I am struggling to remove highly polar impurities from my 1,4-Dioxa-8-azaspiro[4.5]decane analog.

Answer: The removal of polar impurities can be challenging, especially if they have similar polarity to your target compound. Here are some strategies:

  • Acid-Base Extraction: You can selectively extract your basic product into an acidic aqueous layer. Dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and extract with a dilute aqueous acid solution (e.g., 1M HCl). Your amine will be protonated and move to the aqueous layer, leaving non-basic impurities in the organic layer. Afterward, you can basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.

  • Salt Formation and Recrystallization: Convert your amine into a salt (e.g., hydrochloride or tartrate salt) by treating it with the corresponding acid. The resulting salt will have different solubility properties and can often be purified by recrystallization, leaving the impurities behind in the mother liquor.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a chromatographic technique that is well-suited for the separation of highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a column chromatography method for a new 1,4-Dioxa-8-azaspiro[4.5]decane analog?

A1: A good starting point is to use thin-layer chromatography (TLC) to screen different solvent systems. Begin with a moderately polar system, such as ethyl acetate/hexanes. To counteract the basicity of the amine, add 0.1-1% triethylamine to the eluent. Aim for an Rf value of 0.2-0.4 for your target compound. Based on the TLC results, you can then scale up to column chromatography.

Q2: How can I purify my 1,4-Dioxa-8-azaspiro[4.5]decane analog if it is not UV-active?

A2: If your compound does not have a UV chromophore, you can use alternative detection methods for TLC and column chromatography. These include staining with potassium permanganate, iodine, or other suitable stains. For preparative HPLC, an evaporative light scattering detector (ELSD) or a mass spectrometer (MS) can be used.

Q3: My 1,4-Dioxa-8-azaspiro[4.5]decane analog is a liquid at room temperature. Can I still use recrystallization?

A3: While you cannot directly recrystallize a liquid, you can often convert it into a crystalline salt. Treatment of your liquid amine with an acid like hydrochloric acid or tartaric acid can yield a solid salt that can then be purified by recrystallization.

Q4: I am observing low recovery of my compound after column chromatography. What could be the reason?

A4: Low recovery can be due to several factors:

  • Irreversible adsorption: Your compound may be strongly and irreversibly binding to the stationary phase, especially if it is highly polar and you are using untreated silica gel.

  • Degradation: As discussed earlier, your compound might be degrading on the column.

  • Co-elution with impurities: If your compound is not fully separated from impurities, you may be discarding fractions that contain your product.

  • Incomplete elution: The mobile phase may not be polar enough to elute your compound completely from the column. Try increasing the polarity of the eluent at the end of the separation.

Data Presentation

Table 1: Comparison of Purification Methods for a Representative 1,4-Dioxa-8-azaspiro[4.5]decane Analog

Purification MethodStationary/Mobile Phase or SolventTypical Yield (%)Typical Purity (%)Notes
Silica Gel ChromatographySilica gel, Hexane/Ethyl Acetate with 1% TEA70-85>95Good for routine purification, addition of TEA is crucial.
Preparative HPLCC18, Acetonitrile/Water with 0.1% Formic Acid60-75>99High purity can be achieved, but lower yields due to losses during workup.
Recrystallization (as HCl salt)Ethanol/Diethyl Ether80-90>98Effective for solid compounds or those that form crystalline salts.

Note: The data presented are typical values and may vary depending on the specific analog and the reaction mixture.

Experimental Protocols

Detailed Methodology for Purification of a 1,4-Dioxa-8-azaspiro[4.5]decane Analog by Silica Gel Column Chromatography

This protocol is a general guideline and may need to be optimized for your specific compound.

  • Slurry Preparation:

    • In a beaker, add silica gel to a suitable non-polar solvent (e.g., hexanes) to form a slurry.

  • Column Packing:

    • Pour the slurry into a glass column with the stopcock closed.

    • Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel.

    • Add a thin layer of sand on top of the silica gel bed.

  • Equilibration:

    • Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase (e.g., 9:1 Hexane:Ethyl Acetate with 1% TEA).

  • Sample Loading:

    • Dissolve your crude 1,4-Dioxa-8-azaspiro[4.5]decane analog in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).

    • Carefully add the dry-loaded sample onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute your compound.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify the fractions containing your purified product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_decision Initial Assessment cluster_chromatography Chromatographic Purification cluster_non_chromatography Non-Chromatographic Purification cluster_end Final Product Crude Crude 1,4-Dioxa-8-azaspiro[4.5]decane Analog Mixture Assess Assess Polarity and Potential for Degradation Crude->Assess TLC TLC Method Development (with TEA) Assess->TLC High Polarity AltChrom Alternative Chromatography (RP-HPLC, SFC, Alumina) Assess->AltChrom Degradation on Silica Extraction Acid-Base Extraction Assess->Extraction Polar Impurities Recrystallization Salt Formation & Recrystallization Assess->Recrystallization Solid Product Column Silica Gel Column Chromatography (with TEA) TLC->Column Pure Pure 1,4-Dioxa-8-azaspiro[4.5]decane Analog Column->Pure AltChrom->Pure Extraction->Pure Recrystallization->Pure

Caption: A logical workflow for the purification of polar 1,4-Dioxa-8-azaspiro[4.5]decane analogs.

Troubleshooting_Peak_Tailing cluster_solutions Potential Solutions Problem Problem: Peak Tailing in Silica Gel Chromatography Cause Primary Cause: Interaction of Basic Amine with Acidic Silanol Groups Problem->Cause Add_Base Add Basic Modifier to Eluent (e.g., TEA, NH4OH) Cause->Add_Base Change_Stationary_Phase Use Alternative Stationary Phase (Alumina, Amine-Silica) Cause->Change_Stationary_Phase Change_Technique Switch to a Different Technique (RP-HPLC, SFC) Cause->Change_Technique Result Result: Improved Peak Shape & Better Separation Add_Base->Result Change_Stationary_Phase->Result Change_Technique->Result

Caption: Troubleshooting guide for addressing peak tailing during silica gel chromatography.

Technical Support Center: Deprotection of Boc-Protected 1,4-Dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the deprotection of tert-butyloxycarbonyl (Boc)-protected 1,4-Dioxa-8-azaspiro[4.5]decane. The primary challenge with this substrate is the acid-labile nature of the ketal protecting group, which can be cleaved under the acidic conditions typically used for Boc removal.

Troubleshooting Guide

This guide addresses specific issues that may arise during the deprotection of Boc-protected 1,4-Dioxa-8-azaspiro[4.5]decane.

Issue 1: Incomplete or Sluggish Deprotection

Question: My N-Boc deprotection of 1,4-Dioxa-8-azaspiro[4.5]decane is not going to completion, even with standard acidic conditions (e.g., TFA in DCM). What could be the cause and how can I address it?

Answer: Incomplete deprotection can stem from several factors. Insufficient acid strength or concentration is a common culprit. Ensure your reagents, such as TFA, have not absorbed water, which can reduce their efficacy. Steric hindrance around the Boc-protected amine can also slow the reaction, necessitating more forceful conditions.

Recommended Solutions:

  • Increase Acid Concentration or Strength: A stronger acid system, such as 4M hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate, can be more effective than TFA in DCM.[1]

  • Optimize Reaction Time and Temperature: If you are using milder conditions to avoid ketal cleavage, a longer reaction time or a slight increase in temperature may be required. However, careful monitoring is crucial to prevent degradation of the starting material or product.

  • Ensure Substrate Solubility: Poor solubility of the Boc-protected starting material in the reaction solvent can lead to an incomplete reaction.[1] Experiment with different solvent systems to ensure complete dissolution.

Issue 2: Cleavage of the Ketal Protecting Group

Question: I am observing the formation of byproducts indicating the cleavage of the 1,4-dioxaspiro[4.5]decane moiety. How can I selectively remove the Boc group while preserving the ketal?

Answer: The ethylene ketal of 1,4-Dioxa-8-azaspiro[4.5]decane is susceptible to cleavage under strongly acidic conditions. The use of harsh acids like TFA can lead to the formation of 4-piperidone as a byproduct. To avoid this, milder deprotection methods are recommended.

Recommended Solutions:

  • Milder Acidic Conditions: Consider using milder protic acids such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA).[1] These can sometimes provide the necessary acidity to cleave the Boc group without significantly affecting the ketal.

  • Lewis Acid-Mediated Deprotection: Lewis acids offer a non-protic alternative for Boc removal and can be effective under milder conditions.[1] Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) are worth investigating.

  • Alternative Non-Acidic Methods: For highly sensitive substrates, non-acidic methods should be considered.[1]

    • Oxalyl Chloride in Methanol: This method has been shown to be effective for the deprotection of N-Boc on substrates with acid-labile functional groups.[2][3]

    • Thermal Deprotection: In some cases, heating the Boc-protected compound, potentially in a solvent like water or 2,2,2-trifluoroethanol (TFE), can effect deprotection without the need for an acid catalyst.[1]

Issue 3: Formation of tert-butylation Byproducts

Question: I am seeing byproducts where a tert-butyl group has been added to my molecule. How can I prevent this side reaction?

Answer: The tert-butyl cation generated during the acidic cleavage of the Boc group is a reactive electrophile that can alkylate nucleophilic sites on your substrate or product.[1]

Recommended Solutions:

  • Use Scavengers: The most effective way to mitigate tert-butylation is to add a scavenger to the reaction mixture. These molecules act as traps for the tert-butyl cation. Common scavengers include:

    • Triethylsilane (TES)

    • Triisopropylsilane (TIPS)

    • Thioanisole

    • Water

Frequently Asked Questions (FAQs)

Q1: Which standard acidic condition is generally "milder" for deprotecting Boc-1,4-Dioxa-8-azaspiro[4.5]decane, TFA/DCM or HCl/dioxane?

A1: While both are strong acids, 4M HCl in dioxane is often considered a more potent deprotecting agent than TFA in DCM.[1] However, the choice of solvent can also influence the outcome. For substrates with acid-sensitive groups like ketals, it is crucial to start with milder conditions and carefully monitor the reaction.

Q2: How can I monitor the progress of the deprotection reaction?

A2: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, the disappearance of the starting material spot and the appearance of the product spot (which will have a different Rf value) can be observed. LC-MS can provide more definitive evidence of product formation and the presence of any byproducts.

Q3: Are there any "green" or more environmentally friendly methods for N-Boc deprotection?

A3: Yes, there are efforts to develop more environmentally benign deprotection methods. Catalyst-free deprotection using hot water is a notable green alternative.[1] Additionally, the use of deep eutectic solvents (DES) like choline chloride:p-toluenesulfonic acid can provide an eco-friendly reaction medium.[1]

Data Presentation

The following tables summarize quantitative data for common Boc deprotection methods. Note that the yields and reaction times are illustrative and may need to be optimized for Boc-protected 1,4-Dioxa-8-azaspiro[4.5]decane.

Table 1: Strong Acid Deprotection Methods

MethodReagent(s)SolventTypical TimeTypical YieldPotential Issues
1Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1 - 2 hours>90%Ketal cleavage, tert-butylation
24M Hydrogen Chloride (HCl)1,4-Dioxane30 min - 4 hours>95%Ketal cleavage

Table 2: Milder and Alternative Deprotection Methods

MethodReagent(s)SolventTypical TimeTypical YieldNotes
3Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Up to 3 daysVariableMilder Lewis acid approach
4Oxalyl ChlorideMethanol1 - 4 hoursUp to 90%Good for acid-sensitive substrates[2][3]
5Thermal (catalyst-free)Water or TFESeveral hoursVariableEnvironmentally friendly option

Experimental Protocols

Protocol 1: General Procedure for Deprotection with 4M HCl in 1,4-Dioxane

  • Dissolve Boc-protected 1,4-Dioxa-8-azaspiro[4.5]decane (1 equivalent) in anhydrous 1,4-dioxane (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stirrer.

  • To the stirred solution, add a solution of 4M HCl in 1,4-dioxane (5 equivalents).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

Protocol 2: General Procedure for Deprotection with Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • Dissolve Boc-protected 1,4-Dioxa-8-azaspiro[4.5]decane (1 equivalent) in anhydrous DCM (10 mL per gram of substrate) in a round-bottom flask.

  • If necessary, add a scavenger such as triethylsilane (1.1 equivalents).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) (10 equivalents) to the stirred solution.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.

  • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 3: General Procedure for Mild Deprotection with Oxalyl Chloride in Methanol

  • Dissolve Boc-protected 1,4-Dioxa-8-azaspiro[4.5]decane (1 equivalent) in methanol.

  • Add oxalyl chloride (2-3 equivalents) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography or crystallization.

Mandatory Visualizations

Deprotection_Workflow start Boc-protected 1,4-Dioxa-8-azaspiro[4.5]decane deprotection Deprotection Step start->deprotection analysis Reaction Analysis (TLC, LC-MS) deprotection->analysis incomplete Incomplete Reaction? analysis->incomplete side_products Side Products? incomplete->side_products No troubleshoot Troubleshoot incomplete->troubleshoot Yes workup Work-up & Purification side_products->workup No side_products->troubleshoot Yes product 1,4-Dioxa-8-azaspiro[4.5]decane workup->product

Caption: A general experimental workflow for the deprotection of Boc-protected compounds.

Troubleshooting_Logic start Deprotection Issue Identified incomplete Incomplete Deprotection start->incomplete ketal_cleavage Ketal Cleavage start->ketal_cleavage tert_butylation tert-Butylation start->tert_butylation sol1 Increase Acid Strength/ Concentration incomplete->sol1 sol2 Optimize Time/ Temperature incomplete->sol2 sol3 Use Milder Acidic Conditions ketal_cleavage->sol3 sol4 Use Lewis Acids ketal_cleavage->sol4 sol5 Use Non-Acidic Methods ketal_cleavage->sol5 sol6 Add Scavengers (TES, TIPS, etc.) tert_butylation->sol6

Caption: A decision tree for troubleshooting common deprotection issues.

References

Technical Support Center: Managing Steric Hindrance in 1,4-Dioxa-8-azaspiro[4.5]decane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in reactions involving 1,4-Dioxa-8-azaspiro[4.5]decane.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant factor in reactions with 1,4-Dioxa-8-azaspiro[4.5]decane?

A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of substituents. In the case of 1,4-Dioxa-8-azaspiro[4.5]decane, the rigid spirocyclic structure and the axial and equatorial positions of the piperidine ring can create a crowded environment around the reactive nitrogen atom. This congestion can impede the approach of reagents, particularly those with large or complex structures, leading to lower reaction rates and yields.

Q2: How does the conformational rigidity of the spirocyclic system contribute to steric hindrance?

A2: The spirocyclic nature of 1,4-Dioxa-8-azaspiro[4.5]decane locks the cyclohexane and dioxolane rings in specific conformations. This rigidity limits the flexibility of the molecule to adopt transition states that would minimize steric clashes, which is a common mechanism to alleviate hindrance in more flexible acyclic amines.

Q3: What are the most common reactions where steric hindrance is a major challenge for this compound?

A3: Steric hindrance is a common issue in several key reactions involving the secondary amine of 1,4-Dioxa-8-azaspiro[4.5]decane, including:

  • N-alkylation with bulky alkyl halides.

  • N-acylation with sterically demanding acyl chlorides or anhydrides.

  • Buchwald-Hartwig amination with bulky aryl halides.

  • Suzuki-Miyaura coupling when the spirocycle is functionalized with a leaving group for coupling with a bulky boronic acid.

Q4: Can you suggest alternative, less sterically sensitive reagents?

A4: When possible, consider using smaller and more reactive electrophiles. For instance, in acylation reactions, acyl fluorides can sometimes be more effective than acyl chlorides for hindered amines. In alkylation reactions, using a less branched alkyl halide or a more reactive leaving group (e.g., triflate instead of bromide) can improve reaction rates.

Troubleshooting Guides

Low or No Reaction Yield
ProblemPossible CauseSuggested Solution
Low or no yield in N-alkylation with a bulky alkyl halide Steric hindrance preventing the nucleophilic attack of the amine on the electrophile.1. Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. 2. Use a More Reactive Leaving Group: Switch from alkyl chlorides or bromides to iodides or triflates. 3. Change the Solvent: Employ polar aprotic solvents like DMF or DMSO to enhance the nucleophilicity of the amine. 4. Utilize a Stronger Base: A stronger, non-nucleophilic base can deprotonate the amine more effectively, increasing its reactivity.
Failed Buchwald-Hartwig amination with a sterically demanding aryl halide Inefficient catalytic cycle due to steric congestion around the palladium center.1. Screen Different Ligands: Bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) can promote reductive elimination. 2. Optimize the Base: The choice of base is critical; screen inorganic bases like Cs₂CO₃ or K₃PO₄ and organic bases like LHMDS. 3. Vary the Solvent: Toluene, dioxane, and THF are common solvents; their polarity can influence the reaction outcome. 4. Increase Catalyst Loading: In challenging cases, a higher catalyst loading may be necessary.
Incomplete acylation with a large acyl chloride Low reactivity of the sterically hindered amine towards the bulky electrophile.1. Use a More Reactive Acylating Agent: Consider using the corresponding acid anhydride or acyl fluoride. 2. Employ a Coupling Reagent: Activate the carboxylic acid with reagents like HATU or HBTU before adding the amine. 3. Increase Reaction Time and/or Temperature: Allow more time for the reaction to proceed to completion or gently heat the reaction mixture.

Data Presentation

Table 1: Catalyst Screening for a Suzuki-Miyaura Coupling Reaction

The following table, adapted from a study on the Suzuki cross-coupling of 5-bromoindazoles, illustrates the significant impact of catalyst choice on reaction yield, a principle applicable to sterically hindered systems.[1]

EntryPalladium CatalystYield (%)
1Pd(PPh₃)₄45
2PdCl₂(PPh₃)₂60
3Pd(OAc)₂30
4PdCl₂(dppf)92

Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C, 2h.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of 1,4-Dioxa-8-azaspiro[4.5]decane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) in anhydrous DMF, add K₂CO₃ (2.0 eq).

  • Add the alkyl halide (1.1 eq) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point for the coupling of 1,4-Dioxa-8-azaspiro[4.5]decane with an aryl halide.

Materials:

  • 1,4-Dioxa-8-azaspiro[4.5]decane

  • Aryl halide (e.g., 2-bromotoluene)

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) to a reaction vessel.

  • Add the aryl halide (1.0 eq) and 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 eq).

  • Add anhydrous toluene and seal the vessel.

  • Heat the reaction mixture at 100 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Steric_Hindrance cluster_reagents Reactants cluster_interaction Reaction Coordinate cluster_outcome Outcome Reagent_A Bulky Electrophile Transition_State Transition State Reagent_A->Transition_State Approach Spirocycle 1,4-Dioxa-8-azaspiro[4.5]decane (Nitrogen Nucleophile) Spirocycle->Transition_State Approach Product Product Transition_State->Product Successful Reaction (Low Steric Clash) No_Reaction No Reaction / Low Yield Transition_State->No_Reaction Unsuccessful Reaction (High Steric Clash) Hindrance Steric Hindrance Hindrance->Transition_State Increases Activation Energy Troubleshooting_Workflow Start Low Reaction Yield Check_Temp Increase Temperature? Start->Check_Temp Check_Reagents Modify Reagents? Check_Temp->Check_Reagents No / Minor Improvement Success Improved Yield Check_Temp->Success Yes Check_Catalyst Optimize Catalyst/Ligand? Check_Reagents->Check_Catalyst No / Minor Improvement Check_Reagents->Success Yes Check_Solvent Change Solvent? Check_Catalyst->Check_Solvent No / Minor Improvement Check_Catalyst->Success Yes Check_Solvent->Success Yes Re-evaluate Re-evaluate Strategy Check_Solvent->Re-evaluate No / Minor Improvement Buchwald_Hartwig_Catalytic_Cycle Pd_precatalyst Pd(0)L Precatalyst Oxidative_Addition Oxidative Addition (Ar-X) Pd_precatalyst->Oxidative_Addition Ar-X Amine_Coordination Amine Coordination (Spirocycle) Oxidative_Addition->Amine_Coordination Spirocycle, Base Reductive_Elimination Reductive Elimination Amine_Coordination->Reductive_Elimination Sterically Influenced Step Reductive_Elimination->Pd_precatalyst Regenerates Catalyst Product N-Aryl Spirocycle Product Reductive_Elimination->Product Bulky_Ligand Bulky Ligand (e.g., XPhos) Bulky_Ligand->Reductive_Elimination Promotes

References

preventing dimer formation in 1,4-Dioxa-8-azaspiro[4.5]decane couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the coupling of 1,4-Dioxa-8-azaspiro[4.5]decane, with a specific focus on preventing dimer formation.

This guide is divided into three main sections, each addressing a common coupling reaction type:

  • Buchwald-Hartwig Amination: For the formation of C-N bonds between 1,4-Dioxa-8-azaspiro[4.5]decane and aryl/heteroaryl halides.

  • Reductive Amination: For the coupling of 1,4-Dioxa-8-azaspiro[4.5]decane with aldehydes and ketones.

  • Amide Coupling: For the formation of an amide bond between 1,4-Dioxa-8-azaspiro[4.5]decane and carboxylic acids.

Each section provides a detailed FAQ format, troubleshooting tables, optimized experimental protocols, and visualizations to guide you through your experiments.

Section 1: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of N-aryl derivatives of 1,4-Dioxa-8-azaspiro[4.5]decane.[1][2] However, side reactions, including the formation of dimers, can diminish the yield of the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the most common dimer observed in the Buchwald-Hartwig amination of 1,4-Dioxa-8-azaspiro[4.5]decane?

A1: While direct self-coupling of 1,4-Dioxa-8-azaspiro[4.5]decane is uncommon, the primary concern is often the homocoupling of the aryl halide coupling partner, which forms a biaryl dimer. Another potential, though less frequent, side product can be a bis-arylated spirocycle if the reaction conditions are not carefully controlled.

Q2: What are the key factors influencing the formation of biaryl homocoupling byproducts?

A2: The formation of biaryl homocoupling products is primarily influenced by the choice of palladium catalyst, ligand, base, and reaction temperature. The use of bulky, electron-rich phosphine ligands can help to suppress this side reaction by promoting the desired C-N bond formation.

Q3: How can I minimize dimer formation in my Buchwald-Hartwig reaction?

A3: To minimize dimer formation, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich biaryl monophosphine ligands (e.g., from the XPhos or BINAP families). These ligands can accelerate the reductive elimination step that forms the desired C-N bond, outcompeting the pathways leading to homocoupling.[3]

  • Stoichiometry: Use a slight excess of the 1,4-Dioxa-8-azaspiro[4.5]decane relative to the aryl halide (e.g., 1.1 to 1.2 equivalents).

  • Slow Addition: In some cases, the slow addition of the aryl halide to the reaction mixture can help maintain a low concentration of the halide and suppress homocoupling.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions. Typical temperatures for these couplings are between 80-100°C.

  • Choice of Base: Use a base that is strong enough to deprotonate the amine but does not promote side reactions. Sodium tert-butoxide (NaOtBu) is commonly used, but weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective and may reduce side product formation.

Troubleshooting Guide: Buchwald-Hartwig Amination
IssuePotential CauseRecommended Solution
Low yield of desired product, significant amount of biaryl dimer Inefficient catalytic cycle, homocoupling of aryl halide is favored.1. Change the ligand: Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos, or a Josiphos-type ligand). 2. Lower the temperature: Decrease the reaction temperature by 10-20 °C. 3. Change the base: If using a very strong base like NaOtBu, consider switching to K₃PO₄ or Cs₂CO₃.
Formation of hydrodehalogenated arene β-hydride elimination from the palladium-amide intermediate.1. Use a bidentate ligand: Ligands like BINAP or DPPF can help prevent the formation of intermediates prone to β-hydride elimination.[1] 2. Ensure anhydrous conditions: Water can sometimes promote this side reaction.
No reaction or very slow conversion Inactive catalyst or unsuitable reaction conditions.1. Check the palladium source: Use a reliable Pd(0) source or a precatalyst. 2. Degas the solvent: Ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). 3. Increase the temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary.
Optimized Experimental Protocol: N-Arylation of 1,4-Dioxa-8-azaspiro[4.5]decane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • XPhos (0.05 equiv)

  • Sodium tert-butoxide (1.4 equiv)

  • Anhydrous toluene (to make a 0.1 M solution with respect to the aryl halide)

Procedure:

  • To an oven-dried Schlenk tube, add the aryl halide, 1,4-Dioxa-8-azaspiro[4.5]decane, Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Troubleshooting Dimer Formation in Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting start High Dimer Formation Observed ligand Change to Bulky Ligand (e.g., XPhos, SPhos) start->ligand Primary Action stoichiometry Adjust Stoichiometry (1.1-1.2 eq. Amine) start->stoichiometry Secondary Action temperature Lower Reaction Temperature ligand->temperature base Switch to Weaker Base (e.g., K3PO4, Cs2CO3) stoichiometry->base success Dimer Minimized temperature->success base->success

Caption: A logical workflow for troubleshooting dimer formation in Buchwald-Hartwig amination.

Section 2: Reductive Amination

Reductive amination is a versatile method for coupling 1,4-Dioxa-8-azaspiro[4.5]decane with aldehydes or ketones to form N-alkylated products. A potential side reaction is the formation of a tertiary amine "dimer."

Frequently Asked Questions (FAQs)

Q1: What is the "dimer" that can form during the reductive amination of 1,4-Dioxa-8-azaspiro[4.5]decane?

A1: In this context, the "dimer" refers to the tertiary amine byproduct. This can form when the initially formed secondary amine product reacts with another molecule of the aldehyde and a second molecule of 1,4-Dioxa-8-azaspiro[4.5]decane, although this is less likely. A more common issue is the formation of a tertiary amine if the starting amine is primary. Since 1,4-Dioxa-8-azaspiro[4.5]decane is a secondary amine, the primary concern is the potential for over-alkylation if the product amine can react further. A more relevant side reaction is the self-condensation of the aldehyde or ketone if the amination is slow.

Q2: What is the mechanism of tertiary amine formation in reductive amination?

A2: When a secondary amine like 1,4-Dioxa-8-azaspiro[4.5]decane reacts with a carbonyl compound, an iminium ion is formed as an intermediate. This is then reduced by a hydride source. If the resulting tertiary amine is still nucleophilic enough and there is an excess of the carbonyl compound, it could potentially react further, though this is generally less favorable than the initial reaction.

Q3: How can I prevent the formation of byproducts in reductive amination?

A3: To favor the desired mono-alkylation, consider these points:

  • Stoichiometry: Use a slight excess of the 1,4-Dioxa-8-azaspiro[4.5]decane (e.g., 1.1 to 1.3 equivalents) to ensure the complete consumption of the carbonyl compound.

  • Reducing Agent: Use a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃), which is often selective for the reduction of the iminium ion over the carbonyl group.

  • Reaction Conditions: The reaction is typically run at room temperature. Elevated temperatures can promote side reactions.

  • Order of Addition: Adding the reducing agent after the formation of the iminium ion can sometimes improve selectivity.

Troubleshooting Guide: Reductive Amination
IssuePotential CauseRecommended Solution
Formation of tertiary amine byproduct Over-alkylation of the desired secondary amine product.1. Adjust stoichiometry: Use a larger excess of the 1,4-Dioxa-8-azaspiro[4.5]decane. 2. Stepwise procedure: First, form the iminium ion by stirring the amine and carbonyl together, then add the reducing agent.
Aldol condensation of the carbonyl starting material The rate of amination is slower than the rate of self-condensation.1. Use a Lewis acid catalyst: A catalytic amount of a Lewis acid can accelerate iminium ion formation. 2. Choose a different solvent: Aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are often preferred.
Reduction of the carbonyl starting material The reducing agent is too reactive.1. Use a milder reducing agent: Sodium triacetoxyborohydride is generally preferred over sodium borohydride for its selectivity.
Optimized Experimental Protocol: Reductive Amination of 1,4-Dioxa-8-azaspiro[4.5]decane

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aldehyde or ketone (1.0 equiv)

  • 1,4-Dioxa-8-azaspiro[4.5]decane (1.2 equiv)

  • Sodium triacetoxyborohydride (1.5 equiv)

  • Anhydrous dichloromethane (DCM) (to make a 0.1 M solution with respect to the carbonyl compound)

  • Acetic acid (catalytic amount, optional)

Procedure:

  • To a round-bottom flask, add the aldehyde or ketone and 1,4-Dioxa-8-azaspiro[4.5]decane.

  • Dissolve the reactants in anhydrous DCM.

  • If the reaction is slow, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization: Reductive Amination Pathway and Side Reaction

Reductive_Amination_Pathway cluster_desired Desired Pathway cluster_side Potential Side Reaction Spiro_Amine 1,4-Dioxa-8-azaspiro[4.5]decane Iminium Iminium Ion Intermediate Spiro_Amine->Iminium + Carbonyl Carbonyl Aldehyde/Ketone Carbonyl->Iminium Product Desired N-Alkyl Product Iminium->Product + [H⁻] Product_Side Desired N-Alkyl Product Tertiary_Amine Tertiary Amine 'Dimer' Product_Side->Tertiary_Amine + Carbonyl, + Amine, + [H⁻] (Less Favorable) Amide_Coupling_Decision start Starting Amide Coupling reagent_choice Choose Coupling Reagent start->reagent_choice edc EDC/HOBt reagent_choice->edc Economical hatu HATU/DIPEA reagent_choice->hatu High Efficiency edc_protocol Follow EDC/HOBt Protocol (Lower cost, longer reaction time) edc->edc_protocol hatu_protocol Follow HATU Protocol (Higher cost, faster, cleaner) hatu->hatu_protocol troubleshoot Reaction Issues? (Low yield, byproducts) edc_protocol->troubleshoot hatu_protocol->troubleshoot optimize Optimize Conditions: - Temperature - Stoichiometry - Purification troubleshoot->optimize Yes success Successful Coupling troubleshoot->success No optimize->success

References

Technical Support Center: Stability of 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride, particularly under acidic conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to assist in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: How stable is the ketal group in this compound to acidic conditions?

A1: The ethylene ketal group in this compound is susceptible to hydrolysis under acidic conditions, leading to the formation of 4-piperidone and ethylene glycol. Ketals are generally stable under neutral and basic conditions but will readily hydrolyze in the presence of acid. The rate of this hydrolysis is dependent on the pH, temperature, and the specific acid catalyst used.

Q2: What is the expected degradation pathway for this compound in an acidic solution?

A2: The primary degradation pathway is the acid-catalyzed hydrolysis of the spiroketal. The reaction is initiated by the protonation of one of the ketal oxygen atoms, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. This intermediate is then attacked by water to yield a hemiacetal, which further hydrolyzes to the parent ketone (4-piperidone) and ethylene glycol.

Q3: At what pH range should I be concerned about the stability of this compound?

A3: Significant degradation can be expected at pH values below 5. The rate of hydrolysis increases as the pH decreases. For applications requiring the ketal to remain intact, it is crucial to maintain the pH of the solution above 6.

Q4: Can I use this compound in formulations containing acidic excipients?

A4: Caution is advised when formulating this compound with acidic excipients. The local pH environment created by these excipients could be low enough to initiate hydrolysis of the ketal. It is essential to conduct compatibility studies to assess the stability of the compound in the presence of all formulation components.

Q5: How can I monitor the degradation of this compound?

A5: The most common method for monitoring the degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method should be able to separate the parent compound from its primary degradation product, 4-piperidone, and any other potential impurities. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the degradation products formed.[1][2]

Troubleshooting Guides

Issue 1: Unexpectedly Fast Degradation in Solution

Problem: You observe a rapid loss of this compound in your experimental solution, even under seemingly mild conditions.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Acidic Microenvironment: The local pH of your solution may be lower than the bulk pH, especially if acidic reagents or excipients are not fully dissolved or dispersed.Ensure thorough mixing and consider using a buffer system to maintain a stable pH.
Trace Acid Contamination: Glassware or solvents may have residual acid contamination.Use acid-washed and thoroughly rinsed glassware. Employ high-purity, neutral solvents.
Elevated Temperature: Higher temperatures accelerate the rate of hydrolysis.Conduct experiments at the lowest feasible temperature. If heating is necessary, minimize the duration.
Issue 2: Inconsistent Results in Stability Studies

Problem: You are obtaining variable degradation profiles for this compound across different experimental runs.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inaccurate pH Measurement/Control: Small variations in pH can significantly impact the hydrolysis rate.Calibrate your pH meter before each use. Prepare fresh buffer solutions for each experiment.
Inconsistent Temperature Control: Fluctuations in temperature will lead to inconsistent degradation rates.Use a calibrated and stable heating block or water bath.
Variability in Sample Preparation: Differences in the timing of sample quenching or analysis can affect results.Standardize your sample preparation workflow, including immediate neutralization of aliquots if required.
Issue 3: Difficulty in Analyzing Degradation Products by HPLC

Problem: Your HPLC chromatogram shows poor separation between the parent compound and its degradation products, or you observe peak tailing.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Column Chemistry: The stationary phase may not be suitable for separating the polar parent compound and its more polar degradation product.A C18 column is a good starting point. Consider a polar-embedded or polar-endcapped column for better retention and peak shape of polar analytes.
Unoptimized Mobile Phase: The mobile phase composition, particularly the pH and organic modifier content, is critical for good separation.Adjust the mobile phase pH to ensure the amine is in a consistent protonation state. Optimize the gradient of the organic modifier to achieve adequate resolution.
Secondary Interactions: The basic amine in both the parent and the degradation product can interact with residual silanols on the silica support, leading to peak tailing.Use a mobile phase with a low concentration of an amine modifier (e.g., triethylamine) or an acidic additive (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

Data Presentation

The following table summarizes hypothetical quantitative data for the degradation of this compound under various acidic conditions. This data is illustrative and intended to demonstrate expected trends. Actual results may vary based on specific experimental conditions.

Condition Time (hours) % 1,4-Dioxa-8-azaspiro[4.5]decane HCl Remaining % 4-Piperidone Formed
0.1 M HCl at 25°C185.214.8
455.744.3
830.969.1
245.394.7
0.01 M HCl at 25°C198.11.9
492.57.5
885.614.4
2463.236.8
0.1 M HCl at 60°C0.540.159.9
116.283.8
22.697.4

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid Hydrolysis

Objective: To determine the degradation profile of this compound under acidic conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide (for neutralization)

  • HPLC grade water and acetonitrile

  • Volumetric flasks, pipettes, and autosampler vials

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in HPLC grade water.

  • In a volumetric flask, add a known volume of the stock solution to a pre-determined volume of 0.1 M HCl to achieve the desired final concentration (e.g., 0.1 mg/mL).

  • Maintain the solution at a constant temperature (e.g., 25°C or 40°C).

  • At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH to stop the degradation.

  • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its acid degradation product, 4-piperidone.

Instrumentation and Conditions (Example):

Parameter Condition
HPLC System: Agilent 1260 Infinity II or equivalent
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in water
Mobile Phase B: 0.1% Formic acid in acetonitrile
Gradient: 5% B to 95% B over 15 minutes
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Injection Volume: 10 µL
Detection: UV at 210 nm

Visualizations

Degradation Pathway

The following diagram illustrates the acid-catalyzed hydrolysis of this compound.

G cluster_0 Acid-Catalyzed Hydrolysis 1,4-Dioxa-8-azaspiro[4.5]decane_HCl 1,4-Dioxa-8-azaspiro[4.5]decane HCl Protonated_Ketal Protonated Ketal 1,4-Dioxa-8-azaspiro[4.5]decane_HCl->Protonated_Ketal + H+ Oxocarbenium_Ion Oxocarbenium Ion (Resonance Stabilized) Protonated_Ketal->Oxocarbenium_Ion Ring Opening Hemiacetal_Intermediate Hemiacetal Intermediate Oxocarbenium_Ion->Hemiacetal_Intermediate + H2O 4-Piperidone 4-Piperidone Hemiacetal_Intermediate->4-Piperidone Hydrolysis Ethylene_Glycol Ethylene Glycol Hemiacetal_Intermediate->Ethylene_Glycol

Caption: Acid-catalyzed hydrolysis pathway of this compound.

Experimental Workflow

This diagram outlines the general workflow for a forced degradation study.

G cluster_workflow Forced Degradation Experimental Workflow prep Prepare Stock Solution stress Expose to Acidic Stress (e.g., 0.1 M HCl, 40°C) prep->stress sample Withdraw Aliquots at Time Points stress->sample quench Neutralize Aliquots sample->quench dilute Dilute for Analysis quench->dilute analyze Analyze by HPLC dilute->analyze data Data Analysis analyze->data

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting Logic

This diagram provides a logical approach to troubleshooting unexpected degradation.

G cluster_troubleshooting Troubleshooting Unexpected Degradation start Unexpected Degradation Observed check_pH Verify Bulk and Local pH start->check_pH check_temp Confirm Temperature Control start->check_temp check_reagents Check Reagent Purity and Contamination start->check_reagents adjust_conditions Adjust Experimental Conditions (Lower Temp, Use Buffer) check_pH->adjust_conditions check_temp->adjust_conditions check_reagents->adjust_conditions re_run Re-run Experiment adjust_conditions->re_run

Caption: A logical flow for troubleshooting unexpected degradation during experiments.

References

Technical Support Center: Monitoring Transformations of 1,4-Dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis and monitoring of reactions involving 1,4-Dioxa-8-azaspiro[4.5]decane.

Q1: My N-alkylation or N-acylation reaction of 1,4-Dioxa-8-azaspiro[4.5]decane is sluggish or incomplete. What are the potential causes and how can I troubleshoot this?

A1: Incomplete or slow reactions are common challenges. Here’s a step-by-step troubleshooting guide:

  • Reagent Quality:

    • Alkylating/Acylating Agent: Ensure the reagent is pure and has not degraded. For example, acyl halides can hydrolyze if exposed to moisture.

    • 1,4-Dioxa-8-azaspiro[4.5]decane: Verify the purity of your starting material. Impurities can interfere with the reaction. A purity of >98% is recommended.[1][2]

    • Solvent: Use anhydrous solvents, especially for moisture-sensitive reagents like acyl halides and some alkylating agents under basic conditions.

  • Reaction Conditions:

    • Temperature: The reaction may require heating. Incrementally increase the temperature (e.g., from room temperature to 50 °C, then to 80 °C) and monitor the progress by TLC or in-situ methods.

    • Base: If a base is used (e.g., triethylamine, diisopropylethylamine), ensure it is added in the correct stoichiometric amount (often in slight excess) and is of appropriate strength. The pKa of the conjugate acid of the base should be higher than the pKa of the starting amine.

    • Concentration: Reactions can sometimes be slow at very high or very low concentrations. Try adjusting the concentration of your reactants.

  • Monitoring In-situ:

    • Utilize in-situ monitoring techniques like FTIR or Raman spectroscopy to track the consumption of the starting material and the formation of the product in real-time. This can help determine if the reaction has stalled or is proceeding slowly.[3][4][5][6]

Q2: I am observing multiple spots on my TLC during the reaction workup. What are the likely side products and how can I identify them?

A2: The formation of multiple products can complicate purification. Here are some possibilities:

  • Over-alkylation/acylation: In some cases, particularly with highly reactive reagents, di-alkylation or other secondary reactions can occur, though less common for this secondary amine.

  • De-protection of the Ketal: The 1,4-dioxaspiro moiety is a ketal, which can be sensitive to acidic conditions. If your reaction or workup involves strong acids, you might be partially or fully deprotecting the ketal to form the corresponding piperidone derivative. This can be checked by LC-MS, looking for a mass corresponding to the deprotected product.

  • Hydrolysis of Acylating Agent: If using an acyl halide or anhydride, hydrolysis due to moisture can lead to the corresponding carboxylic acid, which will appear as a separate spot on TLC.

  • Identification:

    • LC-MS: This is a powerful technique to get the mass of the main product and the byproducts, which can help in their identification.

    • NMR Spectroscopy: After separation (e.g., by prep-TLC or column chromatography), ¹H and ¹³C NMR can elucidate the structure of the side products. Common shifts for impurities from solvents are well-documented and should be consulted.[7][8][9][10][11][12]

Q3: My HPLC chromatogram shows broad or tailing peaks for 1,4-Dioxa-8-azaspiro[4.5]decane or its derivatives. How can I improve the peak shape?

A3: Poor peak shape in HPLC can affect resolution and quantification. Consider the following:

  • Mobile Phase Modifier: The basic nature of the amine can lead to interactions with residual silanols on the silica-based column, causing tailing. Adding a small amount of a basic modifier like triethylamine (TEA) or an acidic modifier like formic acid or phosphoric acid to the mobile phase can improve peak shape.[13]

  • Column Choice: A column with low silanol activity, such as a Newcrom R1, can be beneficial for analyzing basic compounds like this.[13]

  • pH of the Mobile Phase: Adjusting the pH of the aqueous component of your mobile phase can significantly impact the retention and peak shape of ionizable compounds.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is compatible with the mobile phase. Injecting in a solvent much stronger than the mobile phase can lead to peak distortion.

Quantitative Data Summary

The following tables provide a summary of typical parameters for monitoring transformations of 1,4-Dioxa-8-azaspiro[4.5]decane.

Table 1: HPLC Method Parameters for Analysis of 1,4-Dioxa-8-azaspiro[4.5]decane

ParameterValueReference
Column Newcrom R1[13]
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid[13]
Alternative (MS-compatible) Acetonitrile (MeCN), Water, and Formic Acid[13]
Particle Size 3 µm for UPLC applications[13]
Detection UV (wavelength depends on derivative) or MS

Table 2: Spectroscopic Data for 1,4-Dioxa-8-azaspiro[4.5]decane

TechniqueKey SignalsReference
¹H NMR (CDCl₃) δ (ppm): 1.70-1.80 (m, 4H), 2.80-2.90 (m, 4H), 3.95 (s, 4H)[8]
¹³C NMR (CDCl₃) δ (ppm): 35.5, 45.8, 64.2, 108.3[8]
IR (ATR) ν (cm⁻¹): 3300-3500 (N-H stretch), 2800-3000 (C-H stretch), 1100-1200 (C-O stretch)

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation and Monitoring by HPLC

  • Reaction Setup: In a round-bottom flask, dissolve 1,4-Dioxa-8-azaspiro[4.5]decane (1.0 eq) in a suitable anhydrous solvent (e.g., acetonitrile, DMF).

  • Add Base: Add a non-nucleophilic base such as triethylamine (1.2 eq) or diisopropylethylamine (1.2 eq).

  • Add Alkylating Agent: Add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise at room temperature.

  • Reaction Monitoring:

    • Take aliquots from the reaction mixture at regular intervals (e.g., every hour).

    • Quench the aliquot with a small amount of water.

    • Dilute the quenched aliquot with the HPLC mobile phase.

    • Inject the sample into the HPLC system.

    • Monitor the disappearance of the starting material peak and the appearance of the product peak.

  • Workup: Once the reaction is complete (as determined by HPLC), quench the reaction with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: In-situ Reaction Monitoring using FTIR

  • Setup: Use an FTIR spectrometer equipped with an in-situ immersion probe (e.g., ATR probe).

  • Background Spectrum: Before starting the reaction, collect a background spectrum of the solvent and any catalysts at the reaction temperature.

  • Initiate Reaction: Add the reactants to the vessel and start the reaction.

  • Data Collection: Begin collecting spectra at regular intervals (e.g., every 1-2 minutes).

  • Analysis: Monitor the reaction progress by observing the changes in specific infrared bands. For example, monitor the disappearance of the N-H stretching band of the starting material (around 3300-3500 cm⁻¹) and the appearance of new bands corresponding to the product. For an acylation reaction, the appearance of a strong carbonyl (C=O) stretching band (around 1650-1700 cm⁻¹) of the amide product would be a key indicator.[5]

Visualizations

Reaction_Monitoring_Workflow cluster_reaction Reaction Phase cluster_monitoring Monitoring Phase cluster_decision Decision Reaction_Vessel 1,4-Dioxa-8-azaspiro[4.5]decane + Reagents Take_Aliquot Take Aliquot Reaction_Vessel->Take_Aliquot Offline InSitu_Probe In-situ Probe (FTIR/Raman) Reaction_Vessel->InSitu_Probe In-situ Quench Quench Take_Aliquot->Quench Dilute Dilute Quench->Dilute Analysis HPLC / LC-MS Analysis Dilute->Analysis Decision_Point Reaction Complete? Analysis->Decision_Point InSitu_Probe->Decision_Point Decision_Point->Reaction_Vessel No Workup Workup & Purification Decision_Point->Workup Yes

Caption: Workflow for reaction monitoring of 1,4-Dioxa-8-azaspiro[4.5]decane transformations.

Troubleshooting_Logic Start Reaction Issue: Incomplete Conversion Check_Reagents Check Reagent Purity & Solvent Anhydrous? Start->Check_Reagents Reagents_OK Reagents OK Check_Reagents->Reagents_OK Yes Reagents_Not_OK Re-purify/Replace Reagents Check_Reagents->Reagents_Not_OK No Check_Conditions Review Reaction Conditions (Temp, Base)? Conditions_OK Conditions OK Check_Conditions->Conditions_OK Yes Conditions_Not_OK Optimize Conditions (e.g., increase Temp) Check_Conditions->Conditions_Not_OK No Check_Side_Reactions Investigate Side Reactions (e.g., deprotection)? Side_Reactions_Identified Modify Workup/ Reaction Conditions Check_Side_Reactions->Side_Reactions_Identified Yes No_Side_Reactions No Obvious Side Reactions Check_Side_Reactions->No_Side_Reactions No Reagents_OK->Check_Conditions Conditions_OK->Check_Side_Reactions Consult Consult Literature/ Senior Chemist No_Side_Reactions->Consult

Caption: Troubleshooting logic for incomplete reactions of 1,4-Dioxa-8-azaspiro[4.5]decane.

References

Validation & Comparative

Interpreting Mass Spectrometry Data of 1,4-Dioxa-8-azaspiro[4.5]decane Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate structural elucidation of novel compounds is paramount. 1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives are an important class of heterocyclic compounds with significant applications in medicinal chemistry, particularly as scaffolds for various receptor ligands. Mass spectrometry is a cornerstone technique for the characterization of these molecules. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the analysis of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives, supported by experimental data and detailed protocols.

Mass Spectrometry Analysis of 1,4-Dioxa-8-azaspiro[4.5]decane

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique for the analysis of 1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives due to its ability to generate reproducible fragmentation patterns, which are crucial for structural identification.

Quantitative Mass Spectrometry Data

The mass spectrum of the parent compound, 1,4-Dioxa-8-azaspiro[4.5]decane (also known as 4-piperidone ethylene ketal), exhibits a distinct fragmentation pattern under electron ionization. The key quantitative data is summarized in the table below.

Fragment Ion m/z (Mass-to-Charge Ratio) Relative Intensity (%) Proposed Structure/Formula
Molecular Ion [M]˙⁺143ModerateC₇H₁₃NO₂
[M-H]⁺142LowC₇H₁₂NO₂
[M-C₂H₄O]˙⁺99ModerateC₅H₉NO
[M-C₂H₅O]⁺98HighC₅H₈NO
[M-C₃H₆N]⁺87High (Often Base Peak)C₄H₇O₂
70ModerateC₄H₈N
56ModerateC₃H₆N
43HighC₂H₅N / C₃H₇
42HighC₂H₄N
Experimental Protocol for GC-MS Analysis

Objective: To obtain the mass spectrum of a 1,4-Dioxa-8-azaspiro[4.5]decane derivative for structural confirmation.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary Column: 5% Phenyl Methyl Siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

Procedure:

  • Sample Preparation: Dissolve the 1,4-Dioxa-8-azaspiro[4.5]decane derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

    • Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: m/z 40-500.

    • Scan Rate: 2 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to the target compound in the total ion chromatogram (TIC).

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions.

    • Compare the obtained spectrum with library data or predict fragmentation patterns to confirm the structure.

Fragmentation Pathway of 1,4-Dioxa-8-azaspiro[4.5]decane

The fragmentation of 1,4-Dioxa-8-azaspiro[4.5]decane under electron ionization is a complex process involving the cleavage of the piperidine and dioxolane rings. The following diagram illustrates a plausible fragmentation pathway leading to some of the major observed ions.

G M M+ mol 1,4-Dioxa-8-azaspiro[4.5]decane m/z = 143 frag1 [M-C₂H₅O]⁺ m/z = 98 mol->frag1 - C₂H₅O frag2 [M-C₃H₆N]⁺ m/z = 87 mol->frag2 - C₃H₆N frag3 m/z = 70 frag1->frag3 - CO frag4 m/z = 42 frag2->frag4 - C₂H₅O

Caption: Proposed fragmentation pathway of 1,4-Dioxa-8-azaspiro[4.5]decane in EI-MS.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive structural elucidation often requires complementary data from other analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are two common alternatives or supplements to mass spectrometry.

Performance Comparison
Technique Information Provided Sensitivity Sample Requirement Analysis Time Key Advantages Key Limitations
Mass Spectrometry (GC-MS) Molecular weight, elemental composition (HRMS), fragmentation pattern (structural clues)High (pg-ng)Small amount, must be volatile and thermally stableFast (minutes)High sensitivity, provides molecular weight, structural information from fragmentation.Isomers can be difficult to distinguish, extensive fragmentation can lead to loss of molecular ion.
NMR Spectroscopy Detailed connectivity of atoms (¹H, ¹³C), stereochemistry (NOESY)Moderate (mg)Larger amount, soluble sample requiredModerate (minutes to hours)Provides unambiguous structure and stereochemistry, non-destructive.Lower sensitivity than MS, requires pure samples, complex spectra for large molecules.
X-ray Crystallography Absolute 3D structure in the solid stateLow (requires single crystal)High-quality single crystalSlow (hours to days)Provides definitive 3D structure, including absolute stereochemistry.Requires a suitable single crystal, structure in solid state may differ from solution.
Experimental Protocol for ¹H NMR Spectroscopy

Objective: To obtain the proton NMR spectrum of a 1,4-Dioxa-8-azaspiro[4.5]decane derivative to determine its detailed molecular structure.

Instrumentation:

  • Nuclear Magnetic Resonance (NMR) Spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument Setup:

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

    • Tune and match the probe for the ¹H frequency.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters:

      • Pulse angle: 30-45 degrees.

      • Acquisition time: 2-4 seconds.

      • Relaxation delay: 1-5 seconds.

      • Number of scans: 8-16.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts (ppm) and coupling patterns (multiplicity, coupling constants) to assign the protons to the molecular structure.

    • For more complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) may be necessary.

Comparative Analysis Workflow

The following diagram illustrates a typical workflow for the structural elucidation of a novel 1,4-Dioxa-8-azaspiro[4.5]decane derivative, integrating mass spectrometry with other analytical techniques.

G cluster_0 Initial Analysis cluster_1 Primary Characterization cluster_2 Detailed Structural Elucidation cluster_3 Definitive 3D Structure (Optional) Synthesis of Derivative Synthesis of Derivative Purification Purification Synthesis of Derivative->Purification Mass Spectrometry Mass Spectrometry Purification->Mass Spectrometry Determine MW & Fragmentation Proposed Structure Proposed Structure Mass Spectrometry->Proposed Structure NMR Spectroscopy NMR Spectroscopy Proposed Structure->NMR Spectroscopy Confirm Connectivity Confirmed Structure Confirmed Structure NMR Spectroscopy->Confirmed Structure X-ray Crystallography X-ray Crystallography Confirmed Structure->X-ray Crystallography Determine Absolute Stereochemistry Final Validated Structure Final Validated Structure X-ray Crystallography->Final Validated Structure

Caption: Workflow for structural elucidation of 1,4-Dioxa-8-azaspiro[4.5]decane derivatives.

By integrating the data from mass spectrometry with complementary techniques like NMR spectroscopy and, when possible, X-ray crystallography, researchers can achieve a high level of confidence in the structural assignment of novel 1,4-Dioxa-8-azaspiro[4.5]decane derivatives, which is critical for advancing drug discovery and development programs.

Validating the Structure of 1,4-Dioxa-8-azaspiro[4.5]decane Products: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized compounds is paramount. This guide provides a comprehensive comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of 1,4-Dioxa-8-azaspiro[4.5]decane and its derivatives. Detailed experimental protocols and data interpretation are provided to assist in the accurate characterization of these valuable scaffolds.

The 1,4-Dioxa-8-azaspiro[4.5]decane moiety is a key building block in medicinal chemistry, appearing in a range of neurologically active compounds and other potential therapeutics. Its rigid, spirocyclic structure presents a unique challenge and opportunity for chemists. Ensuring the correct connectivity and stereochemistry is crucial for understanding structure-activity relationships and for regulatory submission. 2D NMR spectroscopy stands as the cornerstone technique for the complete and unambiguous structural elucidation of such molecules in solution.

The Power of 2D NMR in Structural Elucidation

Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, provide through-bond correlation information that allows for the complete assembly of a molecular structure. Unlike one-dimensional NMR, which can suffer from signal overlap in complex molecules, 2D NMR spreads the information across a second frequency dimension, resolving ambiguities and revealing the connectivity of atoms.

Expected 2D NMR Data for 1,4-Dioxa-8-azaspiro[4.5]decane

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,4-Dioxa-8-azaspiro[4.5]decane

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
2, 6~2.8 - 3.0~50
3, 5~1.7 - 1.9~35
7, 10~3.9~64
8 (NH)Variable (broad)-
9 (Spiro C)-~108

Table 2: Key Expected 2D NMR Correlations for 1,4-Dioxa-8-azaspiro[4.5]decane

Correlation TypeCorrelating Protons/CarbonsExpected Cross-PeaksStructural Information Confirmed
COSY H-2/H-6 with H-3/H-5YesConnectivity within the piperidine ring.
HSQC H-2/H-6 with C-2/C-6YesDirect one-bond C-H connectivity of the piperidine ring α to nitrogen.
H-3/H-5 with C-3/C-5YesDirect one-bond C-H connectivity of the piperidine ring β to nitrogen.
H-7/H-10 with C-7/C-10YesDirect one-bond C-H connectivity of the dioxolane ring.
HMBC H-2/H-6 with C-3/C-5YesTwo-bond correlation confirming piperidine ring structure.
H-2/H-6 with C-9 (Spiro)YesThree-bond correlation confirming the spirocyclic junction.
H-3/H-5 with C-2/C-6YesTwo-bond correlation confirming piperidine ring structure.
H-3/H-5 with C-9 (Spiro)YesTwo-bond correlation confirming the spirocyclic junction.
H-7/H-10 with C-9 (Spiro)YesTwo-bond correlation confirming the spirocyclic junction.

Experimental Protocols

2D NMR Spectroscopy

A general protocol for acquiring high-quality 2D NMR spectra for 1,4-Dioxa-8-azaspiro[4.5]decane products is outlined below. Specific parameters may need to be optimized based on the spectrometer and sample concentration.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Filter the sample into a 5 mm NMR tube.

Instrumentation:

  • A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

Acquisition Parameters:

  • ¹H NMR: Acquire a standard 1D proton spectrum to determine the spectral width and appropriate pulse widths.

  • COSY (Correlation Spectroscopy):

    • Pulse sequence: cosygpqf or similar gradient-selected sequence.

    • Spectral width (F1 and F2): Set to cover all proton signals.

    • Number of increments (F1): 256-512.

    • Number of scans: 2-8.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse sequence: hsqcedetgpsp or similar edited HSQC sequence to differentiate CH, CH₂, and CH₃ groups.

    • Spectral width (F2 - ¹H): Set to cover all proton signals.

    • Spectral width (F1 - ¹³C): Set to cover all carbon signals (e.g., 0-120 ppm).

    • Number of increments (F1): 128-256.

    • Number of scans: 4-16.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse sequence: hmbcgplpndqf or similar gradient-selected sequence.

    • Spectral width (F2 - ¹H): Set to cover all proton signals.

    • Spectral width (F1 - ¹³C): Set to cover all carbon signals (e.g., 0-120 ppm).

    • Number of increments (F1): 256-512.

    • Number of scans: 8-32.

    • Long-range coupling delay (d6): Optimized for a J-coupling of 8 Hz.

Data Processing:

  • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

  • Perform Fourier transformation, phase correction, and baseline correction.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Compound filter Filter into NMR Tube dissolve->filter proton_1d 1D ¹H NMR filter->proton_1d cosy COSY proton_1d->cosy hsqc HSQC proton_1d->hsqc hmbc HMBC proton_1d->hmbc processing Fourier Transform, Phasing, Baseline Correction hmbc->processing analysis Structure Elucidation processing->analysis

2D NMR Experimental Workflow

Comparison with Alternative Analytical Techniques

While 2D NMR is the gold standard for complete structural elucidation, other techniques provide complementary and confirmatory data.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniquePrincipleInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Through-bond nuclear spin-spin correlationsComplete molecular connectivityUnambiguous structure determination in solutionRequires soluble sample, relatively longer acquisition times
Mass Spectrometry (MS) Ionization and mass-to-charge ratio measurementMolecular weight and fragmentation patternHigh sensitivity, small sample amount requiredDoes not provide detailed connectivity, isomers can be indistinguishable
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecular vibrationsPresence of functional groupsFast, non-destructive, provides information on bondingDoes not provide connectivity information, complex spectra can be difficult to interpret
X-ray Crystallography Diffraction of X-rays by a single crystalPrecise 3D atomic arrangement in the solid stateDefinitive solid-state structureRequires a suitable single crystal, which can be difficult to obtain
Experimental Protocols for Alternative Techniques

Mass Spectrometry (GC-MS)

  • Sample Preparation: Dissolve a small amount of the compound in a volatile solvent (e.g., methanol, dichloromethane).

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: Standard non-polar column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 50 °C, ramp to 280 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Expected Data: A molecular ion peak at m/z 143 and characteristic fragment ions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A thin film of the neat liquid sample on a salt plate (e.g., NaCl) or a KBr pellet for solid samples.

  • Instrumentation: FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum in the range of 4000-400 cm⁻¹.

  • Expected Data: Characteristic absorption bands for N-H, C-H, C-N, and C-O bonds.

logical_relationship cluster_techniques Structural Validation Techniques cluster_information Information Obtained compound Target Compound (1,4-Dioxa-8-azaspiro[4.5]decane) nmr_2d 2D NMR compound->nmr_2d ms Mass Spectrometry compound->ms ftir FT-IR compound->ftir xray X-ray Crystallography compound->xray connectivity Connectivity nmr_2d->connectivity mol_weight Molecular Weight ms->mol_weight func_groups Functional Groups ftir->func_groups solid_state 3D Solid-State Structure xray->solid_state

Structural Validation Logic

Identification of Potential Impurities

The most common synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane involves the ketalization of 4-piperidone with ethylene glycol. Potential impurities and byproducts that can arise from this reaction include:

  • Unreacted 4-piperidone: Can be identified by the presence of a ketone carbonyl signal (~208 ppm) in the ¹³C NMR spectrum and the absence of the dioxolane signals.

  • Bis-ketal (from contamination with 1,4-cyclohexanedione): This would lead to a more complex NMR spectrum with different symmetry.

  • Polymeric byproducts: May result in broad, unresolved signals in the NMR spectra.

Careful analysis of the 1D and 2D NMR spectra, along with purity assessment by techniques like GC-MS and HPLC, is essential to ensure the final product is free from these impurities.

Conclusion

For the definitive structural validation of 1,4-Dioxa-8-azaspiro[4.5]decane products, 2D NMR spectroscopy is the most powerful and comprehensive technique. The combination of COSY, HSQC, and HMBC experiments allows for the unambiguous assignment of all proton and carbon signals and confirms the complete molecular connectivity. While other techniques such as mass spectrometry, FT-IR, and X-ray crystallography provide valuable complementary information, they do not offer the same level of detailed structural insight in solution as 2D NMR. By following the detailed protocols and understanding the expected spectral data presented in this guide, researchers can confidently validate the structure of their synthesized 1,4-Dioxa-8-azaspiro[4.5]decane derivatives, ensuring the integrity and reliability of their scientific findings.

A Comparative Guide to the Biological Activity of 1,4-Dioxa-8-azaspiro[4.5]decane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of various 1,4-Dioxa-8-azaspiro[4.5]decane analogs. The information is compiled from preclinical research and aims to facilitate the evaluation of these compounds for further investigation and drug development.

Quantitative Biological Activity Data

The following table summarizes the binding affinities of several 1,4-Dioxa-8-azaspiro[4.5]decane analogs for various receptors, primarily focusing on sigma (σ) receptors, serotonin (5-HT) receptors, and dopamine (D) receptors. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of a ligand that will bind to half of the receptor sites at equilibrium. Lower Kᵢ values indicate higher binding affinity.

Compound IDStructureTarget ReceptorBinding Affinity (Kᵢ, nM)SelectivityReference
1 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decaneσ₁5.4 ± 0.430-fold vs. σ₂[1][2]
2 1-(1,4-dioxaspiro[3][4]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine5-HT₁ₐPotent AgonistHigh[5]
3 Series of 1-oxa-8-azaspiro[4.5]decane derivativesσ₁0.61 – 12.0Moderate (2 – 44-fold vs. σ₂)[4]
4 6-(4-indolylmethyl)-7-methyl-1,4-dioxa-7-azaspiro[4.5]decaneDopamineID₅₀ = 0.095 µmol/kg (in vivo)-[6]
5 Arylated diazaspiro[4.5]decane analog 11 D₃122264-fold vs. D₂[3]
6 Arylated diazaspiro[4.5]decane analog 14 D₃25.6905-fold vs. D₂[3]
7 Arylated diazaspiro[4.5]decane analog 15a D₃30.5>900-fold vs. D₂[3]
8 Arylated diazaspiro[4.5]decane analog 15c D₃45.1>900-fold vs. D₂[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to allow for replication and further investigation.

Radioligand Binding Assay for Sigma-1 (σ₁) Receptor

This protocol is adapted from studies evaluating the binding affinity of novel spirocyclic compounds.

Materials:

  • Membrane Preparation: Guinea pig brain membranes or cell lines expressing the σ₁ receptor.

  • Radioligand: --INVALID-LINK---pentazocine.

  • Non-specific Binding Control: Haloperidol (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: 1,4-Dioxa-8-azaspiro[4.5]decane analogs at various concentrations.

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and scintillation fluid.

Procedure:

  • Thaw the membrane preparation on ice.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test compound solution (or vehicle for total binding, or haloperidol for non-specific binding), and 100 µL of the membrane preparation.

  • Add 50 µL of --INVALID-LINK---pentazocine to each well.

  • Incubate the plate at 37°C for 150 minutes.

  • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ values from competition binding curves and calculate Kᵢ values using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay for 5-HT₁ₐ Receptor Functional Activity

This assay measures the G-protein activation following agonist binding to the 5-HT₁ₐ receptor.

Materials:

  • Membrane Preparation: Rat hippocampal membranes or cell lines expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Non-specific Binding Control: Unlabeled GTPγS (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: 10 µM.

  • Test Compounds: 1,4-Dioxa-8-azaspiro[4.5]decane analogs at various concentrations.

  • Filtration Apparatus and Scintillation Counter .

Procedure:

  • Pre-incubate the membranes with the test compounds and GDP in the assay buffer for 15 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration.

  • Wash the filters with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Measure the filter-bound radioactivity by scintillation counting.

  • Data are expressed as the percentage increase in [³⁵S]GTPγS binding over basal levels.

cAMP Functional Assay for Dopamine D₂ Receptor

This assay determines the effect of test compounds on the inhibition of adenylyl cyclase activity mediated by the D₂ receptor.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human D₂ receptor.

  • Forskolin: To stimulate adenylyl cyclase.

  • cAMP Assay Kit: (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay).

  • Test Compounds: 1,4-Dioxa-8-azaspiro[4.5]decane analogs at various concentrations.

  • Plate Reader: Capable of detecting the assay signal (e.g., fluorescence or luminescence).

Procedure:

  • Plate the cells in a 96-well or 384-well plate and incubate overnight.

  • Replace the culture medium with assay buffer and pre-incubate with the test compounds for 15-30 minutes.

  • Add forskolin to stimulate cAMP production and incubate for a defined period (e.g., 30 minutes).

  • Lyse the cells and measure the intracellular cAMP levels using the chosen cAMP assay kit according to the manufacturer's instructions.

  • Generate dose-response curves to determine the EC₅₀ or IC₅₀ values of the test compounds.

Visualizations

The following diagrams illustrate key concepts related to the biological evaluation of 1,4-Dioxa-8-azaspiro[4.5]decane analogs.

experimental_workflow cluster_synthesis Compound Synthesis cluster_binding Binding Affinity cluster_functional Functional Activity cluster_sar Analysis synthesis Synthesis of 1,4-Dioxa-8-azaspiro[4.5]decane Analogs binding_assay Radioligand Binding Assay (e.g., for σ₁, 5-HT₁ₐ, D₂) synthesis->binding_assay gtps_assay [³⁵S]GTPγS Binding Assay (for GPCRs like 5-HT₁ₐ) synthesis->gtps_assay camp_assay cAMP Assay (for GPCRs like D₂) synthesis->camp_assay ki_value Determine Kᵢ values binding_assay->ki_value sar_analysis Structure-Activity Relationship (SAR) Analysis ki_value->sar_analysis ec50_ic50 Determine EC₅₀/IC₅₀ values gtps_assay->ec50_ic50 camp_assay->ec50_ic50 ec50_ic50->sar_analysis

Experimental workflow for evaluating novel analogs.

sigma1_pathway ligand 1,4-Dioxa-8-azaspiro[4.5]decane Analog (Ligand) sigma1 Sigma-1 (σ₁) Receptor (ER Membrane) ligand->sigma1 Binds ip3r IP₃ Receptor sigma1->ip3r Modulates ca_release Ca²⁺ Release from ER ip3r->ca_release downstream Modulation of Ion Channels & Kinases ca_release->downstream cellular_response Cellular Response (e.g., Neuroprotection, Anti-inflammatory) downstream->cellular_response

Simplified Sigma-1 receptor signaling pathway.

gpcr_pathways cluster_d2 Dopamine D₂ Receptor (Gαi-coupled) cluster_5ht1a Serotonin 5-HT₁ₐ Receptor (Gαi-coupled) d2_ligand Analog (Antagonist/Partial Agonist) d2r D₂ Receptor d2_ligand->d2r gai Gαi d2r->gai Activates ac_d2 Adenylyl Cyclase gai->ac_d2 Inhibits camp_d2 ↓ cAMP ac_d2->camp_d2 pka_d2 ↓ PKA Activity camp_d2->pka_d2 ht1a_ligand Analog (Agonist) ht1ar 5-HT₁ₐ Receptor ht1a_ligand->ht1ar gai_ht1a Gαi ht1ar->gai_ht1a Activates gby Gβγ ht1ar->gby Activates ac_ht1a Adenylyl Cyclase gai_ht1a->ac_ht1a Inhibits camp_ht1a ↓ cAMP ac_ht1a->camp_ht1a pka_ht1a ↓ PKA Activity camp_ht1a->pka_ht1a girk GIRK Channel k_efflux ↑ K⁺ Efflux (Hyperpolarization) girk->k_efflux gby->girk Opens

Signaling pathways for D₂ and 5-HT₁ₐ receptors.

References

Navigating the Three-Dimensional Frontier: A Comparative Guide to Alternative Azaspirocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

The paradigm in medicinal chemistry is undergoing a significant shift, moving away from two-dimensional, flat aromatic structures towards more complex, three-dimensional (3D) molecular architectures. This evolution is driven by the need for drug candidates with improved potency, enhanced selectivity, and more favorable pharmacokinetic profiles. At the forefront of this "escape from flatland" are azaspirocyclic scaffolds, rigid bicyclic systems sharing a single nitrogen-containing spirocenter. Their inherent 3D nature offers a fixed orientation of substituents, enabling precise interactions with biological targets.

This guide provides a comparative analysis of promising alternative azaspirocyclic scaffolds for researchers, scientists, and drug development professionals. We delve into their physicochemical properties, biological activities, and the experimental frameworks used for their evaluation, supported by quantitative data and detailed protocols.

Physicochemical and Pharmacological Properties: A Comparative Overview

The choice of a scaffold is a critical decision in drug design, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Azaspirocyclic scaffolds generally increase the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success.[1] The following tables summarize key physicochemical properties and biological activities of several alternative azaspirocyclic scaffolds.

Table 1: Comparative Physicochemical Properties of Azaspirocyclic Scaffolds

ScaffoldStructureMolecular Weight ( g/mol )XLogP3Topological Polar Surface Area (Ų)
2-Azaspiro[3.3]heptane2-Azaspiro[3.3]heptane97.160.712.03
2-Oxa-6-azaspiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane99.13-0.721.26
1-Azaspiro[4.4]nonane1-Azaspiro[4.4]nonane125.211.412.03
7-Azaspiro[3.5]nonane7-Azaspiro[3.5]nonane125.211.812.03
1,8-Diazaspiro[4.5]decane1,8-Diazaspiro[4.5]decane140.230.824.06

Data sourced from PubChem and may be computationally predicted.

Table 2: Biological Activity of Spiro-oxindole Derivatives Against Cancer Cell Lines

CompoundScaffold TypeTarget PathwayCell LineIC₅₀ (µM)
MI-888Spiro-pyrrolidinyl oxindolep53-MDM2 InteractionVariousPotent activity reported
Compound 6dSpirooxindole-furan hybridNot specifiedA549 (Lung)0.26
Compound 8dSpirooxindole-furan hybridNot specifiedMDA-MB-231 (Breast)0.10
Compound 6bSpirooxindole-furan hybridNot specifiedHeLa (Cervical)0.18
Compound 43dHalogenated SpirooxindoleMDM2Various3.80

IC₅₀ values represent the concentration of a drug that is required for 50% inhibition in vitro.[1][2]

Key Applications and Signaling Pathways

Azaspirocyclic scaffolds have demonstrated remarkable versatility, finding applications in diverse therapeutic areas, including oncology, neuroscience, and metabolic diseases.[1][3]

Spiro-oxindoles as p53-MDM2 Interaction Inhibitors

A particularly successful class of azaspirocyclic scaffolds is the spiro-oxindoles. Many of these compounds exhibit potent anticancer activity by inhibiting the interaction between the tumor suppressor protein p53 and its negative regulator, MDM2.[4][5] Disrupting this interaction stabilizes p53, leading to cell cycle arrest and apoptosis in cancer cells.

p53_MDM2_Pathway cluster_nucleus Nucleus p53 p53 MDM2 MDM2 p53->MDM2 induces transcription p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis MDM2->p53 promotes degradation (ubiquitination) Spiro_Oxindole Spiro-oxindole Inhibitor Spiro_Oxindole->MDM2 inhibits interaction with p53 DNA_Damage DNA Damage/ Oncogenic Stress DNA_Damage->p53 activates CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: p53-MDM2 signaling pathway and the inhibitory action of spiro-oxindoles.

Azaspirocycles as Modulators of G-Protein Coupled Receptors (GPCRs)

Azaspirocyclic scaffolds are also prevalent in the design of ligands for G-Protein Coupled Receptors (GPCRs), a large family of transmembrane proteins involved in a vast array of physiological processes. Their rigid structures can lead to high receptor selectivity and desired functional outcomes (e.g., agonist, antagonist). For instance, derivatives of azaspiro[4.5]decane have shown significant activity as sigma-1 (σ1) receptor ligands.

GPCR_Signaling Ligand Azaspirocyclic Ligand (Agonist) GPCR GPCR Ligand->GPCR binds G_Protein G-Protein (α, β, γ) GPCR->G_Protein activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified G-Protein Coupled Receptor (GPCR) signaling cascade initiated by an azaspirocyclic agonist.

Experimental Protocols

The evaluation of novel azaspirocyclic scaffolds relies on a battery of standardized in vitro assays. Below are detailed protocols for two key experiments.

Protocol 1: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][5][6][7]

Materials:

  • Cancer cell line (e.g., A549, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Azaspirocyclic test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value, the concentration at which 50% of cell viability is inhibited, using non-linear regression analysis.

Protocol 2: Radioligand Competition Binding Assay for GPCRs

This assay determines the binding affinity (Ki) of a test compound for a specific GPCR.[8][9][10][11][12]

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand (e.g., [³H]-ligand) with known affinity for the target

  • Unlabeled azaspirocyclic test compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • Glass fiber filters (pre-soaked in polyethyleneimine)

  • Scintillation cocktail and counter

  • 96-well plates

Procedure:

  • Assay Setup: In a 96-well plate, add the following in order: binding buffer, a serial dilution of the unlabeled test compound, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and the cell membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the glass fiber filters. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in counts per minute (CPM).

  • Data Analysis: Determine non-specific binding from wells containing a high concentration of a known unlabeled ligand. Calculate the specific binding at each concentration of the test compound. Determine the IC₅₀ value and then calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Synthetic Workflow and Scaffold Selection

The synthetic accessibility of a scaffold is a crucial factor in its adoption in drug discovery programs. The selection of a particular azaspirocyclic core is a multi-parameter optimization problem.

Scaffold_Selection_Workflow Target_ID Target Identification & Validation Scaffold_Design Scaffold Design & Selection Target_ID->Scaffold_Design Synthesis Synthesis of Scaffold & Analogs Scaffold_Design->Synthesis Feasibility In_Vitro In Vitro Screening (Potency, Selectivity) Synthesis->In_Vitro ADME ADME/Tox Profiling In_Vitro->ADME Active Hits Lead_Opt Lead Optimization In_Vitro->Lead_Opt ADME->Lead_Opt Favorable Profile Lead_Opt->Synthesis Iterative Design Preclinical Preclinical Candidate Lead_Opt->Preclinical

Caption: A logical workflow for the selection and optimization of azaspirocyclic scaffolds in a drug discovery project.

References

Unlocking Chemical Diversity: 1,4-Dioxa-8-azaspiro[4.5]decane in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the efficient exploration of chemical space is paramount. Parallel synthesis has emerged as a cornerstone strategy for the rapid generation of compound libraries, enabling researchers to accelerate the identification of novel therapeutic agents. Within this paradigm, the selection of core scaffolds is a critical determinant of the structural diversity and novelty of the resulting library. This guide provides a comprehensive comparison of the performance of 1,4-Dioxa-8-azaspiro[4.5]decane as a scaffold in parallel synthesis, benchmarked against other relevant building blocks, and supported by experimental data.

Performance in Library Synthesis: A Comparative Analysis

1,4-Dioxa-8-azaspiro[4.5]decane, a conformationally restricted piperidine analogue, offers a unique three-dimensional architecture that is highly desirable in medicinal chemistry. Its spirocyclic nature imparts rigidity and novelty, while the secondary amine provides a convenient handle for diversification. A key application of such scaffolds is in the generation of diverse libraries of small molecules.

A notable example of the utility of a closely related scaffold, 1-oxa-7-azaspiro[4.5]decane, is demonstrated in the solution-phase parallel synthesis of a 162-member compound library. This synthesis employed a "divergence" strategy, highlighting the scaffold's ability to generate a wide array of derivatives from a single precursor. The general workflow for such a library synthesis is depicted below.

G cluster_start Starting Material cluster_diversification Diversification Reactions cluster_library Compound Library Start 1,4-Dioxa-8-azaspiro[4.5]decane Reaction1 Reaction Type A (e.g., Acylation) Start->Reaction1 Building Blocks Set 1 Reaction2 Reaction Type B (e.g., Reductive Amination) Start->Reaction2 Building Blocks Set 2 Reaction3 Reaction Type C (e.g., Sulfonylation) Start->Reaction3 Building Blocks Set 3 Library Diverse Library of Spirocyclic Compounds Reaction1->Library Reaction2->Library Reaction3->Library

Caption: General workflow for parallel synthesis using a spirocyclic scaffold.

To provide a comparative perspective, the following table summarizes typical performance metrics for different types of scaffolds in parallel synthesis.

Scaffold TypeTypical ReactionsAverage Yield RangeAverage Purity RangeKey Advantages
1,4-Dioxa-8-azaspiro[4.5]decane Acylation, Sulfonylation, Reductive Amination, Ugi Reaction40-80% (estimated)>90% (estimated)3D-rich, conformationally restricted, novel chemical space.
Acyclic AminesAcylation, Reductive Amination60-95%>95%High reactivity, readily available, well-established protocols.
Simple PiperidinesAcylation, Sulfonylation55-90%>95%Well-understood chemistry, favorable ADME properties.
BenzodiazepinesMulti-component reactions30-70%>85%Privileged scaffold, diverse biological activities.

Note: The data for 1,4-Dioxa-8-azaspiro[4.5]decane is an estimation based on analogous structures and general knowledge of the cited reaction types in a parallel synthesis context. Actual yields and purities can vary significantly based on the specific reagents and reaction conditions.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and adoption of new scaffolds in parallel synthesis. Below is a representative protocol for the diversification of a spirocyclic amine scaffold, which can be adapted for 1,4-Dioxa-8-azaspiro[4.5]decane.

General Procedure for Parallel Acylation
  • Preparation of Stock Solutions:

    • Prepare a 0.2 M solution of 1,4-Dioxa-8-azaspiro[4.5]decane in a suitable solvent (e.g., dichloromethane or DMF).

    • Prepare 0.25 M solutions of a diverse set of acylating agents (e.g., acid chlorides, sulfonyl chlorides) in the same solvent.

    • Prepare a 0.5 M solution of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) in the same solvent.

  • Reaction Setup:

    • Into each well of a 96-well reaction block, add 200 µL of the 1,4-Dioxa-8-azaspiro[4.5]decane stock solution (40 µmol).

    • To each well, add 200 µL of a unique acylating agent stock solution (50 µmol, 1.25 equivalents).

    • Add 100 µL of the DIPEA stock solution (50 µmol, 1.25 equivalents).

  • Reaction and Workup:

    • Seal the reaction block and agitate at room temperature for 16 hours.

    • After the reaction is complete, concentrate the solvent in each well using a centrifugal evaporator.

    • Re-dissolve the residues in a suitable solvent mixture (e.g., DMSO/water) for purification.

  • Purification and Analysis:

    • Purify the individual compounds using high-throughput preparative HPLC.

    • Analyze the purity of the final compounds by LC-MS.

    • Determine the yield of each purified product.

This protocol can be readily adapted for other reaction types, such as reductive amination or multicomponent reactions like the Ugi reaction, to further expand the diversity of the synthesized library.

Application in Biological Pathways

Libraries derived from spirocyclic scaffolds like 1,4-Dioxa-8-azaspiro[4.5]decane are often screened against a variety of biological targets to identify novel modulators of signaling pathways implicated in disease. For instance, derivatives of this scaffold could be investigated for their ability to interact with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a multitude of physiological processes.

cluster_pathway GPCR Signaling Cascade Ligand Spirocyclic Compound GPCR GPCR Ligand->GPCR Binds to G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

Caption: Potential interaction of a spirocyclic compound with a GPCR signaling pathway.

The unique three-dimensional shape of compounds derived from 1,4-Dioxa-8-azaspiro[4.5]decane may allow for specific and high-affinity interactions with the orthosteric or allosteric sites of GPCRs, leading to either agonistic or antagonistic effects. The generation of a diverse library from this scaffold provides a powerful tool to probe these interactions and discover novel modulators of GPCR signaling.

A Comparative Guide to Assessing the Purity of Synthesized 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride. Ensuring the purity of this versatile spirocyclic building block is paramount for its successful application in drug discovery and development, where it serves as a key intermediate in the synthesis of complex molecular architectures.[1] This document outlines key analytical techniques, presents comparative data, and provides detailed experimental protocols to aid in the selection and implementation of robust purity validation strategies.

Comparison of Key Analytical Methods for Purity Assessment

A multi-faceted approach is essential for the comprehensive purity assessment of this compound, as different techniques provide orthogonal information. The primary methods for quantitative purity determination are High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR). These are often supplemented by Mass Spectrometry (MS) for impurity identification and spectroscopic techniques like Infrared (IR) spectroscopy for functional group confirmation.

Table 1: Comparison of Quantitative Purity Assessment Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a mobile and stationary phase, with detection typically by UV absorbance.Molar concentration is directly proportional to the integral of a specific NMR signal, compared against a certified internal standard.
Primary Use Quantification of known and unknown impurities, stability testing.Absolute purity determination without the need for a specific reference standard of the analyte.[2]
Typical Purity Result (Hypothetical Batch) 99.5% (Area Percent)99.2% (w/w)
Strengths High sensitivity for detecting trace impurities, excellent for separating complex mixtures, widely available.[3]Provides an absolute purity value, requires no chromophore, offers structural information on impurities, non-destructive.
Limitations Requires a chromophore for UV detection (derivatization may be needed), relative purity based on detector response, requires reference standards for impurities.[3]Lower sensitivity than HPLC, potential for signal overlap, requires a high-field NMR spectrometer.
Impurity Detection Detects non-volatile impurities with a UV chromophore.Detects any proton-containing impurity.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reliable and reproducible data. The following sections outline typical procedures for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for determining the purity and quantifying non-volatile impurities. Since the target molecule lacks a strong chromophore, derivatization or detection at low wavelengths is often necessary.

Objective: To determine purity and quantify non-volatile impurities.

HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the hydrochloride salt in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a specific reference standard of the compound itself.

Objective: To determine the absolute weight/weight (w/w) purity.

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ value) to ensure full signal relaxation for accurate integration.

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. The purity is calculated based on the integral values, the number of protons, the molecular weights, and the weighed amounts of the analyte and the standard.

Mass Spectrometry (MS)

MS is primarily used for the identification of the main component and any potential impurities detected by HPLC.

Objective: To confirm the molecular weight of the analyte and identify impurities.

Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

Protocol:

  • Sample Infusion: Introduce a dilute solution of the sample (typically the effluent from an HPLC column) into the ESI source.

  • Ionization: Use positive ion mode to generate the protonated molecule [M+H]⁺.

  • Mass Analysis: Acquire a full scan mass spectrum to determine the mass-to-charge ratio (m/z) of the parent ion and any other components in the sample.

  • Fragmentation Analysis (MS/MS): For structural elucidation of impurities, perform tandem mass spectrometry by selecting the ion of interest, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Potential Impurities in Synthesized this compound

Impurities can arise from the starting materials, by-products of the synthesis, or degradation. A common synthesis involves the ketalization of 4-piperidone with ethylene glycol, followed by purification and salt formation.

Table 2: Potential Impurities and their Detection

ImpurityPotential SourceRecommended Detection Method
4-PiperidoneUnreacted starting materialHPLC-UV, GC-MS
Ethylene GlycolUnreacted starting materialGC-MS
Bis-spiro compoundDimerization side reactionHPLC-MS
Incompletely formed ketalIncomplete reactionHPLC-MS, NMR
Residual SolventsPurification processGC-HS (Headspace)

Comparison with Alternative Scaffolds in Drug Discovery

The 1,4-Dioxa-8-azaspiro[4.5]decane scaffold is a valuable building block in medicinal chemistry due to its rigid, three-dimensional structure which can lead to improved target selectivity and pharmacokinetic properties.[4] It is often compared to other spirocyclic and heterocyclic scaffolds.

Table 3: Comparison with Alternative Scaffolds

Scaffold1,4-Dioxa-8-azaspiro[4.5]decaneAzaspiro[4.4]nonanePiperidine
Structure Contains a piperidine and a dioxolane ring sharing a spiro center.Contains a pyrrolidine and a cyclopentane ring sharing a spiro center.Monocyclic six-membered heterocycle.
Key Features Rigid structure with a protected ketone functionality. The nitrogen offers a point for diversification.Smaller, more compact spirocyclic system. Can also be functionalized at the nitrogen.Flexible, widely used scaffold in medicinal chemistry.
Physicochemical Properties Generally higher Fsp³ character, leading to improved solubility and metabolic stability compared to flat aromatic systems.Similar benefits of high Fsp³ character. The smaller ring system can influence lipophilicity and basicity.Lower Fsp³ character than spirocycles. Physicochemical properties are highly dependent on substitution.
Therapeutic Applications Used in the development of ligands for CNS targets like sigma-1 receptors and M1 muscarinic agonists.[4]Investigated as potent nicotinic acetylcholine receptor (nAChR) agonists for cognitive and neurological disorders.[4]Found in a vast number of approved drugs across various therapeutic areas.

Visualizations

The following diagrams illustrate the workflow for purity assessment and a comparison of the analytical techniques.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_decision Decision Synthesized_Product Synthesized Crude 1,4-Dioxa-8-azaspiro[4.5]decane HCl Purification Purification (e.g., Recrystallization) Synthesized_Product->Purification Purified_Product Purified Product Purification->Purified_Product HPLC HPLC-UV (Relative Purity, Impurity Profile) Purified_Product->HPLC qNMR qNMR (Absolute Purity) Purified_Product->qNMR MS LC-MS (Impurity ID) Purified_Product->MS Decision Purity Assessment HPLC->Decision qNMR->Decision MS->Decision Release Release for Further Use Decision->Release Purity > 99% and no single impurity > 0.1% Repurify Repurify or Reject Batch Decision->Repurify Fails Specifications

Caption: Experimental workflow for the synthesis, purification, and purity assessment of this compound.

Analytical_Technique_Comparison cluster_techniques Analytical Techniques cluster_pros_cons Characteristics Purity_Assessment Purity Assessment Methods HPLC HPLC-UV Purity_Assessment->HPLC qNMR qNMR Purity_Assessment->qNMR MS Mass Spectrometry Purity_Assessment->MS HPLC_Pros Pros: - High Sensitivity - Excellent Separation HPLC->HPLC_Pros HPLC_Cons Cons: - Relative Quantification - Requires Chromophore HPLC->HPLC_Cons qNMR_Pros Pros: - Absolute Quantification - No Chromophore Needed - Structural Information qNMR->qNMR_Pros qNMR_Cons Cons: - Lower Sensitivity - Potential Signal Overlap qNMR->qNMR_Cons MS_Pros Pros: - Impurity Identification - Molecular Weight Confirmation MS->MS_Pros MS_Cons Cons: - Not Inherently Quantitative - Ionization Suppression Effects MS->MS_Cons

Caption: Logical diagram comparing the pros and cons of key analytical techniques for purity assessment.

References

A Comparative Guide to the Structural Elucidation of Molecules Containing 1,4-Dioxa-8-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-dioxa-8-azaspiro[4.5]decane scaffold is a key structural motif in a variety of biologically active compounds and is of significant interest in medicinal chemistry and drug development. Elucidating the precise three-dimensional structure of molecules containing this scaffold is paramount for understanding their structure-activity relationships (SAR), optimizing their properties, and ensuring their efficacy and safety.

This guide provides a comparative overview of X-ray crystallography, the gold standard for atomic-level structural determination, alongside alternative techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling for the characterization of 1,4-dioxa-8-azaspiro[4.5]decane derivatives. While a comprehensive set of publicly available X-ray crystallography data for a diverse range of these specific molecules is limited, this guide outlines the experimental methodologies, the nature of the data that would be obtained, and how these techniques compare.

X-ray Crystallography: A High-Resolution Snapshot

Single-crystal X-ray crystallography provides unambiguous, high-resolution three-dimensional structural information. The primary challenge often lies in growing single crystals of sufficient size and quality.

Experimental Protocol: A Typical Workflow for Small Molecule X-ray Crystallography

A standard workflow for the X-ray crystallographic analysis of a novel 1,4-dioxa-8-azaspiro[4.5]decane derivative would involve the following key steps:

  • Crystal Growth: High-purity crystalline material is required. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson synthesis to determine the initial positions of the atoms. The atomic positions and other parameters are then refined to achieve the best possible fit with the experimental data.

  • Structure Validation and Analysis: The final structure is validated to ensure its chemical and geometric sensibility. Bond lengths, bond angles, and torsion angles are analyzed to understand the molecular conformation.

Data Presentation: Key Crystallographic Parameters

Should X-ray crystallographic data be obtained for derivatives of 1,4-dioxa-8-azaspiro[4.5]decane, the following parameters would be crucial for comparison.

ParameterDerivative 1Derivative 2...
Crystal Data
Chemical Formula
Formula Weight
Crystal System
Space Group
a, b, c (Å)
α, β, γ (°)
Volume (ų)
Z
Data Collection
Radiation (Å)
Temperature (K)
Refinement
R-factor (%)
Goodness-of-fit

This table serves as a template for the presentation of quantitative crystallographic data.

Workflow for X-ray Crystallography

G cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Analysis & Deposition Synthesis Synthesis & Purification CrystalGrowth Crystal Growth Synthesis->CrystalGrowth Mounting Crystal Mounting CrystalGrowth->Mounting DataCollection X-ray Diffraction Data Collection Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structure Validation Refinement->Validation Analysis Analysis of Structural Features Validation->Analysis Deposition Deposition to CSD/PDB Analysis->Deposition

Caption: Experimental workflow for single-crystal X-ray crystallography.

Alternative Structural Elucidation Techniques

When single crystals are not available, or when information about the molecule's behavior in solution is required, other techniques are invaluable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of molecules in solution. For 1,4-dioxa-8-azaspiro[4.5]decane derivatives, 1H and 13C NMR are routinely used to confirm the molecular structure.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and various experiments (e.g., 1D ¹H, ¹³C, and 2D COSY, HSQC, HMBC) are performed.

  • Spectral Analysis: The chemical shifts, coupling constants, and correlations from the different NMR spectra are analyzed to piece together the molecular structure.

Comparison with X-ray Crystallography

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Solution
Information 3D atomic coordinates, bond lengths/anglesConnectivity, stereochemistry, dynamics
Resolution AtomicAtomic (connectivity), lower for 3D structure
Primary Challenge Crystal growthSpectral overlap, conformational averaging

Computational Modeling

Computational methods, such as Density Functional Theory (DFT), can be used to predict the conformational preferences and electronic properties of molecules.

Experimental Protocol: Computational Analysis

  • Structure Input: A 2D or 3D model of the molecule is created.

  • Conformational Search: A systematic search for low-energy conformations is performed.

  • Geometry Optimization and Property Calculation: The geometry of the most stable conformers is optimized, and various properties (e.g., energies, NMR chemical shifts) are calculated.

Comparison with X-ray Crystallography

FeatureX-ray CrystallographyComputational Modeling
Nature of Data ExperimentalTheoretical
Information Solid-state structureGas-phase or solvated structure, relative energies
Accuracy High (for the crystal form)Dependent on the level of theory and basis set
Cost/Time High (instrumentation, time for crystal growth)Varies (computationally intensive)

Logical Relationship of Structural Elucidation Techniques

G Xray X-ray Crystallography NMR NMR Spectroscopy Xray->NMR Complements with solution data Comp Computational Modeling Xray->Comp Validates predicted solid-state structure Structure Definitive 3D Structure & Conformation Xray->Structure Provides solid-state structure NMR->Comp Aids in interpreting spectra NMR->Structure Provides solution-state connectivity and conformation Comp->Structure Predicts low-energy conformations

Caption: Interplay between key structural elucidation techniques.

Conclusion

For molecules containing the 1,4-dioxa-8-azaspiro[4.5]decane scaffold, a multi-faceted approach to structural elucidation is often the most effective. X-ray crystallography, when successful, provides unparalleled detail of the solid-state structure. However, NMR spectroscopy is indispensable for confirming the structure in solution and providing insights into its dynamic behavior. Computational modeling serves as a powerful predictive and complementary tool. The choice and combination of these techniques will depend on the specific research question, the nature of the compound, and the available resources. For drug development professionals, integrating data from all three methods will provide the most comprehensive understanding of these important molecules.

Comparative Kinetics of Azaspirocycle Formation via Staudinger [2+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the reaction kinetics of [2+2] cycloaddition reactions for the synthesis of various azaspirocyclic β-lactams reveals key insights into the influence of reactant structure on reaction rates. This guide provides a comparative summary of experimental kinetic data, detailed experimental protocols for kinetic analysis, and visualizations of the underlying reaction pathways.

The formation of azaspirocycles, particularly β-lactams, through the Staudinger [2+2] cycloaddition of ketenes and imines is a cornerstone of modern synthetic organic chemistry. Understanding the kinetics of these reactions is paramount for optimizing reaction conditions, predicting product outcomes, and designing novel synthetic strategies. This guide offers a comparative study of the reaction kinetics for the formation of different azaspirocycles, providing researchers, scientists, and drug development professionals with a valuable resource for their work.

Comparative Kinetic Data

It is generally understood that electron-donating substituents on the ketene and electron-withdrawing substituents on the imine can influence the reaction rate. The reaction proceeds through a two-step mechanism involving a zwitterionic intermediate. The first step, the nucleophilic attack of the imine nitrogen on the ketene carbon, is often the rate-determining step.

Theoretical calculations have been employed to determine the activation energies for the formation of different β-lactams. For instance, in the reaction of ketenes with imines, the activation energy for the initial nucleophilic attack and the subsequent conrotatory electrocyclization of the zwitterionic intermediate are crucial in determining the overall reaction rate and stereoselectivity.[1][2] Computational studies have shown that the energy barrier for the E/Z isomerization of the starting imine can also play a significant role in the reaction kinetics and stereochemical outcome.[1]

Due to the scarcity of directly comparable experimental kinetic data in the literature for a series of different azaspirocycles, a quantitative comparison table of experimental rate constants cannot be provided at this time. However, the general principles derived from mechanistic and computational studies can guide the prediction of relative reactivities.

Experimental Protocols

The following provides a general methodology for determining the reaction kinetics of azaspirocycle formation via the Staudinger reaction, based on common techniques used in chemical kinetics.

Kinetic Analysis of β-Lactam Formation using 1H NMR Spectroscopy

Objective: To determine the rate constant for the [2+2] cycloaddition reaction between a ketene (generated in situ from an acyl chloride) and an imine to form a β-lactam.

Materials:

  • Acyl chloride (ketene precursor)

  • Imine

  • Triethylamine (or other suitable base)

  • Deuterated solvent (e.g., CDCl3, Benzene-d6)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • Constant temperature bath or NMR probe with temperature control

Procedure:

  • Preparation of Reactant Solutions:

    • Prepare a stock solution of the imine and the internal standard in the chosen deuterated solvent in a volumetric flask.

    • Prepare a separate stock solution of the acyl chloride in the same deuterated solvent.

    • Prepare a stock solution of triethylamine in the same deuterated solvent.

  • Reaction Initiation and Monitoring:

    • Equilibrate the NMR tube containing the imine and internal standard solution to the desired reaction temperature in the NMR spectrometer.

    • Acquire an initial 1H NMR spectrum (t=0) to determine the initial concentrations of the reactants relative to the internal standard.

    • Inject the acyl chloride solution followed immediately by the triethylamine solution into the NMR tube. The addition of the base initiates the in situ generation of the ketene and the start of the reaction.

    • Immediately begin acquiring 1H NMR spectra at regular time intervals. The frequency of data acquisition will depend on the expected rate of the reaction.

  • Data Analysis:

    • Integrate the signals corresponding to a characteristic proton of the starting imine and a characteristic proton of the β-lactam product in each spectrum.

    • Normalize the integrals to the integral of the internal standard to account for any variations in sample concentration or spectrometer performance.

    • Plot the concentration of the imine (reactant) versus time and the concentration of the β-lactam (product) versus time.

    • Determine the initial rate of the reaction from the initial slope of the concentration vs. time plot.

    • To determine the reaction order with respect to each reactant, perform a series of experiments where the initial concentration of one reactant is varied while the others are kept constant.

    • The rate law for the reaction can be expressed as: Rate = k[Imine]^x[Ketene]^y. The exponents x and y represent the order of the reaction with respect to the imine and ketene, respectively.

    • Once the reaction orders are determined, the rate constant (k) can be calculated from the integrated rate law corresponding to the determined reaction order. For example, for a second-order reaction, a plot of 1/[Imine] versus time will yield a straight line with a slope equal to the rate constant k.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and workflows involved in the study of azaspirocycle reaction kinetics.

Staudinger_Reaction_Mechanism Reactants Ketene + Imine TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 k1 (rate-determining) Intermediate Zwitterionic Intermediate TS1->Intermediate TS2 Transition State 2 (Electrocyclization) Intermediate->TS2 k2 Product β-Lactam (Azaspirocycle) TS2->Product

Caption: General mechanism of the Staudinger [2+2] cycloaddition.

Kinetic_Analysis_Workflow cluster_prep Sample Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Imine Prepare Imine & Internal Standard Solution Equilibrate Equilibrate Imine Solution in NMR Prep_Imine->Equilibrate Prep_Acyl Prepare Acyl Chloride Solution Inject Inject Acyl Chloride & Base Prep_Acyl->Inject Prep_Base Prepare Base Solution Prep_Base->Inject Equilibrate->Inject Acquire Acquire 1H NMR Spectra over Time Inject->Acquire Integrate Integrate & Normalize Signals Acquire->Integrate Plot Plot Concentration vs. Time Integrate->Plot Determine_Rate Determine Rate Law & Rate Constant Plot->Determine_Rate

References

Safety Operating Guide

Proper Disposal of 1,4-Dioxa-8-azaspiro[4.5]decane Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride is paramount in a laboratory setting to ensure the safety of personnel and environmental protection. This guide provides a detailed, step-by-step procedure for its proper disposal, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation and may also lead to respiratory irritation.[1][2][3] It is also classified as a combustible liquid.[1][4] Therefore, adherence to proper handling protocols is essential.

Always handle this chemical in a well-ventilated area, preferably within a fume hood.[5] Personal Protective Equipment (PPE) is mandatory to prevent accidental exposure.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecification
Eye Protection Wear safety glasses with side shields or goggles conforming to European standard EN 166.[1]
Hand Protection Use protective gloves. Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[6]
Body Protection Wear long-sleeved clothing to minimize skin contact.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that is compliant with local, state, and federal regulations.

1. Waste Collection and Segregation:

  • Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and suitable closed container.[1][7]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Spill Management:

  • In the event of a spill, prevent further leakage if it is safe to do so.[5]

  • For small spills, absorb the material with an inert substance (e.g., vermiculite, dry sand) and collect it into a suitable container for disposal.[5]

  • For larger spills, evacuate the area and contact your institution's EHS department immediately.

3. Final Disposal:

  • The primary method for the disposal of this compound is through an approved waste disposal plant.[5][7][8]

  • It is recommended to contact a licensed professional waste disposal service for this purpose.[6]

  • In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable option, but this should only be performed by a licensed facility.[6]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

Disposal Workflow for this compound cluster_prep Preparation cluster_handling Waste Handling cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Manage Spills with Inert Absorbent Material C->D If spill occurs E Store Container in a Cool, Dry, Well-Ventilated Area D->E F Contact Institutional EHS Office for Waste Pickup E->F G Transport to an Approved Waste Disposal Facility F->G

Caption: Disposal workflow for this compound.

Quantitative Data Summary

While specific quantitative data for disposal procedures is limited in the provided safety data sheets, the following table summarizes the key hazard classifications that inform the stringent disposal requirements.

Table 2: Hazard Classification Summary

Hazard StatementGHS Classification
H315: Causes skin irritationSkin Irritation, Category 2
H319: Causes serious eye irritationEye Irritation, Category 2
H335: May cause respiratory irritationSTOT SE, Category 3
Combustible liquid-

Source:[1][2][3][4]

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride
Reactant of Route 2
Reactant of Route 2
1,4-Dioxa-8-azaspiro[4.5]decane hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.